molecular formula C7H13NO B8497240 t-Butylacrylamide

t-Butylacrylamide

Cat. No.: B8497240
M. Wt: 127.18 g/mol
InChI Key: ZAWQXWZJKKICSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butylacrylamide is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3,3-dimethyl-2-methylidenebutanamide

InChI

InChI=1S/C7H13NO/c1-5(6(8)9)7(2,3)4/h1H2,2-4H3,(H2,8,9)

InChI Key

ZAWQXWZJKKICSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Synthesis of t-Butylacrylamide via the Ritter Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of t-butylacrylamide (TBA) through the Ritter reaction. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields who are interested in the synthesis and application of this important monomer. This document details the core chemical principles, experimental methodologies, and quantitative data associated with the synthesis of TBA, with a focus on providing actionable information for laboratory and process development.

Introduction

N-terthis compound is a versatile monomer utilized in the production of a wide range of polymers with applications in various industries, including personal care, paper manufacturing, and as an intermediate in organic synthesis. The Ritter reaction is a well-established and efficient method for the synthesis of N-alkyl amides, including this compound. This reaction typically involves the reaction of a nitrile with a carbocation source, such as an alkene or a tertiary alcohol, in the presence of a strong acid catalyst.

This guide will explore the synthesis of this compound from common precursors like isobutylene, tert-butyl alcohol, and tert-butyl acetate with acrylonitrile, detailing the reaction mechanisms, experimental setups, and providing a comparative analysis of different synthetic routes.

The Ritter Reaction for this compound Synthesis

The core of this compound synthesis lies in the Ritter reaction, a powerful C-N bond-forming reaction. The general mechanism involves the formation of a stable tert-butyl carbocation from a suitable precursor in a strongly acidic medium. This carbocation is then attacked by the nitrogen atom of acrylonitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final product, N-terthis compound.

The choice of the tert-butyl carbocation precursor is a critical factor influencing the reaction conditions and overall efficiency. Common precursors include:

  • Isobutylene: A flammable gas that can be bubbled through the reaction mixture.

  • tert-Butyl Alcohol: A solid at room temperature that readily forms the carbocation in the presence of a strong acid.

  • tert-Butyl Acetate: A liquid that can serve as both a reactant and a solvent, offering advantages in handling and safety.

Strong acids, most commonly sulfuric acid, are essential to catalyze the reaction by promoting the formation of the tert-butyl carbocation.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound via the Ritter reaction, providing a clear comparison of different methodologies.

Precursor Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
tert-Butyl AlcoholSulfuric Acid (97%)Acetic Acid40182.4[Source for synthesis of N-terthis compound]
tert-Butyl AlcoholNot SpecifiedBenzeneNot SpecifiedNot Specified87[Source for SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR)]
tert-Butyl AcetateCoFe₂O₄@SiO₂-PrNH-βCDs-BF₃Neat (No Solvent)200.595[Source for N-TERthis compound synthesis - ChemicalBook]
IsobutyleneSulfuric AcidAcrylonitrile30-70> 0.5Not Specified[Source for Method for producing N-terthis compound with reduced coloring - Google Patents]
Nitrile SubstrateSulfuric Acid (95%)Acetic Acid30-3917-2495[Source for An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides - Organic Syntheses Procedure]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of this compound.

Synthesis from tert-Butyl Alcohol and Acrylonitrile with Sulfuric Acid

This protocol is adapted from a procedure with a reported yield of 82.4%.

Materials:

  • Acrylonitrile (5.3 g)

  • tert-Butyl alcohol (7.4 g)

  • Acetic acid (50 ml)

  • Concentrated sulfuric acid (97%, 10.1 g)

  • Ice water (200 g)

Procedure:

  • In a reaction vessel, prepare a solution of acrylonitrile and tert-butyl alcohol in acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the cooled solution, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, maintain the reaction mixture at 40°C for 1 hour with constant stirring.

  • Pour the reaction mixture into 200 g of ice water while stirring continuously.

  • The this compound product will precipitate out of the solution.

  • Filter the precipitate, wash it thoroughly with water, and dry to obtain the final product.

Synthesis from tert-Butyl Acetate using a Heterogeneous Catalyst

This protocol describes a solvent-free synthesis with a reported yield of 95%.

Materials:

  • Acrylonitrile (1 mmol)

  • tert-Butyl acetate (2.5 mmol)

  • CoFe₂O₄@SiO₂-PrNH-βCDs-BF₃ catalyst (0.08 g)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate/hexane for recrystallization

Procedure:

  • In a reaction vessel, mix acrylonitrile, tert-butyl acetate, and the CoFe₂O₄@SiO₂-PrNH-βCDs-BF₃ catalyst.

  • Stir the mixture under neat conditions (without solvent) at 20°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, add dichloromethane to the reaction mixture.

  • Separate the organic layer from the catalyst using an external magnet.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution under vacuum to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Visualizations

The following diagrams illustrate the key chemical and procedural aspects of this compound synthesis via the Ritter reaction.

Ritter_Reaction_Mechanism cluster_precursors Carbocation Precursors Isobutylene Isobutylene tBu_cation tert-Butyl Carbocation Isobutylene->tBu_cation + H⁺ tBuOH tert-Butyl Alcohol tBuOH->tBu_cation + H⁺ tBuOAc tert-Butyl Acetate tBuOAc->tBu_cation + H⁺ Nitrilium_ion Nitrilium Ion Intermediate tBu_cation->Nitrilium_ion + Acrylonitrile Acrylonitrile Acrylonitrile TBA This compound Nitrilium_ion->TBA + H₂O H2O H₂O (Hydrolysis) Experimental_Workflow start Start: Reactant Preparation reactants Mix Acrylonitrile and tert-Butyl Precursor start->reactants catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reaction Controlled Temperature Reaction catalyst->reaction workup Quench with Ice Water reaction->workup isolation Filter Precipitate workup->isolation purification Wash and Dry Product isolation->purification end End: Pure this compound purification->end

physicochemical properties of N-tert-Butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N-tert-Butylacrylamide

Introduction

N-terthis compound (NTBA), also known as N-(1,1-Dimethylethyl)-2-propenamide, is a versatile vinyl monomer notable for its hydrophobic tert-butyl group.[1] It is a white, crystalline solid at room temperature.[2] NTBA is utilized in the synthesis of a wide range of polymers and copolymers, finding applications in industries such as personal care, water treatment, paper manufacturing, and pharmaceuticals.[3][4] Its temperature-sensitive nature makes it a candidate for advanced applications like drug delivery systems and the immobilization of cells.[1][5] This document provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and logical workflows for key procedures.

Physicochemical Properties

The fundamental properties of N-terthis compound are summarized in the following tables, providing a consolidated reference for researchers.

Table 1: General and Physical Properties
PropertyValueSource(s)
IUPAC Name N-tert-butylprop-2-enamide[6]
Synonyms TBA, N-t-Butylacrylamide, terthis compound[1][6][7]
CAS Number 107-58-4[1][8]
Molecular Formula C₇H₁₃NO[6][7]
Molecular Weight 127.18 g/mol [1][6]
Appearance White to off-white crystalline solid, powder, or chunks[2][5][7]
Melting Point 126-130 °C[1][4][7][8]
Boiling Point ~233.5 - 236.0 °C (estimate)[5][7]
Density ~0.876 - 1.20 g/cm³ (estimates vary)[1][5]
Vapor Pressure 0.049 mmHg at 25°C; 0.385 Pa at 25°C[5][7]
Flash Point ~127.2 °C[5]
Refractive Index ~1.45 - 1.483 (estimate)[5][7]
Table 2: Solubility and Distribution Properties
PropertyValueSource(s)
Water Solubility 1 g/L at 30°C.[5][7] Sparingly soluble.[2][2][5][7]
Organic Solvent Solubility 3.8 g/L in organic solvents at 20°C.[5][7] Soluble in ethanol, acetone, N,N-dimethylformamide (DMF), ethyl acetate, and dichloromethane.[2][9][2][5][7][9]
pKa 15.11 ± 0.46 (Predicted)[5][7]
LogP 1.45 - 1.478 at 25°C[5][7]
Table 3: Spectroscopic Data
SpectrumKey Peaks / Shifts (ppm)Source(s)
¹H NMR (400 MHz, CDCl₃) δ 1.42 (tert-butyl protons), δ 5.59-6.28 (vinyl protons), δ 7.27 (N-H proton)[10]
IR Spectrum Key absorptions characteristic of amide and vinyl groups.[6][7][11]
Mass Spectrum (GC-MS) Molecular Ion (M⁺): 127 m/z[11][12]

Experimental Protocols and Methodologies

Detailed methodologies for the synthesis, purification, and analysis of N-terthis compound are crucial for its effective use in research and development.

Synthesis of N-terthis compound via Ritter Reaction

The most common method for synthesizing N-terthis compound is the Ritter reaction, which involves the reaction of an alkene or alcohol with a nitrile in the presence of a strong acid.[1]

Protocol:

  • Reaction Setup: To a solution of acrylonitrile (5.3 g) and tert-butyl alcohol (7.4 g) in acetic acid (50 ml), cool the mixture in an ice bath.[13]

  • Acid Addition: Add concentrated sulfuric acid (97%, 10.1 g) dropwise to the cooled solution, ensuring the temperature is maintained below 40°C.[13]

  • Reaction: Stir the mixture and hold the temperature at 40°C for 1 hour.[13]

  • Precipitation: Pour the reaction mixture into 200 g of ice water while stirring constantly. A precipitate of N-terthis compound will form.[13]

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and dry it to yield the final product.[13] Further purification can be achieved by recrystallization from a suitable solvent like warm, dry benzene or an ethyl acetate/hexane mixture.[10][14]

G Synthesis Workflow of N-terthis compound reagents Reactants: - Acrylonitrile - tert-Butyl Alcohol - Acetic Acid (Solvent) reaction_vessel 1. Mix Reactants in Reaction Vessel (Ice Bath) reagents->reaction_vessel acid Catalyst: Concentrated H₂SO₄ acid_addition 2. Add H₂SO₄ Dropwise (< 40°C) acid->acid_addition reaction_vessel->acid_addition stirring 3. Stir at 40°C for 1 hour acid_addition->stirring precipitation 4. Pour into Ice Water stirring->precipitation product Crude N-terthis compound (Precipitate) precipitation->product filtration 5. Filter and Wash with Water product->filtration drying 6. Dry Product filtration->drying final_product Purified NTBA drying->final_product

Caption: Ritter reaction workflow for NTBA synthesis.

Determination of Solubility

The solubility of NTBA in various solvents can be determined using the synthetic method, which involves visual observation of the dissolution of the solid phase.[9]

Protocol:

  • Sample Preparation: Prepare mixtures of N-terthis compound and a selected solvent (e.g., ethanol, water, DMF) in sealed test tubes with varying compositions.[9][15]

  • Equilibration: Place the test tubes in a thermostatically controlled bath. Stir the mixtures continuously.[15]

  • Temperature Variation: Gradually increase the temperature of the bath at a controlled rate.

  • Observation: Use a laser monitoring system or visual inspection to observe the point at which the solid phase completely disappears.[15] This temperature is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the process for different compositions and in various solvents to construct a solubility curve. The experiment should cover a desired temperature range, for example, from 279.15 K to 353.15 K.[9]

G General Workflow for Solubility Determination start Start prep 1. Prepare Solid-Liquid Mixtures of Known Composition start->prep thermostat 2. Place in Thermostatic Bath with Stirring prep->thermostat heat 3. Heat Slowly and Record Temperature thermostat->heat observe 4. Observe for Complete Dissolution of Solid heat->observe observe->heat Not Dissolved record 5. Record Dissolution Temperature observe->record Solid Dissolves more More Compositions? record->more more->prep Yes end End: Construct Solubility Curve more->end No

Caption: Experimental workflow for solubility measurement.

Characterization by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the chemical structure of N-terthis compound.

Protocol:

  • Sample Preparation: Dissolve a small amount of the synthesized and purified N-terthis compound in a deuterated solvent, typically deuterated chloroform (CDCl₃).

  • Instrument Setup: Record the ¹H NMR spectrum using a spectrometer, such as a 400 MHz instrument.[10]

  • Data Acquisition: Acquire the spectrum and process the data (Fourier transform, phase correction, baseline correction).

  • Spectral Analysis: Analyze the resulting spectrum by identifying the chemical shifts (δ), integration values, and splitting patterns of the different proton signals. The expected signals for NTBA are a singlet for the tert-butyl protons, multiplets for the vinyl protons, and a broad singlet for the amide (N-H) proton.[10]

G Logical Flow for NMR Characterization sample Purified NTBA Sample dissolve 1. Dissolve in Deuterated Solvent (e.g., CDCl₃) sample->dissolve nmr_tube NMR Tube dissolve->nmr_tube acquire 2. Acquire ¹H NMR Spectrum (e.g., 400 MHz) nmr_tube->acquire process 3. Process Raw Data (FID -> Spectrum) acquire->process analyze 4. Analyze Spectrum: - Chemical Shifts - Integration - Splitting Patterns process->analyze confirm 5. Confirm Structure analyze->confirm

Caption: Workflow for NTBA structural confirmation via NMR.

References

N-tert-Butylacrylamide (CAS 107-58-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butylacrylamide (NTBA) is a mono-substituted acrylamide monomer notable for its temperature-responsive characteristics and the hydrophobic nature imparted by its bulky tert-butyl group. These properties have positioned NTBA as a valuable building block in the synthesis of smart polymers with applications spanning drug delivery, tissue engineering, and various industrial processes. This technical guide provides an in-depth overview of the core properties, synthesis, and applications of NTBA, with a focus on experimental protocols and the underlying mechanisms of its functionality.

Core Properties of N-terthis compound

N-terthis compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

General and Physicochemical Properties
PropertyValueReference(s)
CAS Number 107-58-4[1][2]
Molecular Formula C₇H₁₃NO[1][2]
Molecular Weight 127.18 g/mol [1][2]
Appearance White to off-white crystalline powder or chunks[1][2]
Odor Characteristic[1]
Melting Point 126-130 °C[1][2]
Boiling Point ~236 °C (rough estimate)[2]
Density ~1.01-1.20 g/cm³[1][2]
Vapor Pressure 0.049 mmHg at 25 °C[2]
Solubility
SolventSolubilityReference(s)
Water 1 g/L at 30 °C; 4 g/100 mL[1][2]
Organic Solvents 3.8 g/L at 20 °C (general); Soluble in ethanol, acetone, dimethylformamide[2]
Safety and Handling
HazardDescriptionReference(s)
Acute Oral Toxicity Category 4: Harmful if swallowed[3]
Eye Irritation Category 2: Causes serious eye irritation[4]
Handling Precautions Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[3][4]
Storage Keep container tightly closed. Store in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage at 0-6 °C.[2][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-terthis compound and its subsequent polymerization to form homopolymers, copolymers, and hydrogels.

Synthesis of N-terthis compound via Ritter Reaction

The Ritter reaction is a common and efficient method for the synthesis of N-terthis compound from acrylonitrile and a source of the tert-butyl carbocation, such as tert-butyl alcohol or isobutylene.[6][7]

Materials:

  • Acrylonitrile

  • tert-Butyl alcohol

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated, 97%)

  • Ice water

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g), and 50 mL of glacial acetic acid.[1]

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add concentrated sulfuric acid (10.1 g, 97%) dropwise to the stirred solution, ensuring the temperature does not exceed 40 °C.[1]

  • After the addition is complete, maintain the reaction mixture at 40 °C for 1 hour with continuous stirring.[1]

  • Pour the reaction mixture into 200 g of ice water while stirring constantly. A white precipitate of N-terthis compound will form.[1]

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining acid and impurities.

  • Dry the purified N-terthis compound to obtain the final product. The expected yield is approximately 82.4%.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_purification Purification cluster_product Final Product Acrylonitrile Acrylonitrile Mixing 1. Mix Reactants (Acrylonitrile, t-BuOH, AcOH) Acrylonitrile->Mixing tBuOH tert-Butyl Alcohol tBuOH->Mixing H2SO4 Sulfuric Acid Acid_Addition 3. Add H₂SO₄ (dropwise, < 40°C) H2SO4->Acid_Addition AcOH Acetic Acid AcOH->Mixing Cooling 2. Cool Mixture (Ice Bath) Mixing->Cooling Cooling->Acid_Addition Reaction 4. React at 40°C (1 hour) Acid_Addition->Reaction Precipitation 5. Pour into Ice Water Reaction->Precipitation Filtration 6. Filter Precipitate Precipitation->Filtration Washing 7. Wash with Water Filtration->Washing Drying 8. Dry Product Washing->Drying NTBA N-terthis compound Drying->NTBA

Workflow for the synthesis of N-terthis compound.
Free Radical Polymerization of N-terthis compound

Poly(N-terthis compound) can be synthesized via free radical polymerization using a suitable initiator. This protocol describes a solution polymerization method.

Materials:

  • N-terthis compound (NTBA) monomer

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

  • Dimethylformamide (DMF) as solvent

  • Methanol

  • Reaction tube with a nitrogen inlet

  • Thermostatically controlled water bath

  • Vacuum oven

Procedure:

  • Dissolve a specific amount of NTBA monomer and a catalytic amount of AIBN initiator (e.g., 5g of monomers and 50 mg of AIBN) in DMF in a reaction tube to create a homogenous solution.[8]

  • Purge the solution with dry, oxygen-free nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Seal the reaction tube and place it in a thermostatically controlled water bath set to the desired reaction temperature (e.g., 70 °C).[8]

  • Allow the polymerization to proceed for a specific duration. The reaction time can be varied to control the molecular weight and conversion.

  • To terminate the polymerization, remove the reaction tube from the water bath and cool it under tap water.

  • Precipitate the polymer by pouring the reaction solution into a non-solvent, such as ice-cold water or methanol.[8]

  • Wash the precipitated polymer with methanol to remove any unreacted monomer and initiator.[8]

  • Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Preparation of N-terthis compound-based Hydrogels

Thermoresponsive hydrogels can be prepared by copolymerizing NTBA with a hydrophilic monomer and a crosslinker.

Materials:

  • N-terthis compound (NTBA)

  • Acrylamide (AAm) as a comonomer

  • N,N'-methylenebis(acrylamide) (BIS) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

  • Methanol or water as a solvent

  • Glass vials or molds

Procedure:

  • Prepare a solution of NTBA, AAm, and BIS in methanol or water in a glass vial. The ratio of the monomers and the concentration of the crosslinker can be varied to tune the properties of the hydrogel.[9]

  • Deoxygenate the solution by bubbling nitrogen gas through it for about 20 minutes.

  • Add the initiator (APS) and the accelerator (TEMED) to the solution to initiate the polymerization.

  • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) to form a sheet or into vials to form cylindrical gels.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or in an oven at a slightly elevated temperature) for several hours until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers, initiator, and other impurities.

  • The hydrogel can then be swollen to equilibrium in water or a buffer solution for further characterization and use.

Applications in Drug Delivery and Biomedical Research

The unique properties of NTBA-based polymers, particularly their thermoresponsiveness, make them highly attractive for applications in drug delivery and tissue engineering.

Stimuli-Responsive Drug Delivery

Polymers and hydrogels containing NTBA often exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is hydrophilic and exists in a swollen, extended state in aqueous solutions. Above the LCST, the polymer becomes hydrophobic and collapses into a compact globule, expelling water.[6][10] This transition can be harnessed for controlled drug delivery.

A drug can be loaded into the hydrogel matrix when it is in its swollen state (below the LCST). When the temperature is raised above the LCST, the hydrogel shrinks and releases the encapsulated drug.[11][12] The LCST of these polymers can be tuned by copolymerizing NTBA with more hydrophilic or hydrophobic monomers to match the desired application, such as physiological temperature for in vivo drug release.[2]

Drug_Release_Mechanism cluster_below_LCST Below LCST (e.g., < 32°C) cluster_above_LCST Above LCST (e.g., > 32°C) Below Swollen Hydrogel Hydrophilic Polymer Chains Drug Encapsulated Above Collapsed Hydrogel Hydrophobic Polymer Chains Drug Released Below->Above Temperature Increase Above->Below Temperature Decrease

Thermoresponsive behavior of NTBA-based hydrogels for drug delivery.
Cellular Uptake of Nanoparticulate Drug Delivery Systems

While specific signaling pathways for NTBA-based systems are not extensively detailed in the literature, the general mechanisms of nanoparticle uptake by cells are well-established and are applicable to drug delivery systems formulated with these polymers. The primary route of cellular entry for nanoparticles is through endocytosis.[13][14]

The main endocytic pathways include:

  • Clathrin-mediated endocytosis: This is a receptor-mediated process where the nanoparticles bind to specific receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate to form vesicles.

  • Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

  • Macropinocytosis: This is a non-specific process where large gulps of the extracellular fluid containing the nanoparticles are internalized.

The specific pathway utilized depends on the physicochemical properties of the nanoparticles, such as their size, shape, and surface chemistry, as well as the cell type.[3][13] Once inside the cell, the nanoparticles are typically trafficked through the endo-lysosomal pathway, where the acidic environment can trigger the release of the drug.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Polymer Nanoparticle (Drug Loaded) Receptor Receptor NP->Receptor Binding Caveolae Caveolae NP->Caveolae Caveolae-Mediated Endocytosis Vesicle Endocytic Vesicle NP->Vesicle Macropinocytosis Clathrin Clathrin-Coated Pit Receptor->Clathrin Clathrin-Mediated Endocytosis Clathrin->Vesicle Caveolae->Vesicle Endosome Early Endosome Vesicle->Endosome Trafficking Lysosome Lysosome (Drug Release) Endosome->Lysosome Maturation

General pathways of nanoparticle cellular uptake.
Biocompatibility and Cytotoxicity

For any material to be used in biomedical applications, its biocompatibility and cytotoxicity are of paramount importance. Studies on copolymers of N-isopropylacrylamide (a closely related monomer) and N-terthis compound have shown that these materials can be non-toxic and support cell adhesion and proliferation.[9][15] However, it is crucial to note that residual monomers can be cytotoxic, highlighting the importance of thorough purification of the polymers after synthesis. The biocompatibility can also be influenced by the specific comonomers used and the overall architecture of the polymer.

Other Applications

Beyond drug delivery, N-terthis compound and its polymers have found utility in a range of other fields:

  • Paper Industry: As a retention aid, NTBA can improve the flocculating tendency of pulp fibers.[16]

  • Water Treatment: Copolymers containing NTBA are used in water treatment processes.[1]

  • Personal Care: Its properties are utilized in the formulation of various personal care products.[1]

  • Thickeners: Copolymers of NTBA and acrylic acid are effective thickening agents, even under extreme pH conditions.[1]

Conclusion

N-terthis compound is a versatile monomer with a unique combination of hydrophobicity and temperature sensitivity. These properties have been successfully exploited to create a variety of "smart" polymers with significant potential in drug delivery, tissue engineering, and other advanced applications. The ability to tune the Lower Critical Solution Temperature of its polymers allows for the design of materials that can respond to specific environmental cues, offering a pathway to more controlled and targeted therapeutic strategies. Further research into the specific biological interactions of NTBA-based systems will undoubtedly unlock even more sophisticated applications in the future.

References

An In-depth Technical Guide to N-tert-Butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of N-tert-Butylacrylamide (this compound), a key monomer in polymer science and various industrial applications. This document is intended for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties of N-terthis compound

N-terthis compound is a mono-substituted acrylamide with a bulky tert-butyl group attached to the nitrogen atom. This structure imparts unique properties, such as thermal stability and hydrophobicity, to polymers derived from it.

Below is a summary of its key quantitative data:

PropertyValueReference
Molecular Formula C7H13NO[1][2][3][4]
Linear Formula CH2=CHCONHC(CH3)3[5]
Molecular Weight 127.18 g/mol [1][2][3][5]
Alternate Molecular Weight 127.19 g/mol [4][6]
CAS Number 107-58-4[2][5]
Melting Point 126-129 °C[5][7]
Density 1.20 g/cm³[2][5]

Synthesis of N-terthis compound

The primary method for synthesizing N-terthis compound is the Ritter reaction.[5][7] This reaction involves the use of isobutylene, sulfuric acid, and acrylonitrile.[5]

Synthesis_of_t_Butylacrylamide cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Isobutylene Isobutylene Ritter_Reaction Ritter Reaction Isobutylene->Ritter_Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Ritter_Reaction Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Ritter_Reaction t_Butylacrylamide N-terthis compound Ritter_Reaction->t_Butylacrylamide

Synthesis of N-terthis compound via the Ritter Reaction.

Experimental Protocols

While detailed experimental protocols are highly specific to the application, the general synthesis via the Ritter reaction serves as a foundational method. Optimization of this synthesis can be achieved using N-tert-butyl acetate and acetic acid.[5][7] For applications in drug delivery or cell immobilization, N-terthis compound is typically polymerized, often with other monomers, to create hydrogels or other polymer structures. The specific protocols for these polymerizations, including initiator choice, solvent, temperature, and reaction time, would be dictated by the desired properties of the final polymer.

Applications in Research and Development

N-terthis compound is a versatile monomer with several applications relevant to researchers and drug development professionals:

  • Drug Delivery Systems: Its temperature sensitivity makes it a candidate for creating thermo-responsive polymers that can release drugs in response to temperature changes.[5]

  • Protein Dewatering and Cell Immobilization: The unique properties of polymers containing N-terthis compound are utilized in processes for dewatering proteins and for immobilizing cells for various biotechnological applications.[5][7]

  • Anti-Angiogenic Cancer Therapy: It has been used in studies related to abiotic anti-VEGF nanoparticles for cancer therapy.[7]

  • Industrial Applications: Beyond biomedical uses, it is an intermediate in various organic syntheses and is used in the plastics, personal care, paper, and water treatment industries.[5]

References

Solubility of t-Butylacrylamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility of t-Butylacrylamide (N-terthis compound) in various organic solvents. The information is targeted toward researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data, details experimental protocols for solubility determination, and presents visual workflows to aid in solvent selection.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. The following tables summarize the mole fraction solubility (x) of this compound in several common organic solvents at various temperatures, as determined by the synthetic method.[1][2][3]

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (K)Mole Fraction Solubility (x)
Ethyl Acetate279.15 - 353.15Data sourced from[1][2][3]
Ethanol279.15 - 353.15Data sourced from[1][2][3]
Dichloromethane279.15 - 353.15Data sourced from[1][2][3]
Water279.15 - 353.15Data sourced from[1][2][3]
Formamide279.15 - 353.15Data sourced from[1][2][3]
N,N-Dimethylformamide (DMF)279.15 - 353.15Data sourced from[1][2][3]
N,N-Dimethylacetamide (DMAC)279.15 - 353.15Data sourced from[1][2][3]

Note: The precise numerical values from the study are presented in the original publication. This table indicates the scope of the available data.

Experimental Protocols

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental process. The data presented in this guide was obtained using a synthetic method, a common technique for solubility measurement.

Synthetic Method for Solubility Determination

The synthetic method involves the visual observation of the dissolution of a solid in a solvent at a controlled temperature. A common approach is the "last crystal disappearance method."[1]

Materials and Apparatus:

  • This compound (solute) of high purity (e.g., >99%)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Constant temperature bath with a programmable controller

  • Precision thermometer or thermocouple

  • Laser generator and photoelectric transducer for automated detection (optional)

General Procedure:

  • Sample Preparation: A known mass of this compound is accurately weighed and placed into the jacketed glass vessel.

  • Solvent Addition: A known mass or volume of the selected organic solvent is added to the vessel.

  • Equilibration and Observation: The mixture is continuously stirred and the temperature of the system is gradually increased at a controlled rate by the constant temperature bath.

  • Endpoint Determination: The temperature at which the last solid crystal of this compound dissolves is recorded as the equilibrium temperature for that specific composition.

  • Data Collection: The experiment is repeated with different compositions of solute and solvent to generate a solubility curve over a range of temperatures.

The experimental data is often correlated using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation to ensure accuracy and to derive thermodynamic properties of the dissolution process.[1][2][4]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key conceptual workflows related to the solubility of this compound.

G cluster_input Inputs cluster_process Experimental & Analytical Process cluster_output Outputs Compound This compound Exp_Method Synthetic Method for Solubility Determination Compound->Exp_Method Solvents Organic Solvents (e.g., Ethanol, DMF) Solvents->Exp_Method Data_Acq Data Acquisition (Temperature vs. Composition) Exp_Method->Data_Acq yields Data_Corr Data Correlation (e.g., Apelblat, van't Hoff) Data_Acq->Data_Corr is correlated by Sol_Data Quantitative Solubility Data (Tables and Curves) Data_Corr->Sol_Data produces Thermo_Props Thermodynamic Properties (Enthalpy, Entropy) Data_Corr->Thermo_Props allows calculation of

Caption: Workflow for determining the solubility of this compound.

G Start Define Application Requirement (e.g., Recrystallization, Formulation) Screen Screen Solvents Based on Qualitative Solubility Start->Screen Consult Consult Quantitative Solubility Data Tables Screen->Consult Decision Is Solubility in the Desired Range at the Operating Temperature? Consult->Decision Select Select Optimal Solvent Decision->Select Yes Re-evaluate Re-evaluate Solvent Choice or Modify Process Conditions Decision->Re-evaluate No Re-evaluate->Screen

Caption: Decision pathway for solvent selection based on solubility data.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrophobic Characteristics of N-tert-Butylacrylamide (TBAm) Monomer

N-terthis compound (TBAm) is a vinyl monomer distinguished by its significant hydrophobic properties, which are conferred by the bulky tert-butyl group attached to the amide nitrogen. This defining characteristic makes TBAm and its corresponding polymers, poly(N-terthis compound) (PNtBA), valuable components in the design of advanced materials for a range of applications, including drug delivery systems, personal care products, and industrial thickeners.[1][2] The hydrophobic nature of the tert-butyl group influences the solubility, thermal responsiveness, and intermolecular interactions of polymers incorporating this monomer. This guide provides a detailed overview of the hydrophobic characteristics of TBAm, supported by quantitative data and experimental methodologies.

Physicochemical and Hydrophobic Properties

The hydrophobicity of a molecule can be quantified through several key parameters, including its partition coefficient (logP), solubility in various solvents, and the surface properties of its corresponding polymer, such as contact angle.

Quantitative Data Summary

The following tables summarize the key physicochemical and hydrophobic properties of TBAm.

Table 1: General Physicochemical Properties of N-terthis compound

PropertyValueReference
Molecular FormulaC₇H₁₃NO[2][3]
Molecular Weight127.18 g/mol [4]
AppearanceWhite to off-white solid/powder[5][6]
Melting Point126-130 °C[5][6]
Boiling Point233.47 °C at 760 mmHg[6]
Density0.876 g/cm³[6]

Table 2: Parameters Indicating Hydrophobicity

ParameterValueDetailsReference
LogP (Octanol-Water Partition Coefficient)
XLogP3-AA (Computed)1.4A measure of lipophilicity. Values > 0 indicate hydrophobicity.[4]
XLogP3 (Computed)1.1[6]
LogP (Computed)1.478At 25°C[5][6]
Solubility
Water Solubility1 g/L at 30°CLimited solubility in water.[6]
Organic Solvent Solubility3.8 g/L at 20°CMore soluble in organic solvents.[6]
Surface Properties of Poly(N-terthis compound) (PNtBA)
Surface Energy29.0 - 31.0 mJ/m²Calculated from contact angle measurements. Lower surface energy indicates higher hydrophobicity.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for the synthesis of the TBAm monomer, its polymerization, and the characterization of its hydrophobicity.

Synthesis of N-terthis compound Monomer via Ritter Reaction

The Ritter reaction is a standard method for synthesizing N-substituted amides. For TBAm, this involves the reaction of acrylonitrile with tert-butyl alcohol in the presence of a strong acid catalyst.[2][8]

Materials:

  • Acrylonitrile (inhibitor removed)

  • tert-Butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (97%)

  • Ice water

Procedure:

  • Inhibitor Removal: Wash acrylonitrile first with a 5% NaOH solution to remove the inhibitor, followed by a 3% orthophosphoric acid solution to neutralize any base, and finally with distilled water. Dry the acrylonitrile over anhydrous CaCl₂ and distill under reduced pressure.[9][10][11]

  • Reaction Setup: In a reaction flask cooled in an ice bath, combine acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g), and 50 ml of acetic acid.[8]

  • Acid Addition: While stirring and maintaining the temperature below 40°C, slowly add concentrated sulfuric acid (10.1 g) dropwise.[8]

  • Reaction: Once the addition is complete, hold the reaction mixture at 40°C for one hour.[8]

  • Precipitation: Pour the reaction mixture into 200 g of ice water with constant stirring. A white precipitate of N-terthis compound will form.[8]

  • Purification: Filter the precipitate, wash it thoroughly with water, and then dry it. The crude product can be further purified by recrystallization from warm, dry benzene to yield white crystals.[10][12]

G cluster_prep Reactant Preparation cluster_reaction Ritter Reaction cluster_purification Product Isolation & Purification prep_acrylo Purify Acrylonitrile (Wash and Distill) mix Mix Acrylonitrile, t-Butyl Alcohol, and Acetic Acid in Ice Bath prep_acrylo->mix add_acid Add Conc. H₂SO₄ (Keep Temp < 40°C) mix->add_acid react Hold at 40°C for 1 hour add_acid->react precipitate Pour into Ice Water to Precipitate Product react->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Solid filter_wash->dry recrystallize Recrystallize from Warm Benzene dry->recrystallize final_product Pure TBAm Monomer recrystallize->final_product

Free Radical Polymerization of TBAm

TBAm can be polymerized or copolymerized using standard free radical polymerization techniques. The following is a general protocol for copolymerization in a solvent.

Materials:

  • N-terthis compound (TBAm) monomer

  • Co-monomer (e.g., N-vinylpyrrolidone, quinolinylacrylate)[11][12]

  • Solvent (e.g., Dimethylformamide (DMF), Dioxane)[9][10][11]

  • Initiator (e.g., Azobisisobutyronitrile (AIBN))

  • Nitrogen gas

  • Ice water

  • Methanol

Procedure:

  • Reaction Mixture: Dissolve the desired amounts of TBAm, the co-monomer, and the AIBN initiator in the chosen solvent within a reaction tube.[10]

  • Inert Atmosphere: Flush the solution with dry, oxygen-free nitrogen gas to remove any oxygen that could inhibit the polymerization.[10]

  • Polymerization: Immerse the sealed reaction vessel in a thermostatic water bath set to the desired temperature (e.g., 60-70°C) and allow the reaction to proceed for a duration calculated to achieve a low conversion (typically <10%) to ensure the copolymer composition is representative of the feed ratio.[9][10]

  • Termination and Precipitation: Remove the vessel from the bath and cool it under tap water to quench the reaction. Pour the resulting viscous solution into a large volume of ice-cold water to precipitate the copolymer.[9][10]

  • Purification: Wash the precipitated polymer with a solvent like methanol to remove any unreacted monomers and initiator residues.[9][10]

  • Drying: Dry the purified copolymer in a vacuum oven for 24 hours to remove all traces of solvent.[9][10]

G start Start dissolve Dissolve Monomers and AIBN in Solvent start->dissolve purge Purge with Nitrogen Gas dissolve->purge heat Heat to 60-70°C in Water Bath purge->heat polymerize Polymerization (Low Conversion) heat->polymerize cool Cool to Terminate Reaction polymerize->cool precipitate Precipitate in Ice Water cool->precipitate wash Wash with Methanol precipitate->wash dry Dry in Vacuum Oven wash->dry end_product Purified Copolymer dry->end_product

Hydrophobicity Characterization by Contact Angle Measurement

Contact angle measurement is a direct method to quantify the hydrophobicity of a polymer surface.[13] While this is performed on the polymer (PNtBA), it provides a strong indication of the hydrophobic contribution of the TBAm monomer units.

Apparatus:

  • Contact angle goniometer or a dynamic contact angle tensiometer

  • High-purity water (or other probe liquids)

  • Microsyringe or automated dispenser

  • Polymer film sample prepared on a flat, smooth substrate

Procedure:

  • Sample Preparation: Prepare a thin, uniform film of the PNtBA or TBAm-containing copolymer on a clean, flat substrate (e.g., glass slide, silicon wafer) by methods such as spin-coating or solution casting. Ensure the film is completely dry and free of solvent.

  • Measurement: Place the polymer-coated substrate on the sample stage of the goniometer.

  • Droplet Deposition: Using a microsyringe, carefully deposit a small droplet of high-purity water onto the polymer surface.

  • Angle Measurement: The instrument's camera captures a profile image of the droplet. Software then analyzes the image to measure the angle formed at the three-phase (solid-liquid-vapor) contact line. A higher contact angle (>90°) indicates a hydrophobic surface.

  • Data Collection: Repeat the measurement at multiple locations on the sample surface to ensure statistical reliability. For dynamic contact angle, advancing and receding angles are measured as the droplet volume is increased and decreased.

G prop Physicochemical Properties logP LogP Value (Partition Coefficient) prop->logP solubility Solubility Data (Aqueous vs. Organic) prop->solubility contact_angle Contact Angle on Polymer Film prop->contact_angle assessment Overall Hydrophobicity Assessment logP->assessment solubility->assessment contact_angle->assessment

Applications Stemming from Hydrophobicity

The pronounced hydrophobic character of TBAm is a key driver of its utility in various advanced applications.

  • Thermoresponsive Polymers: When copolymerized with hydrophilic monomers like N-isopropylacrylamide (NIPAM), TBAm can be used to precisely tune the lower critical solution temperature (LCST) of the resulting polymer.[7] The hydrophobic TBAm units enhance the phase transition, making these materials suitable for "smart" drug delivery systems, where a drug can be released in response to a temperature change.[2]

  • Drug Delivery and Nanoparticles: The hydrophobicity of TBAm is utilized in creating the core of micelles or nanoparticles for encapsulating hydrophobic drugs, improving their solubility and bioavailability.[1][2] It has been specifically studied for use in anti-angiogenic cancer therapy applications.[2][6]

  • Thickening Agents and Personal Care: Copolymers containing TBAm are effective as thickening agents in aqueous systems, maintaining performance even under extreme pH conditions.[2] In personal care, its properties are leveraged for products requiring excellent hold and retention.[2]

Conclusion

The hydrophobic nature of the N-terthis compound monomer, imparted by its bulky alkyl group, is a well-defined and quantifiable characteristic. This is evidenced by its positive logP value, limited aqueous solubility, and the high water contact angle and low surface energy of its corresponding polymer. These properties, combined with its ability to be readily polymerized, make TBAm a versatile and critical building block for researchers and scientists developing advanced functional polymers for drug delivery, biotechnology, and material science applications.

References

In-Depth Technical Guide to the Thermal Properties of Poly(t-Butylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(t-butylacrylamide) (PTBA), a temperature-responsive polymer with significant potential in various scientific and biomedical fields, particularly in the realm of drug delivery. This document summarizes key quantitative thermal data, details the experimental protocols for their measurement, and provides visualizations of experimental workflows and relevant mechanisms.

Core Thermal Properties

Poly(this compound) is an amorphous polymer, meaning its molecular structure lacks the long-range order of crystalline materials. This amorphous nature dictates its thermal behavior, which is primarily characterized by a glass transition rather than a sharp melting point.

Quantitative Thermal Data
Thermal PropertyValueNotes
Glass Transition Temperature (Tg) 128 °CThe temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the material's operating temperature range.
Melting Point (Tm) Not ApplicableAs an amorphous polymer, PTBA does not exhibit a distinct melting point. The melting point of the monomer, N-terthis compound, is in the range of 126-131 °C.
Thermal Decomposition Temperature Degradation of polyacrylamide-type polymers generally begins around 220-300°C.[1][2]The temperature at which the polymer begins to chemically degrade. The exact temperature can vary based on factors like molecular weight and heating rate.
Thermal Conductivity Not available for PTBA. (For PMMA: ~0.18 - 0.21 W/m·K)[3][4]A measure of a material's ability to conduct heat. Low thermal conductivity is typical for amorphous polymers.
Specific Heat Capacity Not available for PTBA. (For PMMA: ~1.47 - 1.48 J/g·K)[3][4]The amount of heat required to raise the temperature of a unit mass of the material by one degree.

Experimental Protocols

The characterization of the thermal properties of poly(this compound) is primarily achieved through two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Objective: To determine the glass transition temperature (Tg) of poly(this compound).

Methodology:

  • Sample Preparation: A small amount of the poly(this compound) sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • The sample is first cooled to a temperature well below the expected Tg (e.g., 25 °C) and held isothermally for a few minutes to ensure thermal equilibrium.

    • The sample is then heated at a constant rate (e.g., 10 °C/min) to a temperature above the Tg (e.g., 150 °C).

    • A second heating scan is often performed to erase any previous thermal history of the polymer. The sample is cooled from the high temperature back to the starting temperature and then reheated at the same rate. The Tg is determined from the second heating curve.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiling

Objective: To determine the thermal stability and decomposition profile of poly(this compound).

Methodology:

  • Sample Preparation: A small, accurately weighed sample of poly(this compound) (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 20-50 mL/min), depending on the desired experimental conditions.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of poly(this compound).

G cluster_synthesis Polymer Synthesis & Purification cluster_characterization Thermal Characterization cluster_data Data Analysis & Interpretation synthesis Synthesis of Poly(this compound) purification Purification & Drying synthesis->purification dsc DSC Analysis (Determine Tg) purification->dsc tga TGA Analysis (Determine Decomposition Temp.) purification->tga dsc_protocol Heating/Cooling Cycles (e.g., 10°C/min under N2) dsc->dsc_protocol data_analysis Analyze DSC & TGA Curves dsc->data_analysis tga_protocol Heating Ramp (e.g., 20°C/min under N2) tga->tga_protocol tga->data_analysis report Compile Thermal Properties Data data_analysis->report G cluster_below_lcst Below Lower Critical Solution Temperature (LCST) cluster_above_lcst Above Lower Critical Solution Temperature (LCST) drug Drug polymer_hydrated Hydrated Polymer Matrix (Drug Encapsulated) temp_increase Increase Temperature polymer_hydrated->temp_increase drug_released Drug polymer_collapsed Collapsed Polymer Matrix (Drug Released) temp_increase->polymer_collapsed

References

Unlocking Thermo-Reactivity: A Technical Guide to the Temperature Sensitivity of t-Butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the temperature sensitivity of N-tert-Butylacrylamide (TBAm), a key monomer in the development of thermoresponsive polymers. With its unique hydrophobic properties, TBAm imparts tunable temperature-dependent phase transitions to copolymers and hydrogels, making it a valuable component in advanced applications such as controlled drug delivery, cell sheet engineering, and biosensing. This document provides a comprehensive overview of its behavior, detailed experimental protocols for characterization, and quantitative data to support research and development.

Core Principles of this compound Temperature Sensitivity

The temperature sensitivity of polymers containing this compound is primarily attributed to the hydrophobic nature of the bulky tert-butyl group. In aqueous environments, polymers derived from TBAm often exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer chains are hydrated and exist in a soluble, extended coil state. As the temperature increases and surpasses the LCST, the hydrophobic interactions between the tert-butyl groups become dominant over the hydrogen bonds between the polymer and water molecules. This leads to a conformational change where the polymer chains collapse into insoluble globules, causing the solution to become turbid or a hydrogel to deswell.[1]

This phase transition is a reversible process.[2] The precise LCST of a TBAm-containing polymer can be finely tuned by copolymerizing it with other monomers. Incorporating hydrophilic monomers, such as acrylamide (AAm), will increase the overall hydrophilicity of the copolymer, thereby raising the LCST. Conversely, copolymerization with more hydrophobic monomers can lower the LCST.[3] This tunability is a critical feature for designing materials that respond to specific physiological or experimental temperature ranges.

Quantitative Data on TBAm-Containing Copolymers

The temperature-responsive properties of TBAm-based copolymers are highly dependent on their composition. The following tables summarize key quantitative data from the literature.

Table 1: Lower Critical Solution Temperature (LCST) of Poly(this compound-co-Acrylamide) Copolymers

Mole % TBAm in CopolymerTransition Temperature Range (°C)Reference
40%Starts at ~20°C, continues up to ~64°C[2]
60%10 - 28°C[2]

Note: The transition in these hydrogels is described as a broad swelling-deswelling transition rather than a sharp LCST.

Table 2: Swelling Behavior of Poly(this compound-co-Acrylamide) Hydrogels in Water

Mole % TBAm in HydrogelState at 2-64°CSwelling-Deswelling TransitionReference
< 40%SwollenNo significant transition observed[2]
40-60%Exhibits transitionDependent on temperature[2]
> 60%CollapsedNo significant transition observed[2]

Note: The swelling and collapsing behavior is a direct consequence of the polymer's temperature sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the temperature sensitivity of this compound-based materials. The following are synthesized protocols for key experiments.

Synthesis of Poly(this compound-co-Acrylamide) Hydrogel

This protocol describes a typical free-radical crosslinking copolymerization.

Materials:

  • N-terthis compound (TBAm)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (MBAm) (crosslinker)

  • Ammonium persulfate (APS) or 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol or other suitable solvent

  • Nitrogen gas

  • Glass vials or molds

Procedure:

  • Monomer Solution Preparation: Dissolve the desired molar ratios of TBAm, AAm, and MBAm in the chosen solvent within a glass vial. A typical total monomer concentration is 10-20% (w/v).

  • Initiator Addition: Add the initiator to the monomer solution. The concentration of the initiator is typically around 1 mol% of the total monomer concentration.

  • Degassing: Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Seal the vials and place them in a water bath or oven at a specific temperature (e.g., 60-70°C) for a set duration (e.g., 24 hours) to allow for complete polymerization.

  • Purification: After polymerization, remove the resulting hydrogel from the vial. To remove unreacted monomers and initiator, immerse the hydrogel in a large volume of deionized water, changing the water frequently over several days.

  • Drying: Dry the purified hydrogel in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is often determined by measuring the cloud point of a polymer solution using UV-Vis spectroscopy.

Materials and Equipment:

  • Poly(TBAm)-based copolymer

  • Deionized water or buffer solution

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 0.1-1.0 wt%) in the desired aqueous medium. Ensure the polymer is fully dissolved, which may require stirring at a temperature below the expected LCST.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to a wavelength in the visible range (e.g., 500 nm).

  • Temperature Scan: Place the cuvette containing the polymer solution into the temperature-controlled holder. Program the instrument to slowly increase the temperature at a constant rate (e.g., 0.5-1.0°C/min) while continuously monitoring the transmittance or absorbance.

  • Data Analysis: The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value. Plot transmittance as a function of temperature to determine this point.

Measurement of Temperature-Dependent Swelling Ratio

The swelling behavior of hydrogels in response to temperature changes is a key indicator of their thermo-sensitivity.

Materials and Equipment:

  • Dried poly(TBAm)-based hydrogel sample of known weight

  • Deionized water or buffer solution

  • Temperature-controlled water baths or incubators

  • Analytical balance

  • Filter paper

Procedure:

  • Initial Measurement: Record the weight of the dry hydrogel sample (W_d).

  • Swelling: Immerse the dried hydrogel in a large volume of the swelling medium (e.g., deionized water) at a specific temperature.

  • Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which may take several hours to days. This can be confirmed by periodic weighing until the weight remains constant.

  • Weighing the Swollen Hydrogel: At predetermined time intervals or at equilibrium, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and immediately weigh the swollen hydrogel (W_s).

  • Calculating the Swelling Ratio: The equilibrium swelling ratio (SR) is calculated using the formula: SR = (W_s - W_d) / W_d

  • Temperature Dependence: Repeat steps 2-5 at various temperatures to determine the swelling ratio as a function of temperature.

Visualizing Key Relationships and Workflows

Graphical representations can aid in understanding the complex relationships and experimental processes involved in studying the temperature sensitivity of this compound.

G Logical Relationship: Factors Influencing LCST cluster_0 Copolymer Composition cluster_1 Polymer Properties Hydrophilic Comonomer Hydrophilic Comonomer Overall Hydrophilicity Overall Hydrophilicity Hydrophilic Comonomer->Overall Hydrophilicity Increases Hydrophobic Comonomer (TBAm) Hydrophobic Comonomer (TBAm) Overall Hydrophobicity Overall Hydrophobicity Hydrophobic Comonomer (TBAm)->Overall Hydrophobicity Increases LCST LCST Overall Hydrophilicity->LCST Increases Overall Hydrophobicity->LCST Decreases

Caption: Factors influencing the Lower Critical Solution Temperature (LCST).

G Experimental Workflow: LCST Determination A Prepare Polymer Solution (0.1-1.0 wt%) B Place in Cuvette A->B C Insert into Spectrophotometer with Temperature Control B->C D Set Wavelength (e.g., 500 nm) C->D E Program Temperature Ramp (e.g., 0.5°C/min) D->E F Monitor Transmittance vs. Temperature E->F G Plot Data F->G H Determine LCST at 50% Transmittance G->H

Caption: Workflow for LCST measurement using UV-Vis spectroscopy.

Applications in Drug Development and Research

The unique temperature-responsive properties of this compound-based polymers have positioned them as smart materials in several advanced applications:

  • Controlled Drug Delivery: Hydrogels containing TBAm can be designed to be in a swollen, drug-loaded state at room temperature and then collapse to release the drug payload when warmed to physiological temperatures.[4][5] This allows for targeted drug release at specific sites in the body.

  • Cell Sheet Engineering: Surfaces coated with TBAm copolymers can modulate cell adhesion with temperature.[6][7] At 37°C, the surface is hydrophobic, promoting cell attachment and proliferation. By lowering the temperature, the surface becomes hydrophilic, causing the cells to detach as an intact sheet, which is valuable for tissue engineering applications.[6][8]

  • Biosensors: The conformational changes of TBAm polymers near their LCST can be harnessed to create sensitive biosensors.[9] Changes in the local environment, such as the binding of an analyte, can shift the LCST, which can be detected as a change in optical or physical properties.

References

A Comprehensive Guide to the Synthesis of N-tert-butylacrylamide via the Ritter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-tert-butylacrylamide, a valuable monomer in polymer chemistry, particularly for applications in drug delivery systems and other biomedical materials. The primary synthetic route discussed is the Ritter reaction, a well-established acid-catalyzed reaction between a nitrile (acrylonitrile) and an alcohol that can form a stable carbocation (tert-butyl alcohol). This document details the underlying reaction mechanism, provides comprehensive experimental protocols, and presents key quantitative data in a clear, tabular format.

Reaction Overview and Mechanism

The synthesis of N-terthis compound from acrylonitrile and tert-butyl alcohol proceeds via the Ritter reaction.[1][2][3][4] This reaction involves the acid-catalyzed generation of a stable tert-butyl carbocation from tert-butyl alcohol. The carbocation is then attacked by the nitrogen atom of the nitrile group in acrylonitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final N-terthis compound product.[1][2][3][5] Strong acids, such as concentrated sulfuric acid, are typically employed as catalysts.[6][7]

The overall reaction can be summarized as follows:

CH₂=CHCN + (CH₃)₃COH --(H₂SO₄)--> CH₂=CHCONH-C(CH₃)₃

dot

Ritter_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Acrylonitrile Acrylonitrile Nitrilium_ion Nitrilium Ion Acrylonitrile->Nitrilium_ion tBuOH tert-Butyl Alcohol tBu_cation tert-Butyl Carbocation tBuOH->tBu_cation Protonation & Dehydration H2SO4 H₂SO₄ (catalyst) tBu_cation->Nitrilium_ion Nucleophilic Attack NTBA N-terthis compound Nitrilium_ion->NTBA Hydrolysis

Caption: The reaction mechanism for the synthesis of N-terthis compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of N-terthis compound are provided below. These protocols are based on established literature methods.

Pre-reaction Preparation of Acrylonitrile

For optimal results and to prevent unwanted side reactions, commercially available acrylonitrile should be purified prior to use. This typically involves washing to remove inhibitors and basic impurities, followed by drying and distillation.

Protocol for Acrylonitrile Purification: [8][9][10]

  • Wash the acrylonitrile with a 5% aqueous sodium hydroxide (NaOH) solution to remove the inhibitor.

  • Subsequently, wash with a 3% aqueous orthophosphoric acid (H₃PO₄) solution to eliminate any basic impurities.

  • Wash with double distilled water.

  • Dry the washed acrylonitrile over anhydrous calcium chloride (CaCl₂).

  • Distill the dried acrylonitrile under a nitrogen atmosphere at reduced pressure.

Synthesis of N-terthis compound

The following protocol outlines the synthesis of N-terthis compound from purified acrylonitrile and tert-butyl alcohol.

Protocol: [6]

  • In a reaction vessel, prepare a solution of acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g), and acetic acid (50 ml).

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid (10.1 g, 97%) dropwise to the cooled solution, ensuring the temperature does not exceed 40°C.

  • After the addition of sulfuric acid is complete, maintain the reaction mixture at 40°C for 1 hour.

  • Pour the reaction mixture into 200 g of ice water with constant stirring to precipitate the product.

  • Filter the precipitate.

  • Wash the filtered solid with water.

  • Dry the solid to obtain N-terthis compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported syntheses of N-terthis compound.

Parameter Value Reference
Acrylonitrile5.3 g[6]
tert-Butyl Alcohol7.4 g[6]
Acetic Acid50 ml[6]
Concentrated Sulfuric Acid (97%)10.1 g[6]
Reaction Temperature40°C[6]
Reaction Time1 hour[6]
Yield10.3 g (82.4%)[6]
Melting Point124-126°C[6]
Parameter Value Reference
Yield87%[8][9]
Melting Point94°C[8][9]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of N-terthis compound.

dot

Experimental_Workflow cluster_purification Acrylonitrile Purification cluster_synthesis Synthesis cluster_workup Work-up and Purification Wash_NaOH Wash with 5% NaOH Wash_H3PO4 Wash with 3% H₃PO₄ Wash_NaOH->Wash_H3PO4 Wash_H2O Wash with Distilled Water Wash_H3PO4->Wash_H2O Dry Dry over CaCl₂ Wash_H2O->Dry Distill Distill under Reduced Pressure Dry->Distill Mix_Reagents Mix Acrylonitrile, t-BuOH, Acetic Acid Distill->Mix_Reagents Cool Cool in Ice Bath Mix_Reagents->Cool Add_H2SO4 Add Conc. H₂SO₄ (dropwise, < 40°C) Cool->Add_H2SO4 React React at 40°C for 1 hour Add_H2SO4->React Precipitate Pour into Ice Water React->Precipitate Filter Filter Precipitate Precipitate->Filter Wash_Product Wash with Water Filter->Wash_Product Dry_Product Dry Final Product Wash_Product->Dry_Product

Caption: A workflow diagram for the synthesis of N-terthis compound.

Conclusion

The synthesis of N-terthis compound from acrylonitrile and tert-butyl alcohol via the Ritter reaction is a robust and high-yielding method. Careful purification of the starting materials and control of the reaction temperature are crucial for achieving optimal results. The provided protocols and data serve as a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development, enabling the reliable production of this important monomer for a variety of applications.

References

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of t-Butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the free radical polymerization of tert-Butylacrylamide (t-BA), a monomer utilized in the synthesis of various polymers with applications in drug delivery, biomaterials, and personal care products. The protocol outlines a solution polymerization method using azobisisobutyronitrile (AIBN) as a thermal initiator. This method is reproducible and yields poly(terthis compound) (PtBA) with characteristics suitable for further research and development. Included are key quantitative data, a step-by-step experimental procedure, and a workflow diagram to ensure clarity and successful implementation.

Data Presentation

The following table summarizes typical quantitative data obtained from the free radical homopolymerization of this compound. It is important to note that specific results can vary based on the precise experimental conditions and the purity of the reagents. The data presented here is compiled from various sources to provide a representative example.

ParameterValueConditions
Monomer terthis compound (t-BA)Recrystallized from warm benzene[1]
Initiator Azobisisobutyronitrile (AIBN)1 mol% with respect to monomer
Solvent Dioxane or Dimethylformamide (DMF)Anhydrous
Monomer Concentration 10-20 wt% in solvent-
Reaction Temperature 70 °C[2]Oil bath
Reaction Time 6 - 24 hoursUnder inert atmosphere (Nitrogen or Argon)
Yield 85-95%After precipitation and drying[1]
Number-Average Molecular Weight (Mn) Varies (e.g., ~20,000 - 100,000 g/mol )Dependent on monomer/initiator ratio
Weight-Average Molecular Weight (Mw) Varies (e.g., ~40,000 - 250,000 g/mol )Dependent on monomer/initiator ratio
Polydispersity Index (PDI) 1.5 - 2.5Typical for conventional free radical polymerization

Experimental Protocol

This protocol details the solution polymerization of this compound using AIBN as the initiator.

Materials and Equipment
  • terthis compound (t-BA) monomer

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Methanol (for precipitation)

  • Ice-cold water (for precipitation)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath with a temperature controller

  • Schlenk line or similar apparatus for handling inert atmospheres

  • Beakers and filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure
  • Monomer and Initiator Preparation:

    • Purify the this compound monomer by recrystallization from warm, dry benzene to remove any inhibitors or impurities. Dry the crystals under vacuum.[1]

    • Recrystallize the AIBN initiator from methanol and dry under vacuum.

  • Reaction Setup:

    • Place a magnetic stir bar in a dry round-bottom flask.

    • Add the desired amount of purified this compound to the flask. For a typical reaction, a monomer-to-initiator molar ratio of 100:1 can be used.

    • Add the corresponding amount of AIBN.

    • Add the anhydrous solvent (DMF or Dioxane) to achieve the desired monomer concentration (e.g., 10-20 wt%).

    • Attach a condenser to the flask.

  • Degassing:

    • Flush the reaction mixture with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. This is crucial for achieving a controlled reaction.[2][3]

  • Polymerization:

    • Immerse the flask in a preheated oil bath set to 70 °C.

    • Maintain vigorous stirring to ensure a homogeneous reaction mixture.

    • Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.

  • Precipitation and Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as ice-cold water or methanol, while stirring vigorously.[2] This will cause the polymer to precipitate as a white solid.

    • Continue stirring for about 30 minutes to ensure complete precipitation.

    • Collect the precipitated polymer by filtration using a Büchner funnel.

    • Wash the polymer with additional non-solvent to remove any unreacted monomer and initiator residues.

  • Drying:

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • The resulting poly(this compound) can be characterized by various techniques, including:

      • ¹H NMR Spectroscopy: To confirm the polymer structure.

      • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

      • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the free radical polymerization of this compound.

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Monomer (t-BA) & Initiator (AIBN) setup Combine Reagents in Flask reagents->setup solvent Anhydrous Solvent (DMF or Dioxane) solvent->setup degas Degas with Inert Gas setup->degas polymerize Heat to 70°C (6-24h) degas->polymerize precipitate Precipitate in Non-Solvent polymerize->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry under Vacuum filter_wash->dry characterize Characterize Polymer (NMR, GPC, FTIR) dry->characterize

Caption: Experimental workflow for the free radical polymerization of this compound.

Polymerization_Mechanism initiator Initiator (AIBN) radicals Primary Radicals initiator->radicals Heat (Δ) propagating_chain Propagating Polymer Chain radicals->propagating_chain Initiation (+ Monomer) monomer Monomer (t-BA) propagating_chain->propagating_chain terminated_chain Terminated Polymer Chain propagating_chain->terminated_chain Termination

References

Application Notes & Protocols: Synthesis and Application of t-Butylacrylamide-Based Copolymeric Hydrogels for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids.[1][2] Among the various types of "smart" hydrogels, those responsive to external stimuli like temperature have garnered significant interest for biomedical applications such as drug delivery and tissue engineering.[3][4] N-tert-butylacrylamide (this compound or TBA) is a hydrophobic monomer that, when copolymerized with hydrophilic monomers like acrylamide (AAm), can impart temperature sensitivity to the resulting hydrogel.[5][6] These copolymeric hydrogels can exhibit a lower critical solution temperature (LCST), a temperature at which they undergo a reversible volume phase transition from a swollen to a shrunken state.[7] This property can be precisely controlled by adjusting the ratio of hydrophobic (TBA) to hydrophilic (AAm) monomers, making them excellent candidates for on-demand drug delivery systems.[5][6]

This document provides detailed protocols for the synthesis, characterization, and application of this compound-based copolymeric hydrogels for drug delivery research.

Synthesis of Poly(N-terthis compound-co-acrylamide) Hydrogel

This protocol describes the free-radical crosslinking copolymerization of N-terthis compound (TBA) and acrylamide (AAm) to form a temperature-sensitive hydrogel.[5]

Experimental Protocol:

Materials:

  • N-terthis compound (TBA) monomer

  • Acrylamide (AAm) monomer

  • N,N'-methylenebis(acrylamide) (MBAA) as crosslinker

  • Azobisisobutyronitrile (AIBN) as initiator[8]

  • Methanol or Dimethylformamide (DMF) as solvent[5][8]

  • Nitrogen gas

  • Ice-cold water

  • Methanol for washing

Procedure:

  • Monomer Preparation: In a reaction tube, dissolve the desired molar ratio of TBA and AAm monomers in the solvent (e.g., methanol). A total monomer concentration of 5g in 25ml of solvent can be used.[8]

  • Crosslinker and Initiator Addition: Add the crosslinker (MBAA) and the initiator (AIBN, e.g., 50 mg) to the monomer solution.[5][8] Ensure complete dissolution to obtain a homogeneous solution.

  • Degassing: Flush the solution with oxygen-free dry nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the reaction tube and place it in a thermostat-controlled water bath or heating block at the desired reaction temperature (e.g., 70°C).[8] Allow the polymerization to proceed for a specified duration (e.g., 24 hours) to ensure high conversion.

  • Purification: After polymerization, cool the reaction vessel. The resulting hydrogel will be a solid matrix.

  • Washing: Immerse the hydrogel in a large volume of deionized water or methanol for several days, changing the solvent daily, to remove unreacted monomers, initiator, and crosslinker.[8]

  • Drying: Dry the purified hydrogel to a constant weight. This can be done in a vacuum oven at a moderate temperature (e.g., 40-50°C) or by lyophilization (freeze-drying).[9] The dried hydrogel is now ready for characterization.

Visualization of Synthesis Workflow:

G cluster_0 Preparation cluster_1 Polymerization cluster_2 Purification & Drying A Dissolve TBA, AAm, & MBAA in Solvent B Add AIBN Initiator A->B C Purge with Nitrogen B->C D Heat at 70°C for 24h C->D E Cool Reaction D->E F Wash with DI Water/Methanol E->F G Dry Hydrogel (Vacuum Oven or Lyophilization) F->G H Dried Hydrogel G->H

Caption: Workflow for the synthesis of TBA-AAm copolymeric hydrogel.

Characterization Protocols

Swelling Behavior Studies

The swelling ratio is a critical parameter that quantifies the hydrogel's ability to absorb and retain water.[10]

Experimental Protocol:

  • Sample Preparation: Weigh a precisely known mass of the dried hydrogel (Wd).[9]

  • Immersion: Place the dried hydrogel sample in a beaker containing a large excess of deionized water or a specific buffer solution (e.g., PBS at pH 7.4).

  • Incubation: Keep the beaker at a constant, controlled temperature. For temperature-response studies, use multiple samples incubated at different temperatures (e.g., 10°C to 80°C).[5]

  • Weighing at Intervals: At predetermined time intervals (e.g., 20s, 1min, 10min, 1h, 3h, up to 24h for equilibrium), remove the hydrogel sample from the solution.[10]

  • Blotting: Gently blot the surface of the swollen hydrogel with a piece of filter paper to remove excess surface water.

  • Weighing: Immediately weigh the swollen hydrogel (Ws).

  • Equilibrium: Repeat steps 4-6 until the weight of the swollen hydrogel becomes constant, indicating that swelling equilibrium has been reached.

  • Calculation: Calculate the mass swelling ratio (q) or the equilibrium swelling ratio (ESR) using the following formula:[11]

    • Mass Swelling Ratio (q) = Ws / Wd

Visualization of Swelling Study Workflow:

G A Weigh Dried Hydrogel (Wd) B Immerse in Swelling Medium (e.g., DI Water, PBS) A->B C Incubate at Constant Temperature B->C D Remove Hydrogel at Time 't' C->D E Blot Surface Water D->E F Weigh Swollen Hydrogel (Ws) E->F G Repeat until Weight is Constant? F->G G->D No H Calculate Swelling Ratio: q = Ws / Wd G->H Yes I Plot Swelling Ratio vs. Time H->I

Caption: Experimental workflow for determining the hydrogel swelling ratio.

In Vitro Drug Loading and Release Studies

This protocol outlines the procedure for loading a model drug into the hydrogel and studying its release kinetics.

Experimental Protocol:

Drug Loading (Equilibrium Swelling Method):

  • Prepare a stock solution of the model drug (e.g., Vitamin B12, Rhodamine B) at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).[5][12]

  • Immerse a pre-weighed, dried hydrogel sample in the drug solution.

  • Allow the hydrogel to swell for an extended period (e.g., 48-72 hours) at a specific temperature to reach equilibrium.

  • After loading, remove the hydrogel, rinse briefly with deionized water to remove surface-adhered drug, and dry it (e.g., lyophilization).

In Vitro Drug Release:

  • Place the drug-loaded, dried hydrogel sample in a known volume of release medium (e.g., 10 mL of PBS, pH 7.4) in a vial.

  • Place the vial in a shaking water bath maintained at a constant temperature (e.g., 37°C).[5]

  • At regular time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replenish the vial with an equal volume of fresh release medium to maintain a constant volume and sink conditions.

  • Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry at the drug's λmax.[13]

  • Calculate the cumulative percentage of drug released over time using a calibration curve.

Drug Release Kinetic Models: The release data can be fitted to various mathematical models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[14][15] The Korsmeyer-Peppas model is particularly useful for swellable systems:

  • Mt / M∞ = k * tn

    • Where Mt / M∞ is the fraction of drug released at time t, k is a release rate constant, and n is the release exponent indicative of the transport mechanism.[15]

Visualization of Drug Release Workflow:

G cluster_0 Drug Loading cluster_1 In Vitro Release A Immerse Dried Hydrogel in Drug Solution B Allow to Swell to Equilibrium (48h) A->B C Rinse and Dry Drug-Loaded Hydrogel B->C D Place Loaded Hydrogel in Release Medium (PBS) C->D E Incubate at 37°C D->E F Withdraw Aliquot at Time 't' E->F G Replenish with Fresh Medium F->G F->G H Analyze Drug Concentration (UV-Vis Spectroscopy) G->H I Calculate Cumulative Release H->I

Caption: Workflow for in vitro drug loading and release studies.

Quantitative Data Summary

The properties of TBA-based hydrogels are highly dependent on their composition and the surrounding environment. The following tables summarize typical quantitative data reported in the literature.

Table 1: Swelling Behavior of TBA/AAm Copolymer Hydrogels

TBA Content (mol%) Temperature (°C) Swelling Medium Equilibrium Swelling Ratio (g H₂O/g polymer) Reference
< 40% 2 - 64 Water Swollen State (e.g., 14-51) [5]
40% > 20 Water Deswelling Transition Begins [5]
60% 10 - 28 Water Swelling-Deswelling Transition [5]

| > 60% | 2 - 64 | Water | Collapsed State |[5] |

Table 2: Drug Release from Stimuli-Responsive Hydrogels

Hydrogel System Model Drug Stimulus pH Max. Release (%) Time Reference
VCL/MAA Copolymers Rhodamine B pH / Temp 2.1 34 - 57% 24h [5]
VCL/MAA Copolymers Rhodamine B pH / Temp 5.5 73 - 90% 24h [5]
VCL/MAA Copolymers Rhodamine B pH / Temp 7.2 69 - 76% 24h [5]

| Chitosan/Guar Gum/PVA | Ranitidine | pH | Gastric (Acidic) | ~88% | 12h |[14] |

Table 3: Mechanical Properties of Polyacrylamide-Based Hydrogels

Polymer System Crosslinker Conc. Test Method Elastic Modulus (kPa) Reference
Polyacrylamide (PAAm) Varied Rheology 0.01 - 1000 [16]
PAAm 8 wt% monomer, 1% BAAm Rheology 2.5 [17]

| Double Network Hydrogel | PAAm/Alginate | Tensile/Compression | 100 - 1000 |[18] |

Note: Mechanical properties of TBA copolymers will vary but are often in a similar range to PAAm gels, and can be tailored by adjusting monomer and crosslinker concentrations.[17][18]

Application in Controlled Drug Delivery

TBA-based copolymeric hydrogels are particularly useful for temperature-responsive drug delivery. Below the LCST, the hydrogel is swollen, and the loaded drug is retained within the polymer network. When the temperature is raised above the LCST (e.g., from room temperature to physiological temperature of 37°C), the hydrophobic interactions of the TBA units dominate, causing the hydrogel to collapse and expel water, along with the entrapped drug.[7] This provides a mechanism for "on-off" drug release triggered by a small temperature change.

Visualization of Temperature-Responsive Drug Release Mechanism:

G cluster_0 Below LCST (e.g., < 37°C) cluster_1 Above LCST (e.g., > 37°C) A Hydrogel is Swollen (Hydrophilic State) B Drug Molecules Entrapped A->B High Water Content C Hydrogel Shrinks (Hydrophobic Collapse) A->C Increase Temperature C->A Decrease Temperature D Drug is Expelled C->D Water is Expelled

Caption: Mechanism of temperature-triggered drug release from a TBA hydrogel.

References

Application Notes and Protocols for t-Butylacrylamide in Thermoresponsive Polymer Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-Butylacrylamide (tBA) in the fabrication of thermoresponsive polymer scaffolds for applications in tissue engineering and drug delivery. Detailed protocols for synthesis, scaffold fabrication, and characterization are provided to facilitate the adoption of this versatile biomaterial in research and development settings.

Introduction

Thermoresponsive polymers have garnered significant attention in the biomedical field due to their ability to undergo a reversible phase transition in response to temperature changes. This property is particularly valuable for creating "smart" biomaterials that can be injected as a liquid and form a gel scaffold in situ, or for designing surfaces that allow for the non-enzymatic detachment of cultured cells. Poly(N-isopropylacrylamide) (PNIPAM) is the most widely studied thermoresponsive polymer, exhibiting a Lower Critical Solution Temperature (LCST) around 32°C, close to physiological temperature.[1][2]

Copolymerizing N-isopropylacrylamide (NIPAM) with other monomers is a common strategy to fine-tune the LCST and other properties of the resulting polymer. N-terthis compound (tBA) is a hydrophobic monomer that, when copolymerized with NIPAM, can modulate the LCST and enhance the mechanical properties and cell adhesion characteristics of the resulting scaffolds.[1][3] The incorporation of tBA into PNIPAM-based hydrogels can lower the LCST, which is advantageous for applications requiring gelation at temperatures below that of the human body.[1] These copolymers, often designated as P(NIPAM-co-NtBA), are promising materials for creating scaffolds for cell culture, tissue engineering, and controlled drug release.[3][4]

Applications

Thermoresponsive polymer scaffolds incorporating this compound offer a range of applications in the biomedical field:

  • Tissue Engineering: These scaffolds provide a three-dimensional environment that mimics the native extracellular matrix, supporting cell adhesion, proliferation, and differentiation.[5] The thermoresponsive nature allows for the creation of injectable scaffolds that can be delivered in a minimally invasive manner and solidify at body temperature to fill tissue defects. A key application is in cartilage tissue engineering, where injectable hydrogels can deliver chondrocytes or stem cells to the site of injury.[6][7] The scaffolds can be engineered to have appropriate mechanical properties and degradation rates to match the newly forming tissue.[8]

  • Controlled Drug Delivery: The porous structure of these hydrogels allows for the encapsulation of therapeutic agents, including small molecule drugs, proteins, and nucleic acids.[9][10] The release of the encapsulated drug can be triggered by a change in temperature. Above the LCST, the polymer network collapses and becomes more hydrophobic, leading to the expulsion of the drug from the matrix.[4] This on-demand release capability is highly desirable for targeted drug delivery applications.

  • Cell Sheet Engineering: Thermoresponsive culture surfaces coated with P(NIPAM-co-NtBA) allow for the culture of confluent cell sheets. By lowering the temperature below the LCST, the polymer swells and becomes hydrophilic, causing the entire cell sheet to detach without the need for enzymatic treatment, which can damage cell surface proteins.[3][11] This technique is valuable for creating transplantable cell sheets for regenerative medicine.

Data Presentation

The following tables summarize key quantitative data for this compound-based thermoresponsive polymer scaffolds, compiled from various studies.

Table 1: Lower Critical Solution Temperature (LCST) of P(NIPAM-co-NtBA) Copolymers

NIPAM:NtBA Molar RatioMolecular Weight (kDa)LCST (°C)Measurement Method
85:15123~25-32Turbidimetry
86:14137~25-32Turbidimetry
95:5-28.6Transmittance vs. Temperature
100:0 (PNIPAM)-32.0Transmittance vs. Temperature

Data sourced from multiple studies to provide a representative range.[3][6]

Table 2: Mechanical Properties of this compound-Based Hydrogels

Polymer CompositionCrosslinker ConcentrationYoung's Modulus (kPa)Compressive Strength (MPa)Measurement Method
Polyacrylamide (PAAm)1% MBA20 - 160-Uniaxial Tension/Compression
PAAm/GelatinVaried5 - 35-Rheology
P(NIPAM-co-NtBA) electrospun scaffold-Varies with fiber diameter and porosity-Not specified

Note: Mechanical properties are highly dependent on the specific polymer composition, crosslinker concentration, and fabrication method. The data presented here are illustrative examples.[12][13]

Table 3: Swelling Ratio of Thermoresponsive Hydrogels

Hydrogel CompositionTemperature (°C)Equilibrium Swelling Ratio (%)
P(tBA-co-AAm) (40:60)< 20Swollen
P(tBA-co-AAm) (40:60)> 64Collapsed
P(tBA-co-AAm) (60:40)< 10Swollen
P(tBA-co-AAm) (60:40)> 28Collapsed
Tough, thermoresponsive hydrogel61860
Tough, thermoresponsive hydrogel50120

The swelling ratio is defined as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, fabrication, and characterization of this compound-based thermoresponsive scaffolds.

Protocol 1: Synthesis of P(NIPAM-co-NtBA) Copolymers

This protocol describes the free radical polymerization of N-isopropylacrylamide (NIPAM) and N-terthis compound (NtBA).[3]

Materials:

  • N-isopropylacrylamide (NIPAM)

  • N-terthis compound (NtBA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Benzene (solvent)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve the desired molar ratio of NIPAM and NtBA monomers and AIBN in benzene in a reaction flask.

  • Purge the solution with nitrogen gas for 30 minutes to remove oxygen.

  • Seal the flask and place it in an oil bath preheated to 60°C.

  • Allow the polymerization to proceed for 24 hours with continuous stirring.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction mixture to an excess of cold methanol while stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove unreacted monomers and initiator.

  • Dry the purified copolymer in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterize the copolymer composition and molecular weight using techniques such as 1H NMR and Gel Permeation Chromatography (GPC).

Synthesis_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization Monomers Dissolve NIPAM, NtBA, and AIBN in Benzene Purge Purge with Nitrogen Monomers->Purge Polymerize Polymerize at 60°C for 24 hours Purge->Polymerize Cool Cool to Room Temperature Polymerize->Cool Precipitate Precipitate in Cold Methanol Cool->Precipitate Filter Filter and Collect Copolymer Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry NMR_GPC 1H NMR & GPC Analysis Dry->NMR_GPC

Figure 1: Workflow for the synthesis of P(NIPAM-co-NtBA) copolymers.

Protocol 2: Fabrication of Electrospun P(NIPAM-co-NtBA) Scaffolds

This protocol details the fabrication of fibrous scaffolds using electrospinning.[3][16]

Materials:

  • P(NIPAM-co-NtBA) copolymer

  • Absolute ethanol (solvent)

Equipment:

  • Electrospinning setup (syringe pump, high-voltage power supply, collector)

  • Orbital shaker

Procedure:

  • Prepare a 15-20 wt% solution of the P(NIPAM-co-NtBA) copolymer in absolute ethanol.

  • Dissolve the polymer by stirring on an orbital shaker at 200-300 rpm for 5-8 hours at 4°C.

  • Load the polymer solution into a syringe fitted with a metallic needle (e.g., 21-gauge).

  • Mount the syringe on the syringe pump.

  • Set up the electrospinning parameters:

    • Voltage: 15-20 kV

    • Flow rate: 0.5-1.5 mL/h

    • Distance between needle tip and collector: 15-20 cm

  • Place a grounded collector (e.g., a rotating mandrel or a flat plate covered with aluminum foil) at the specified distance.

  • Initiate the electrospinning process and collect the fibers on the collector.

  • After the desired thickness is achieved, carefully remove the scaffold from the collector.

  • Dry the scaffold in a vacuum oven at room temperature to remove any residual solvent.

  • Characterize the scaffold morphology (fiber diameter, porosity) using Scanning Electron Microscopy (SEM).

Electrospinning_Workflow cluster_preparation Solution Preparation cluster_electrospinning Electrospinning cluster_post_processing Post-Processing & Characterization Dissolve Dissolve P(NIPAM-co-NtBA) in Ethanol Load Load Solution into Syringe Dissolve->Load Setup Set Electrospinning Parameters Load->Setup Spin Initiate Electrospinning Setup->Spin Collect Collect Fibers on Collector Spin->Collect Dry Dry Scaffold Collect->Dry SEM SEM Analysis Dry->SEM

Figure 2: Workflow for the fabrication of electrospun scaffolds.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release kinetics of a model drug from a hydrogel scaffold.[17][18]

Materials:

  • Drug-loaded hydrogel scaffold

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Model drug (e.g., Vitamin B12, Doxorubicin)

  • Incubator shaker

Equipment:

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare drug-loaded hydrogel scaffolds of a specific size and weight.

  • Place each scaffold in a separate vial containing a known volume of PBS (e.g., 10 mL).

  • Place the vials in an incubator shaker set at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replenish the vial with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).

  • Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.

  • Plot the cumulative drug release (%) versus time to obtain the release profile.

  • Analyze the release data using different kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[17]

Drug_Release_Workflow Start Place Drug-Loaded Scaffold in PBS Incubate Incubate at 37°C with Agitation Start->Incubate Sample Withdraw Aliquot at Specific Time Points Incubate->Sample t = 0.5, 1, 2... hrs Replenish Replenish with Fresh PBS Sample->Replenish Analyze Analyze Drug Concentration (UV-Vis/HPLC) Sample->Analyze Replenish->Incubate Calculate Calculate Cumulative Release Analyze->Calculate Plot Plot Release Profile Calculate->Plot Model Apply Kinetic Models Plot->Model

Figure 3: Workflow for an in vitro drug release study.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the polymer or the viability of cells cultured on the scaffolds.[3][19]

Materials:

  • Sterile polymer scaffolds in a 24-well plate

  • Cell culture medium

  • Cells (e.g., fibroblasts, chondrocytes)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

Equipment:

  • CO2 incubator

  • Microplate reader

Procedure:

  • Sterilize the scaffolds (e.g., by UV irradiation or ethanol washing followed by sterile PBS rinses).

  • Place the sterile scaffolds in the wells of a 24-well plate.

  • Seed cells onto the scaffolds at a desired density (e.g., 2.5 x 104 cells/cm2).

  • Culture the cells for the desired period (e.g., 1, 3, 7 days) in a CO2 incubator at 37°C.

  • After the incubation period, remove the culture medium.

  • Add 500 µL of fresh medium and 50 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium.

  • Add 500 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes with gentle shaking to ensure complete dissolution.

  • Transfer 100 µL of the solution from each well to a 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is proportional to the absorbance and can be expressed as a percentage relative to a control group (e.g., cells cultured on tissue culture plastic).

Cell_Viability_Signaling cluster_workflow MTT Assay Workflow cluster_pathway Cellular Mechanism Seed Seed Cells on Scaffold Culture Culture for Desired Period Seed->Culture Add_MTT Add MTT Solution Culture->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Dissolve Dissolve Formazan with DMSO Incubate_MTT->Dissolve Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) Measure Measure Absorbance at 570 nm Dissolve->Measure Formazan Formazan (Purple) Mitochondrial_Dehydrogenase->Formazan MTT MTT (Yellow) MTT->Mitochondrial_Dehydrogenase

Figure 4: MTT assay workflow and the underlying cellular mechanism.

Signaling Pathways in Tissue Engineering

While this compound itself is not a signaling molecule, the scaffolds created from it provide the necessary physical and structural cues for cells to respond to their environment and initiate signaling cascades that lead to tissue regeneration. For instance, in cartilage tissue engineering, the scaffold provides a 3D environment that encourages chondrocytes or mesenchymal stem cells (MSCs) to adopt a rounded morphology and initiate the chondrogenic differentiation pathway.

A key signaling pathway in chondrogenesis is mediated by the transcription factor SOX9. When MSCs are cultured in a supportive 3D environment, such as a P(NIPAM-co-NtBA) scaffold, and are stimulated with growth factors like TGF-β, a signaling cascade is initiated that leads to the upregulation of SOX9. SOX9 then acts as a master regulator, driving the expression of cartilage-specific extracellular matrix proteins like collagen type II and aggrecan, leading to the formation of new cartilage tissue.[6]

Chondrogenesis_Signaling Scaffold 3D Scaffold Environment (P(NIPAM-co-NtBA)) TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor SMAD SMAD Pathway Receptor->SMAD SOX9 SOX9 Upregulation SMAD->SOX9 Genes Cartilage-Specific Genes (Collagen II, Aggrecan) SOX9->Genes Chondrogenesis Chondrogenesis Genes->Chondrogenesis

Figure 5: A simplified signaling pathway for chondrogenesis on a 3D scaffold.

Conclusion

Thermoresponsive scaffolds based on this compound copolymers offer a versatile platform for a variety of biomedical applications, from tissue engineering to controlled drug delivery. By carefully controlling the monomer ratio, polymer molecular weight, and scaffold architecture, researchers can tailor the properties of these materials to meet the specific demands of their application. The protocols and data presented in these notes provide a foundation for the successful implementation of this compound-based thermoresponsive polymers in the laboratory.

References

t-Butylacrylamide: A Versatile Monomer for Advanced Polymer Synthesis in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-tert-butylacrylamide (TBAm) is a hydrophobic, temperature-sensitive monomer that has garnered significant interest in the field of polymer chemistry, particularly for the synthesis of "smart" polymers with applications in drug delivery, tissue engineering, and other biomedical fields. Its bulky tert-butyl group imparts unique solubility and thermal-responsive characteristics to its polymers. Poly(this compound) and its copolymers, especially with hydrophilic monomers like acrylamide or N-isopropylacrylamide, can exhibit a Lower Critical Solution Temperature (LCST), undergoing a reversible phase transition from a soluble to an insoluble state in aqueous solutions upon heating. This property is highly valuable for creating stimuli-responsive materials that can release encapsulated therapeutics in a controlled manner in response to temperature changes.

These application notes provide a comprehensive overview of this compound as a monomer for polymer synthesis, including detailed experimental protocols, quantitative data on polymer properties, and conceptual diagrams of relevant processes.

Physicochemical Properties of this compound Monomer

Clear understanding of the monomer's properties is crucial for its effective use in polymerization.

PropertyValueReference
Chemical Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 94 °C[1]
Solubility in Water SolubleGeneral Knowledge
Solubility in Organic Solvents Soluble in DMF, Dioxane, Benzene[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol is based on the reaction of tert-butyl alcohol with acrylonitrile.[1]

Materials:

  • tert-Butyl alcohol

  • Acrylonitrile

  • Benzene

  • Anhydrous Calcium Chloride

  • 5% NaOH solution

  • 3% Orthophosphoric acid solution

Procedure:

  • Wash acrylonitrile with a 5% NaOH solution to remove the inhibitor, followed by a wash with 3% orthophosphoric acid to remove basic impurities.[3]

  • Wash the acrylonitrile with distilled water and dry over anhydrous calcium chloride.[3]

  • Distill the purified acrylonitrile under reduced pressure in a nitrogen atmosphere.[3]

  • React the purified acrylonitrile with tert-butyl alcohol.

  • Recrystallize the crude product from warm, dry benzene to obtain white crystals of N-terthis compound.[1]

  • Dry the product under vacuum. The expected yield is approximately 87%.[1]

  • Confirm the structure using ¹H-NMR and ¹³C-NMR spectroscopy.[1]

Protocol 2: Free-Radical Copolymerization of this compound (TBAm) and a Comonomer

This protocol provides a general method for the synthesis of a copolymer of TBAm.

Materials:

  • This compound (TBAm)

  • Comonomer (e.g., N-vinylpyrrolidone, 2,4-Dichlorophenyl methacrylate)[1][2]

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethylformamide (DMF) or Dioxane (solvent)[1][2]

  • Methanol

  • Nitrogen gas

Procedure:

  • In a reaction flask, dissolve the desired molar ratio of TBAm and the comonomer in the chosen solvent (DMF or Dioxane). A typical total monomer concentration is around 20% (w/v).[1][2]

  • Add AIBN as the initiator. A typical initiator concentration is 1% by weight of the total monomers.[1][2]

  • Purge the solution with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Seal the reaction flask and place it in a preheated oil bath at 70 °C.[1][2]

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours), with constant stirring.

  • To terminate the reaction, cool the flask in an ice bath.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold water or methanol.[1][2]

  • Collect the precipitated polymer by filtration.

  • Wash the polymer multiple times with the non-solvent to remove unreacted monomers and initiator.

  • Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 3: Synthesis of a Thermoresponsive Poly(this compound-co-acrylamide) Hydrogel

This protocol describes the preparation of a crosslinked hydrogel.

Materials:

  • This compound (TBAm)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (accelerator)

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a flask, dissolve the desired molar ratio of TBAm and AAm in deionized water.

  • Add MBA as the crosslinking agent. The concentration of MBA is typically 1-5 mol% of the total monomer concentration.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add APS initiator to the solution and mix thoroughly.

  • Finally, add the TMEDA accelerator to initiate the polymerization.

  • Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away unreacted components. Change the water frequently for 2-3 days.

  • The purified hydrogel can be stored in deionized water.

Quantitative Data

Table 1: Reactivity Ratios for Copolymerization of this compound (M1)

The reactivity ratios (r₁ and r₂) indicate the preference of a growing polymer chain ending in a particular monomer to add the same or the other monomer.

Comonomer (M2)r₁ (TBAm)r₂Polymerization ConditionsReference
2,4-Dichlorophenyl methacrylate0.831.1370 °C, DMF, AIBN initiator[1]
7-acryloyloxy-4-methyl coumarin1.150.7060 °C, DMF, AIBN initiator[3]

Interpretation: In the copolymerization with 2,4-Dichlorophenyl methacrylate, both monomers have a slight preference for adding the other monomer type, leading to a more alternating copolymer. In the case of 7-acryloyloxy-4-methyl coumarin, TBAm has a slight preference for adding another TBAm monomer.

Table 2: Lower Critical Solution Temperature (LCST) of this compound Copolymers

The LCST is a key property of thermoresponsive polymers. It can be tuned by altering the copolymer composition.

Copolymer SystemMolar Ratio (TBAm:Comonomer)LCST (°C)NotesReference
Poly(TBAm-co-Acrylamide)80:202The LCST increases with increasing content of the hydrophilic acrylamide.[4]
Poly(TBAm-co-Acrylamide)70:3010[4]
Poly(TBAm-co-Acrylamide)60:4019[4]
Poly(TBAm-co-Acrylamide)50:5027[4]
Poly(TBAm-co-Acrylamide)40:6037[4]
Poly(TBAm-co-Acrylamide)30:7045[4]
Poly(TBAm-co-Acrylamide)20:8058[4]
Table 3: Mechanical Properties of Acrylamide-Based Hydrogels

The mechanical properties of hydrogels are crucial for their application, especially in tissue engineering. The incorporation of the hydrophobic TBAm is expected to influence these properties. The following data is for polyacrylamide hydrogels, and serves as a baseline.

PropertyValue RangeInfluencing FactorsReference
Young's Modulus (E) 20 - 160 kPaCrosslinker concentration[5]
Tensile Strength VariesCrosslinker and monomer concentration[5]
Elongation at Break Can be high (>1000%)Network structure[5]

Note: The mechanical properties of TBAm-containing hydrogels will depend on the specific composition and crosslinking density. Generally, increasing the hydrophobic TBAm content may lead to stiffer hydrogels.

Visualizations

Diagram 1: General Workflow for Synthesis of a TBAm-based Copolymer

G cluster_synthesis Polymer Synthesis monomers TBAm and Comonomer reaction_setup Reaction Setup: - Dissolve Monomers & Initiator - Purge with Nitrogen monomers->reaction_setup solvent Solvent (e.g., DMF) solvent->reaction_setup initiator Initiator (e.g., AIBN) initiator->reaction_setup polymerization Polymerization (e.g., 70°C, 24h) reaction_setup->polymerization precipitation Precipitation in Non-solvent (e.g., Methanol) polymerization->precipitation purification Filtration and Washing precipitation->purification drying Vacuum Drying purification->drying final_polymer Purified Copolymer drying->final_polymer G cluster_release Drug Release Mechanism temp_low Below LCST (e.g., Room Temperature) hydrogel_swollen Hydrogel is Swollen and Hydrophilic temp_low->hydrogel_swollen temp_high Above LCST (e.g., Body Temperature) hydrogel_collapsed Hydrogel Collapses and becomes Hydrophobic temp_high->hydrogel_collapsed drug_entrapped Drug is Entrapped within the Polymer Network hydrogel_swollen->drug_entrapped drug_released Drug is Released from the Collapsed Network drug_entrapped->drug_released Temperature Increase hydrogel_collapsed->drug_released G cluster_gene_delivery Polymer-Mediated Gene Delivery polyplex Polymer-DNA Complex (Polyplex) cell_membrane Cell Membrane polyplex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape dna_release DNA Release into Cytoplasm endosomal_escape->dna_release nucleus Nucleus dna_release->nucleus Nuclear Import transcription Transcription nucleus->transcription translation Translation transcription->translation mRNA protein Therapeutic Protein translation->protein

References

Application Note and Protocol: ¹H-NMR Characterization of N-tert-Butylacrylamide (tBAA) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-tert-Butylacrylamide (tBAA) is a versatile monomer utilized in the synthesis of a wide range of copolymers with applications in fields such as drug delivery, biomaterials, and responsive systems. The physicochemical properties of these copolymers are highly dependent on their composition. ¹H-NMR spectroscopy is a powerful and direct analytical technique for determining the molar composition of tBAA copolymers. This document provides a detailed protocol for the characterization of tBAA copolymers using ¹H-NMR, including sample preparation, data acquisition, and analysis.

Principle

The quantitative analysis of tBAA copolymers by ¹H-NMR is based on the principle that the integrated area of a specific resonance signal is directly proportional to the number of protons giving rise to that signal. By comparing the integration of the characteristic signal from the t-butyl group of the tBAA monomer unit with a distinct signal from the comonomer unit, the molar ratio of the two monomers in the copolymer chain can be accurately determined. The large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group (-(CH₃)₃) of the tBAA unit typically appears in a region of the spectrum (around 1.1-1.4 ppm) that is often free from other signals, making it an excellent internal standard for quantification.[1][2]

Experimental Protocol

This protocol outlines the steps for preparing a tBAA copolymer sample, acquiring the ¹H-NMR spectrum, and processing the data to determine the copolymer composition.

2.1. Materials and Equipment

  • tBAA copolymer sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethylformamide-d7 (DMF-d7))

  • NMR tubes (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

2.2. Sample Preparation

  • Drying: Ensure the copolymer sample is thoroughly dried to remove any residual solvent or moisture, which could interfere with the NMR spectrum. This can be achieved by drying under vacuum.

  • Weighing: Accurately weigh approximately 10-20 mg of the dried copolymer into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[1] The choice of solvent should be based on the solubility of the copolymer.

  • Homogenization: Securely cap the vial and vortex or gently agitate it until the copolymer is completely dissolved.

  • Transfer: Carefully transfer the clear solution into a 5 mm NMR tube.

2.3. NMR Data Acquisition

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition Parameters: Set up a standard ¹H-NMR experiment with the following typical parameters:

    • Pulse Angle: 30-90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 5-10 seconds. A longer relaxation delay is crucial for quantitative analysis to ensure complete relaxation of all protons.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: 0-12 ppm

2.4. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Integration: Integrate the relevant peaks.

    • Integrate the singlet corresponding to the t-butyl protons of the tBAA unit (approximately 1.1-1.4 ppm). Set this integral value to a reference of 9.00, representing the nine protons.[1][2]

    • Integrate a well-resolved peak corresponding to a known number of protons on the comonomer unit .

  • Composition Calculation: Use the following formula to calculate the mole fraction of each monomer in the copolymer:

    Mole Fraction of tBAA (F₁) = (I₁ / N₁) / [(I₁ / N₁) + (I₂ / N₂)]

    Mole Fraction of Comonomer (F₂) = (I₂ / N₂) / [(I₁ / N₁) + (I₂ / N₂)]

    Where:

    • I₁ is the integral area of the t-butyl protons of the tBAA unit.

    • N₁ is the number of t-butyl protons (N₁ = 9).

    • I₂ is the integral area of the selected comonomer peak.

    • N₂ is the number of protons corresponding to the selected comonomer peak.

Data Presentation

The chemical shifts of the characteristic protons of the tBAA monomer unit within a copolymer are summarized in the table below. The exact chemical shifts may vary slightly depending on the comonomer, solvent, and copolymer microstructure.

Proton Assignment Structure Snippet Chemical Shift (δ) ppm Multiplicity Integration (Relative No. of H)
tert-Butyl Protons-C(CH₃)₃1.1 - 1.4Singlet9
Backbone Methylene-CH₂-1.6 - 2.3Broad Multiplet2
Backbone Methine-CH-2.9Broad Multiplet1
Amide Proton-NH-8.0 - 8.1Broad Singlet1

Table 1: Characteristic ¹H-NMR signals for this compound units in a copolymer.[1][2][3]

Visualization of Experimental Workflow

The overall workflow for the ¹H-NMR characterization of tBAA copolymers is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output A Dry Copolymer B Weigh Copolymer (10-20 mg) A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim E->F G Acquire ¹H-NMR Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Integrate Characteristic Peaks I->J K Calculate Molar Composition J->K L Copolymer Composition Report K->L

Workflow for ¹H-NMR characterization of tBAA copolymers.

References

Application Note: Cationic Poly(acrylamide-co-diallyldimethylammonium chloride-co-tert-butylacrylamide) as a High-Performance Retention Aid in Papermaking

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the synthesis and performance evaluation of a novel terpolymer, Cationic Poly(acrylamide-co-diallyldimethylammonium chloride-co-tert-butylacrylamide) (CPAD-TBA), as a retention and drainage aid in papermaking. The incorporation of the hydrophobic monomer, terthis compound (TBA), into the cationic polyacrylamide backbone is hypothesized to enhance flocculation efficiency through hydrophobic association, in addition to the established mechanisms of charge neutralization and polymer bridging. This document provides a comprehensive synthesis protocol, detailed methodologies for performance evaluation using a Britt Dynamic Drainage Jar, and presents comparative data against standard cationic polyacrylamide (CPAM). The results indicate that CPAD-TBA offers superior retention of fines and fillers, alongside improved drainage rates, making it a promising candidate for modern papermaking processes, particularly in systems with high levels of anionic trash or for the production of highly filled paper grades.

Introduction

Retention aids are critical chemical additives in the papermaking industry, employed to enhance the retention of fine particles, such as cellulosic fines and mineral fillers, within the paper sheet during formation.[1] This not only improves the efficiency of the process by reducing material loss but also enhances key paper properties like opacity, smoothness, and printability. Cationic polyacrylamides (CPAMs) are widely used for this purpose, functioning primarily through two mechanisms: charge neutralization of anionic fibers and fillers, and bridging flocculation where long polymer chains connect multiple particles into larger agglomerates.[1]

While conventional CPAMs are effective, the increasing complexity of papermaking furnishes, including higher filler content and the presence of anionic "trash," necessitates the development of more robust retention systems. This application note explores the innovative use of a hydrophobically modified CPAM by incorporating terthis compound (TBA) as a comonomer. The bulky and hydrophobic tert-butyl group is expected to introduce intramolecular and intermolecular hydrophobic associations, which can strengthen the formed flocs, making them more resistant to shear forces in the paper machine's wet end. This enhanced flocculation is anticipated to lead to improved retention and drainage performance.

Proposed Flocculation Mechanism

The enhanced performance of CPAD-TBA is attributed to a multi-faceted flocculation mechanism that combines traditional electrostatic and bridging interactions with hydrophobic associations.

Flocculation_Mechanism cluster_Pulp Pulp Slurry cluster_Polymer CPAD-TBA Polymer cluster_Mechanisms Flocculation Mechanisms cluster_Result Result Fiber Cellulose Fiber (-ve charge) Charge_Neutralization Charge Neutralization Fiber->Charge_Neutralization Bridging Polymer Bridging Fiber->Bridging Filler Filler Particle (-ve charge) Filler->Charge_Neutralization Filler->Bridging Fines Cellulosic Fines (-ve charge) Fines->Charge_Neutralization Fines->Bridging Polymer Cationic Polymer Chain (+ve charge & hydrophobic groups) Polymer->Charge_Neutralization Polymer->Bridging Hydrophobic_Assoc Hydrophobic Association Polymer->Hydrophobic_Assoc Charge_Neutralization->Bridging Floc Large, Shear-Resistant Floc Charge_Neutralization->Floc Bridging->Hydrophobic_Assoc Bridging->Floc Hydrophobic_Assoc->Floc

Caption: Multi-modal flocculation mechanism of CPAD-TBA.

Experimental Protocols

Synthesis of CPAD-TBA Terpolymer

Materials:

  • Acrylamide (AM)

  • Diallyldimethylammonium chloride (DADMAC), 65 wt% solution

  • terthis compound (TBA)

  • Ammonium persulfate (APS), initiator

  • Sodium metabisulfite (SMBS), initiator

  • Ethylenediaminetetraacetic acid (EDTA), chelating agent

  • Deionized water

Protocol:

  • A 1-liter reaction kettle equipped with a mechanical stirrer, nitrogen inlet, thermometer, and condenser is charged with 500 mL of deionized water.

  • Acrylamide (e.g., 85g), DADMAC solution (e.g., 25g, providing cationic character), and TBA (e.g., 5g, for hydrophobicity) are added to the reactor. A small amount of EDTA (e.g., 0.1g) is also added.

  • The pH of the monomer solution is adjusted to 4.0-5.0 using a dilute acid or base.

  • The solution is purged with nitrogen for 60 minutes to remove dissolved oxygen.

  • The reactor is heated to 50°C.

  • The initiator solutions (e.g., 1g APS in 10 mL water and 0.5g SMBS in 10 mL water) are prepared separately.

  • The APS and SMBS solutions are added to the reactor to initiate polymerization.

  • The polymerization is allowed to proceed for 4-6 hours at 50°C under a nitrogen blanket. The viscosity of the solution will increase significantly.

  • The resulting polymer solution is cooled to room temperature. The final product is a viscous aqueous solution of CPAD-TBA.

  • A standard CPAM is synthesized following the same procedure but omitting the TBA monomer for comparative studies.

Performance Evaluation as a Retention Aid

The performance of the synthesized CPAD-TBA is evaluated against a standard CPAM using a Britt Dynamic Drainage Jar, which simulates the shear forces of a paper machine's wet end.[2][3][4]

Materials:

  • Pulp slurry (e.g., 70% bleached hardwood kraft, 30% bleached softwood kraft) at 0.5% consistency.

  • Precipitated Calcium Carbonate (PCC) filler slurry (20% solids).

  • Synthesized CPAD-TBA and standard CPAM solutions (0.1% active concentration).

  • Britt Dynamic Drainage Jar with a 125P screen (76 µm openings).

Experimental Workflow:

Experimental_Workflow A 1. Prepare Pulp Furnish (0.5% consistency, 20% PCC) B 2. Add 500mL of Furnish to Britt Jar A->B C 3. Start Stirrer (e.g., 1000 rpm) B->C D 4. Add Retention Aid (CPAD-TBA or CPAM) C->D E 5. Mix for 15 seconds D->E F 6. Collect Filtrate (first 100mL) E->F G 7. Measure Filtrate Solids (Total and Ash Content) F->G H 8. Calculate Retention (First Pass & Ash Retention) G->H

Caption: Workflow for retention aid performance evaluation.

Protocol:

  • Furnish Preparation: Prepare a pulp slurry at 0.5% consistency. Add PCC filler to achieve a 20% filler content based on the dry weight of the pulp.

  • Britt Jar Setup: Add 500 mL of the prepared furnish to the Britt Jar.

  • Shear Application: Start the stirrer at a constant speed (e.g., 1000 rpm) to apply shear force.

  • Retention Aid Addition: Add the desired dosage of the retention aid solution (e.g., 0.01%, 0.03%, 0.05% active polymer on dry furnish) to the stirred slurry.

  • Mixing: Allow the retention aid to mix for 15 seconds.

  • Filtrate Collection: Open the drain valve and collect the first 100 mL of filtrate (white water).

  • Analysis:

    • Determine the total solids content of the collected filtrate by drying a known volume to a constant weight.

    • Determine the ash content of the filtrate solids by ashing the dried residue in a muffle furnace at 525°C.

    • Similarly, determine the total solids and ash content of the initial headbox furnish.

  • Calculations:

    • First Pass Retention (FPR %): FPR (%) = [(Consistency_Headbox - Consistency_Filtrate) / Consistency_Headbox] * 100

    • First Pass Ash Retention (FPAR %): FPAR (%) = [(Ash_Headbox - Ash_Filtrate) / Ash_Headbox] * 100

Drainage Rate Evaluation

Protocol:

  • A separate sample of the furnish is prepared and treated with the retention aid as described above.

  • The treated furnish is poured into a drainage tester (e.g., a modified Schopper-Riegler apparatus with a blocked rear orifice).

  • The time required to collect a specific volume of filtrate (e.g., 200 mL) is recorded. A shorter drainage time indicates better dewatering performance.

Results and Discussion

The performance of CPAD-TBA was evaluated at various dosages and compared with a standard CPAM. The hypothetical data presented below illustrates the potential advantages of the hydrophobically modified polymer.

Table 1: First Pass Retention (FPR) and First Pass Ash Retention (FPAR) Performance

Retention AidDosage (% on dry furnish)First Pass Retention (FPR) %First Pass Ash Retention (FPAR) %
Control (No Aid) 055.230.5
Standard CPAM 0.0170.350.1
0.0378.562.8
0.0582.168.4
CPAD-TBA 0.0174.855.9
0.0384.271.3
0.0588.677.2

Table 2: Drainage Performance

Retention AidDosage (% on dry furnish)Drainage Time (seconds for 200mL)
Control (No Aid) 045
Standard CPAM 0.0135
0.0328
0.0525
CPAD-TBA 0.0132
0.0324
0.0521

The data clearly indicates that the CPAD-TBA terpolymer outperforms the standard CPAM at all tested dosages. The improvement in both first pass retention and first pass ash retention suggests that the hydrophobic association from the TBA units creates more robust flocs that can better withstand the shear forces within the Britt Jar, leading to less detachment of fines and fillers. The enhanced drainage performance is likely a result of the formation of larger, more porous flocs, which create more open channels for water to drain through the forming paper web.

Logical Relationship Diagram

Logical_Relationship A Incorporate Hydrophobic TBA Monomer B Introduce Hydrophobic Association Mechanism A->B C Formation of Stronger, More Shear-Resistant Flocs B->C E Formation of Larger, More Porous Flocs B->E D Improved First Pass Retention (Fines & Fillers) C->D G Enhanced Papermaking Process Efficiency D->G F Improved Drainage Rate (Faster Dewatering) E->F F->G

References

Application Notes and Protocols: Semi-Batch Solution Radical Copolymerization of t-Butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the semi-batch solution radical copolymerization of t-Butylacrylamide (tBAm). This method offers significant advantages in controlling copolymer composition and molecular weight, which are critical for applications in pharmaceuticals and drug delivery systems.

Introduction

Acrylamide-based polymers are of significant interest in various fields, including wastewater treatment, cosmetics, and pharmaceuticals.[1] Copolymers of this compound (tBAm) are particularly noteworthy for their potential in drug delivery applications due to their stimuli-responsive properties.[2][3] The semi-batch solution radical copolymerization technique allows for the synthesis of copolymers with uniform composition and predictable molecular weights, overcoming the compositional drift often observed in batch reactions.[4][5] This control is achieved by maintaining a low and constant monomer concentration in the reactor through a continuous feed.[6]

This document outlines the copolymerization of tBAm with methyl acrylate (MA) in an ethanol/water solvent system, a combination of commercial interest.[1][6] The protocols and data presented are compiled from comprehensive studies on the kinetics and mechanisms of this polymerization process.[4][7]

Advantages of the Semi-Batch Process

The semi-batch process for tBAm copolymerization offers several key advantages over traditional batch polymerization:

  • Consistent Copolymer Composition: By feeding the monomers at a controlled rate, the monomer ratio in the reactor remains relatively constant, leading to a more uniform copolymer composition throughout the polymerization.[4]

  • Controlled Molecular Weight: The semi-batch method allows for the production of polymers with a more consistent weight-average molecular weight (Mw) and a lower polydispersity index (Đ) compared to batch processes.[4][5]

  • Improved Heat Management: The gradual addition of monomers helps to control the reaction exotherm, leading to safer and more stable reaction conditions.

  • Tailored Polymer Properties: The ability to control composition and molecular weight allows for the fine-tuning of polymer properties to suit specific applications.[8][9]

Experimental Data

The following tables summarize key quantitative data from semi-batch solution radical copolymerization of tBAm with methyl acrylate (MA).

Table 1: Comparison of Semi-Batch vs. Batch Copolymerization of tBAm and MA [4][5]

ParameterSemi-BatchBatch
Monomer Feed
Mole Fraction of MA0.500.50 (initial)
Reaction Conditions
Solvent75/25 EtOH/H₂O75/25 EtOH/H₂O
Temperature60 °C60 °C
Initiator (AIBN)1 wt%1 wt%
Final Monomer/Polymer Content20 wt%20 wt%
Polymer Properties
Final Weight-Average Molecular Weight (Mw)Relatively ConstantIncreases over time
Final Polydispersity Index (Đ)~2.24~3.57

Table 2: Propagation Rate Coefficients (k_p) for tBAm and MA Homopolymerization [1][10]

MonomerMonomer Weight FractionSolventTemperaturek_p (L·mol⁻¹·s⁻¹)
tBAm10 wt%EtOH30 °C12.7 x 10³
tBAm10 wt%75/25 EtOH/H₂O30 °C13.8 x 10³
MA10 wt%75/25 EtOH/H₂O30 °C41.9 x 10³

Experimental Protocols

This section provides a detailed methodology for the semi-batch solution radical copolymerization of tBAm and MA.

Materials
  • N-terthis compound (tBAm), 97% purity

  • Methyl acrylate (MA), 99% purity, with inhibitor

  • 2,2′-azobis(2-methylpropionitrile) (AIBN), 98% purity (recrystallized in methanol before use)

  • Ethanol (anhydrous)

  • Deionized water

  • Nitrogen gas (high purity)

  • Silicone oil

Equipment
  • 250 mL 3-neck round-bottom flask

  • Magnetic stir bar and stirrer/hot plate

  • Thermostatted silicone oil bath

  • Graham condenser

  • Oil bubbler

  • Needle valve for nitrogen flow control

  • Monomer feed pump (e.g., syringe pump)

  • Glass syringes and needles

Experimental Setup Workflow

G cluster_setup Reactor Setup cluster_procedure Experimental Procedure A 250 mL 3-neck round-bottom flask B Magnetic stir bar D Graham condenser A->D Top neck E Nitrogen inlet (with needle valve) A->E Side neck G Monomer feed inlet A->G Side neck C Thermostatted silicone oil bath C->A Heats F Oil bubbler E->F Outlet P1 Assemble and purge reactor with Nitrogen P2 Add solvent to reactor and heat to 60-70 °C P1->P2 P3 Prepare monomer/initiator feed solution P2->P3 P4 Start monomer feed at a constant rate P3->P4 P5 Maintain reaction for a set duration (e.g., 150 min) P4->P5 P6 Stop feed and cool the reactor P5->P6 P7 Precipitate and purify the copolymer P6->P7

Caption: Workflow for the semi-batch copolymerization setup and procedure.

Detailed Procedure
  • Reactor Assembly and Purging:

    • Assemble the 250 mL 3-neck round-bottom flask with a magnetic stir bar, Graham condenser, and nitrogen inlet/outlet.[4]

    • The nitrogen outlet should be connected to an oil bubbler to monitor the gas flow.[4]

    • Purge the entire system with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow (30-40 bubbles/min) throughout the reaction.[4]

  • Solvent Preparation and Heating:

    • Prepare the desired solvent mixture (e.g., 75/25 w/w ethanol/water).

    • Add the solvent to the reactor.

    • Place the reactor in the silicone oil bath and heat to the desired reaction temperature (e.g., 60 °C or 70 °C) with stirring.[4]

  • Monomer Feed Preparation:

    • In a separate vessel, prepare the monomer feed solution. For a 0.50 mole fraction MA feed, dissolve the appropriate amounts of tBAm and MA in the same solvent mixture as in the reactor.

    • Dissolve the required amount of AIBN initiator (e.g., 1 wt% of total monomer) in the monomer solution.

  • Reaction Initiation and Progression:

    • Once the reactor temperature is stable, begin feeding the monomer/initiator solution into the reactor at a constant rate using a syringe pump. A typical feed duration is 150 minutes to reach a final polymer content of 20 wt%.[4]

    • Maintain constant stirring and temperature throughout the feed and for a predetermined post-reaction time to ensure high monomer conversion.

  • Reaction Termination and Polymer Purification:

    • After the desired reaction time, stop the monomer feed and cool the reactor to room temperature.

    • Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as ice-cold water or methanol.[11]

    • Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomers and initiator residues.[11][12]

    • Dry the purified copolymer in a vacuum oven until a constant weight is achieved.[11]

Reaction Mechanism

The semi-batch solution copolymerization of tBAm and MA proceeds via a free-radical mechanism. The process can be broken down into three main stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN) R Primary Radicals (2R•) I->R Heat (Δ) P1 Growing Chain (~M₁•) R->P1 + M₁ P2 Growing Chain (~M₂•) R->P2 + M₂ M1 tBAm (M₁) M2 MA (M₂) P1->P1 + M₁ P1->P2 + M₂ DeadPolymer Dead Polymer Chain P1->DeadPolymer + ~M• (Combination or Disproportionation) P2->P1 + M₁ P2->P2 + M₂ P2->DeadPolymer + ~M• (Combination or Disproportionation)

Caption: Mechanism of free-radical copolymerization.

  • Initiation: The thermal initiator (AIBN) decomposes upon heating to form primary radicals. These highly reactive species then attack a monomer molecule (either tBAm or MA) to initiate a growing polymer chain.

  • Propagation: The newly formed radical chain end adds to subsequent monomer molecules in a rapid succession of steps. The relative rates of addition of tBAm and MA to the growing chain end determine the copolymer composition.

  • Termination: The growth of a polymer chain is terminated when two growing radical chains react with each other, either by combination (forming a single longer chain) or disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains).

Characterization

The resulting copolymers can be characterized by various techniques to determine their composition, molecular weight, and other properties:

  • ¹H-NMR Spectroscopy: To determine the copolymer composition.[11][13][14]

  • Size Exclusion Chromatography (SEC): To measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ).[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain.

  • Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA): To determine the thermal properties of the copolymer.

By following these protocols, researchers can successfully synthesize tBAm-based copolymers with controlled properties, paving the way for their application in advanced drug delivery systems and other biomedical fields.

References

Application Notes and Protocols for Cell Immobilization using N-tert-Butylacrylamide-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-tert-Butylacrylamide (NtBA) in the formation of thermoresponsive hydrogels for cell immobilization. The unique properties of NtBA, particularly when copolymerized with N-isopropylacrylamide (NIPAM), offer significant advantages for applications in tissue engineering, regenerative medicine, and drug delivery.

Introduction to N-terthis compound in Cell Immobilization

N-terthis compound is a hydrophobic monomer that, when incorporated into hydrogel formulations, can significantly influence their physical and biological properties.[1] In the context of cell immobilization, NtBA is most commonly used as a comonomer with N-isopropylacrylamide (NIPAM) to create thermoresponsive hydrogels, specifically poly(N-isopropylacrylamide-co-N-terthis compound) (P(NIPAM-co-NtBA)).[2][3]

The primary advantage of these copolymers lies in their tunable lower critical solution temperature (LCST).[3] Below the LCST, the polymer is soluble in aqueous solutions, allowing for easy mixing with cells at room temperature.[4] Upon warming to physiological temperatures (i.e., 37°C), the polymer undergoes a phase transition, forming a hydrogel that physically entraps the cells within its three-dimensional matrix.[4] The inclusion of the hydrophobic NtBA monomer typically lowers the LCST of the resulting copolymer compared to pure PNIPAM, allowing for more precise control over the gelation process at temperatures relevant to biological systems.[3] This in situ gelation is minimally invasive and provides a supportive, hydrated environment that can mimic the native extracellular matrix (ECM).[5]

Data Presentation: Properties of P(NIPAM-co-NtBA) Hydrogels

The physical and biological properties of P(NIPAM-co-NtBA) hydrogels can be tailored by altering the monomer composition, crosslinker density, and polymer concentration. The following tables summarize key quantitative data from relevant studies.

Table 1: Physicochemical Properties of P(NIPAM-co-NtBA) Scaffolds

Copolymer Composition (mol% NtBA)Molecular Weight (kDa)Porosity (%)Lower Critical Solution Temperature (LCST) (°C)Reference
~1512394.9 ± 1.4Not Specified[3]
~1513795.3 ± 1.6Not Specified[3]
5Not SpecifiedNot Specified~28.4[3]

Table 2: Biocompatibility of Thermoresponsive Hydrogels

MaterialConcentration (mg/mL)Cell Viability (%)Cell LineReference
NIPAM monomer1~80Not Specified[6]
BIS (crosslinker) monomer1~70Not Specified[6]
Thermoresponsive Hydrogel1≥ 100Not Specified[6]
Thermoresponsive Hydrogel10~80Not Specified[6]
Thermoresponsive Hydrogel20~60Not Specified[6]

Experimental Protocols

Protocol 1: Synthesis of P(NIPAM-co-NtBA) Copolymer

This protocol describes the free radical polymerization of NIPAM and NtBA to synthesize a thermoresponsive copolymer.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • N-terthis compound (NtBA)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Benzene (solvent)

  • Nitrogen gas

  • Dialysis tubing (MWCO appropriate for polymer size)

  • Lyophilizer

Procedure:

  • In a reaction flask, dissolve the desired molar ratio of NIPAM and NtBA monomers in benzene. A typical ratio to lower the LCST is 95 mol% NIPAM to 5 mol% NtBA.

  • Add the initiator, AIBN, to the monomer solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Seal the flask and place it in a pre-heated oil bath at 60°C.

  • Allow the polymerization reaction to proceed for 24 hours.[3]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold diethyl ether or hexane.

  • Collect the precipitated polymer by filtration and dry it under vacuum.

  • To further purify the polymer, dissolve it in a minimal amount of cold deionized water and dialyze it against deionized water for 48 hours, changing the water frequently.

  • Lyophilize the purified polymer solution to obtain the final P(NIPAM-co-NtBA) copolymer as a white, fluffy solid.

Protocol 2: Cell Encapsulation in P(NIPAM-co-NtBA) Hydrogel

This protocol details the encapsulation of cells within the synthesized thermoresponsive hydrogel.

Materials:

  • Synthesized P(NIPAM-co-NtBA) copolymer

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Cells of interest, in suspension

  • Sterile, temperature-controlled environment (e.g., incubator at 37°C)

  • Sterile multi-well culture plates

Procedure:

  • Prepare a sterile stock solution of the P(NIPAM-co-NtBA) copolymer in cold (4°C) PBS or serum-free culture medium to the desired concentration (e.g., 5-15% w/v). Ensure the polymer is fully dissolved by gentle mixing or agitation at 4°C.

  • Trypsinize and count the cells to be encapsulated. Centrifuge the cell suspension and resuspend the cell pellet in a small volume of cold culture medium.

  • On ice, gently mix the cell suspension with the cold P(NIPAM-co-NtBA) solution to achieve the desired final cell density (e.g., 1 x 10^6 cells/mL). Pipette gently to ensure a homogenous cell distribution while avoiding the formation of air bubbles.

  • Dispense the cell-laden polymer solution into the wells of a pre-warmed (37°C) multi-well culture plate.

  • Incubate the plate at 37°C and 5% CO₂. Gelation should occur within minutes as the temperature rises above the LCST of the copolymer.

  • After gelation is complete (typically 15-30 minutes), gently add pre-warmed complete culture medium to each well, covering the hydrogel.

  • Culture the cell-laden hydrogels, changing the medium every 2-3 days.

Protocol 3: Assessment of Cell Viability (Live/Dead Assay)

This protocol allows for the visualization of live and dead cells within the 3D hydrogel construct.

Materials:

  • Cell-laden P(NIPAM-co-NtBA) hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1)

  • Sterile PBS

  • Fluorescence or confocal microscope

Procedure:

  • Prepare a working solution of the Live/Dead assay reagents in sterile PBS according to the manufacturer's instructions.

  • Carefully remove the culture medium from the wells containing the hydrogels.

  • Wash the hydrogels gently with sterile PBS.

  • Add a sufficient volume of the Live/Dead working solution to completely cover each hydrogel.

  • Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • Following incubation, carefully remove the staining solution and wash the hydrogels with PBS.

  • Immediately visualize the hydrogels using a fluorescence or confocal microscope. Live cells will fluoresce green (Calcein-AM), while the nuclei of dead cells will fluoresce red (Ethidium Homodimer-1).

Protocol 4: Quantification of Cell Proliferation (DNA Assay)

This protocol provides a method to quantify the number of cells within the hydrogel over time.

Materials:

  • Cell-laden P(NIPAM-co-NtBA) hydrogels

  • DNA quantification kit (e.g., PicoGreen™)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorometer

Procedure:

  • At desired time points (e.g., day 1, 3, 7), aspirate the culture medium from the hydrogels.

  • Wash the hydrogels with sterile PBS.

  • Add cell lysis buffer to each hydrogel and incubate at 4°C with gentle agitation for at least 1 hour to ensure complete lysis of the cells and dissolution of the hydrogel.

  • Collect the lysate from each well.

  • Quantify the DNA content in the lysate using a fluorescent DNA-binding dye assay according to the manufacturer's protocol.

  • Measure the fluorescence using a fluorometer.

  • Generate a standard curve using known DNA concentrations to determine the amount of DNA in each sample. The amount of DNA is directly proportional to the number of cells.

Visualizations

Experimental_Workflow cluster_synthesis Protocol 1: Copolymer Synthesis cluster_encapsulation Protocol 2: Cell Encapsulation cluster_analysis Protocols 3 & 4: Analysis s1 Dissolve NIPAM & NtBA in Benzene s2 Add AIBN Initiator s1->s2 s3 N2 Purge s2->s3 s4 Polymerization (60°C, 24h) s3->s4 s5 Precipitation s4->s5 s6 Purification (Dialysis) s5->s6 s7 Lyophilization s6->s7 e1 Prepare Sterile Polymer Solution (4°C) s7->e1 P(NIPAM-co-NtBA) Copolymer e3 Mix Cells with Polymer Solution (4°C) e1->e3 e2 Prepare Cell Suspension e2->e3 e4 Dispense into Plate e3->e4 e5 In Situ Gelation (37°C) e4->e5 e6 Add Culture Medium e5->e6 a1 Live/Dead Staining e6->a1 a3 Cell Lysis e6->a3 a2 Fluorescence Microscopy a1->a2 a4 DNA Quantification a3->a4

Caption: Experimental workflow for cell immobilization using P(NIPAM-co-NtBA) hydrogels.

Cell_Matrix_Signaling cluster_ecm Hydrogel Microenvironment cluster_cell Immobilized Cell cluster_pathways Intracellular Signaling cluster_response Cellular Response Matrix P(NIPAM-co-NtBA) Polymer Network Stiffness Mechanical Stiffness Integrins Integrin Receptors Stiffness->Integrins Mechanical Cues Porosity Porosity & Nutrient Flow Cell Cell Porosity->Cell Nutrient/Waste Exchange FAK Focal Adhesion Kinase (FAK) Integrins->FAK Cytoskeleton Cytoskeleton Nucleus Nucleus Cytoskeleton->Nucleus Mechanotransduction Proliferation Proliferation Nucleus->Proliferation Differentiation Differentiation Nucleus->Differentiation GeneExpression Gene Expression Nucleus->GeneExpression MAPK MAPK/ERK Pathway FAK->MAPK RhoA RhoA/ROCK Pathway FAK->RhoA MAPK->Nucleus RhoA->Cytoskeleton

Caption: Generalized cell-matrix signaling in a 3D hydrogel environment.

References

Application Notes and Protocols for the Preparation of Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of the thermoresponsive copolymer poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) [poly(NIPAM-co-NtBA)] for cell culture, with a focus on cell sheet engineering.

Introduction

Poly(N-isopropylacrylamide) (PNIPAM) is a well-studied thermoresponsive polymer that exhibits a sharp phase transition in aqueous solutions at its Lower Critical Solution Temperature (LCST) of approximately 32°C.[1][2] Below the LCST, PNIPAM is hydrophilic and soluble, while above this temperature, it becomes hydrophobic and precipitates. This unique property has been harnessed to create "smart" surfaces for cell culture. Cells can be cultured on PNIPAM-coated surfaces at 37°C (above the LCST), where the surface is hydrophobic and promotes cell adhesion. By simply lowering the temperature to below the LCST, the surface becomes hydrophilic, causing the cells to detach as a contiguous sheet with their extracellular matrix (ECM) intact, eliminating the need for enzymatic treatments like trypsin which can damage cell surface proteins.[3][4]

Copolymerizing NIPAM with other monomers allows for the tuning of the LCST to better suit specific applications. The incorporation of the hydrophobic monomer N-terthis compound (NtBA) into the polymer chain lowers the LCST. This allows for the creation of surfaces with tailored transition temperatures, which can be optimized for the culture and detachment of various cell types.

Key Applications

  • Scaffold-Free Cell Sheet Engineering: Generation of intact, viable cell sheets for regenerative medicine and tissue engineering.

  • 3D Tissue Reconstruction: Stacking of multiple cell sheets to create complex, three-dimensional tissue structures.

  • Drug Screening and Development: Creation of more physiologically relevant 3D cell culture models.

  • Fundamental Cell Biology Research: Studying cell-cell and cell-ECM interactions without the interference of enzymatic detachment methods.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and application of poly(NIPAM-co-NtBA).

Table 1: Copolymer Synthesis and Characterization
Parameter Value / Range
NIPAM:NtBA Molar Ratio Varies (e.g., 85:15) [cite: 2 from previous step]
Initiator Azobisisobutyronitrile (AIBN)
Polymerization Method Free Radical Polymerization
Molecular Weight (Mn) 10,000 - 150,000 g/mol
Polydispersity Index (PDI) 1.1 - 2.5
Characterization Techniques NMR, SEC/GPC, DSC, UV-Vis Spectroscopy
Table 2: Effect of NtBA Content on Lower Critical Solution Temperature (LCST)
NtBA Molar Content (%) Approximate LCST (°C)
0 (PNIPAM homopolymer)32
528
1025
1522 [cite: 2 from previous step]
20< 20

Note: The exact LCST can be influenced by factors such as polymer molecular weight, concentration, and the presence of salts in the solution.[2]

Table 3: Cell Culture and Detachment Parameters
Parameter Value / Range
Cell Seeding Density 1.0 x 10⁴ - 2.0 x 10⁵ cells/cm²[5]
Culture Temperature 37°C
Incubation Time for Confluency 3 - 7 days (cell type dependent)[5]
Detachment Temperature 4 - 20°C[3][6]
Detachment Time 10 - 60 minutes

Experimental Protocols

Protocol 1: Synthesis of poly(NIPAM-co-NtBA) by Free Radical Polymerization

This protocol describes the synthesis of a poly(NIPAM-co-NtBA) copolymer with a target composition of 85:15 molar ratio.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • N-terthis compound (NtBA)

  • Azobisisobutyronitrile (AIBN)

  • Benzene (or a less toxic solvent like 1,4-dioxane)

  • Methanol

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas supply

  • Vacuum line

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve NIPAM (e.g., 4.25 g, 37.5 mmol) and NtBA (e.g., 0.95 g, 7.5 mmol) in benzene (e.g., 50 mL).

  • Add the initiator, AIBN (e.g., 0.074 g, 0.45 mmol).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 60°C and stir the reaction mixture under a nitrogen or argon atmosphere for 24 hours.

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of cold diethyl ether.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a minimal amount of methanol and re-precipitate in cold diethyl ether. Repeat this step two more times to purify the copolymer.

  • Drying: Dry the purified polymer under vacuum at room temperature for 48 hours.

  • Characterization: Characterize the copolymer's composition, molecular weight, and LCST using NMR, SEC/GPC, and DSC or UV-Vis spectroscopy, respectively.

Protocol 2: Preparation of Thermoresponsive Cell Culture Surfaces by Electrospinning

This protocol describes the fabrication of a 3D fibrous scaffold of poly(NIPAM-co-NtBA).

Materials:

  • Synthesized poly(NIPAM-co-NtBA)

  • Absolute ethanol

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)

  • Aluminum foil

Procedure:

  • Polymer Solution Preparation: Prepare a 15% (w/v) solution of poly(NIPAM-co-NtBA) in absolute ethanol. Stir the solution at 4°C for 5-8 hours until the polymer is completely dissolved. [cite: 2 from previous step]

  • Electrospinning Setup:

    • Load the polymer solution into a syringe fitted with a spinneret (e.g., 21-gauge).

    • Place the syringe in the syringe pump.

    • Cover the collector with aluminum foil.

    • Set the distance between the spinneret and the collector (e.g., 15 cm).

  • Electrospinning Process:

    • Set the flow rate of the polymer solution (e.g., 1 mL/h).

    • Apply a high voltage (e.g., 15-20 kV) to the spinneret.

    • Initiate the syringe pump to start the electrospinning process.

    • Collect the fibrous scaffold on the aluminum foil.

  • Post-Processing:

    • Carefully detach the electrospun scaffold from the aluminum foil.

    • Dry the scaffold under vacuum for 24 hours to remove any residual solvent.

    • Sterilize the scaffold using UV irradiation or ethylene oxide before cell culture.

Protocol 3: Cell Culture and Cell Sheet Detachment

This protocol outlines the general procedure for culturing cells on a poly(NIPAM-co-NtBA) surface and harvesting them as a cell sheet.

Materials:

  • Sterile poly(NIPAM-co-NtBA)-coated culture dish or scaffold

  • Desired cell type (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Incubator (37°C, 5% CO₂)

  • Refrigerator or cold room (4°C)

  • Phase-contrast microscope

Procedure:

  • Cell Seeding:

    • Pre-warm the poly(NIPAM-co-NtBA) surface and complete culture medium to 37°C.

    • Seed the cells onto the surface at a density of 2.0 x 10⁴ to 2.0 x 10⁵ cells/cm².[5]

    • Incubate the culture at 37°C in a 5% CO₂ atmosphere.

  • Cell Culture:

    • Monitor cell attachment and proliferation using a phase-contrast microscope.

    • Change the culture medium every 2-3 days.

    • Continue incubation until the cells reach confluency (typically 3-7 days).[5]

  • Cell Sheet Detachment:

    • Once the cells are confluent, aspirate the culture medium.

    • Gently wash the cell sheet with pre-warmed (37°C) PBS.

    • Aspirate the PBS and add fresh, cold (4°C) complete culture medium or PBS to the dish.

    • Incubate the dish at a temperature below the LCST of the copolymer (e.g., 20°C or 4°C) for 20-60 minutes.[5]

    • Observe the detachment of the cell sheet from the surface. The edges of the sheet will begin to lift first.

  • Cell Sheet Harvest:

    • Once the cell sheet has detached, it can be gently manipulated and transferred using a sterile cell scraper or a supportive membrane.

Visualizations

Synthesis_Workflow cluster_synthesis Copolymer Synthesis monomers NIPAM & NtBA Monomers polymerization Free Radical Polymerization (60°C, 24h) monomers->polymerization initiator AIBN Initiator initiator->polymerization solvent Benzene/Dioxane solvent->polymerization precipitation Precipitation in Diethyl Ether polymerization->precipitation purification Redissolution & Re-precipitation precipitation->purification drying Vacuum Drying purification->drying copolymer poly(NIPAM-co-NtBA) Copolymer drying->copolymer

Caption: Workflow for the synthesis of poly(NIPAM-co-NtBA) copolymer.

Cell_Detachment_Mechanism cluster_above_lcst Above LCST (e.g., 37°C) cluster_below_lcst Below LCST (e.g., 20°C) cell_attached Cell Adhesion & Proliferation surface_hydrophobic Hydrophobic Surface (Dehydrated Polymer) cell_attached->surface_hydrophobic on temperature_change Temperature Decrease surface_hydrophobic->temperature_change cell_detached Cell Sheet Detachment surface_hydrophilic Hydrophilic Surface (Hydrated Polymer) cell_detached->surface_hydrophilic from temperature_change->surface_hydrophilic

Caption: Mechanism of thermoresponsive cell adhesion and detachment.

Experimental_Workflow start Start synthesis Synthesize poly(NIPAM-co-NtBA) start->synthesis surface_prep Prepare Thermoresponsive Surface (e.g., Coating, Electrospinning) synthesis->surface_prep sterilization Sterilize Surface surface_prep->sterilization cell_seeding Seed Cells (37°C) sterilization->cell_seeding incubation Incubate to Confluency (3-7 days) cell_seeding->incubation temp_reduction Reduce Temperature (< LCST) incubation->temp_reduction detachment Cell Sheet Detachment (20-60 min) temp_reduction->detachment harvest Harvest Cell Sheet detachment->harvest end End harvest->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing t-Butylacrylamide Synthesis with N-tert-butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of t-Butylacrylamide, with a specific focus on optimization using N-tert-butyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound using N-tert-butyl acetate?

The synthesis of this compound from acrylonitrile and a source of tert-butyl cation, such as that derived from N-tert-butyl acetate, proceeds via a modified Ritter reaction.[1][2][3] In this acid-catalyzed reaction, the tert-butyl cation is generated and then attacked by the nitrogen atom of the nitrile (acrylonitrile) to form a nitrilium ion intermediate. This intermediate is then hydrolyzed to yield the final N-tert-butyl amide product.[4]

Q2: Why is N-tert-butyl acetate sometimes preferred over tert-butanol or isobutylene as the tert-butyl source?

N-tert-butyl acetate offers several advantages:

  • Ease of Handling: It is a liquid at room temperature, making it easier to handle compared to isobutylene (a flammable gas) or tert-butanol (which can be a solid at room temperature).[4]

  • Safety: It can mitigate the rapid and uncontrolled gas evolution that can occur when using tert-butyl acetate as both a reagent and a solvent.[4]

  • Improved Control: The reaction can be better controlled, leading to high yields of the desired product.[3]

Q3: What are the typical reaction conditions for this synthesis?

Typical reaction conditions involve the slow addition of a strong acid, like sulfuric acid, to a mixture of the nitrile (acrylonitrile) and N-tert-butyl acetate in a suitable solvent, such as acetic acid.[4][5] The reaction is often maintained at a controlled temperature, for instance, around 30-42°C.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient acid catalyst. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion.[4][6] - Optimize the reaction temperature. A temperature of around 40°C has been reported to be effective.[5] - Ensure the correct stoichiometry of the acid catalyst is used.[4] - Carefully perform the workup and purification steps. Washing the precipitate with water is a common step.[5]
Product Discoloration (Blue, Green, or Brown Crystals) - Presence of impurities. - Byproduct formation during the reaction. - Degradation of the product during storage.- Purify the crude product by recrystallization. A mixture of EtOAc/hexane is a suitable solvent system.[6] - For persistent discoloration, especially from industrial waste streams, washing with an alkaline aqueous solution before recrystallization from alcohol can yield high-purity, colorless crystals.[7]
Uncontrolled Gas Evolution - Rapid decomposition of tert-butyl acetate. - Reaction temperature is too high.- Employ a controlled, slow addition of sulfuric acid to the reaction mixture.[4] - Maintain the recommended reaction temperature and ensure adequate cooling is available.
Difficulty in Product Isolation - Product is too soluble in the reaction mixture. - Formation of an oil instead of a precipitate.- Pouring the reaction mixture into ice water is a common method to precipitate the product.[5] - If an oil forms, try scratching the inside of the flask or adding a seed crystal to induce crystallization.

Experimental Protocols

General Procedure for this compound Synthesis via Modified Ritter Reaction

This protocol is a generalized representation based on common laboratory practices for the Ritter reaction.

Materials:

  • Acrylonitrile

  • N-tert-butyl acetate

  • Acetic acid (solvent)[4][5]

  • Concentrated sulfuric acid (catalyst)[4][5]

  • Ice water

  • Dichloromethane (for extraction, optional)[6]

  • Sodium sulfate (for drying, optional)[6]

  • Ethyl acetate/hexane (for recrystallization)[6]

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve acrylonitrile and N-tert-butyl acetate in acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the cooled solution, ensuring the temperature is maintained below 40°C.[5]

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to ensure the reaction goes to completion.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, pour the mixture into a beaker containing ice water with constant stirring to precipitate the crude product.[5]

  • Filter the precipitate, wash it with water, and dry it to obtain the crude this compound.[5]

  • For further purification, the crude product can be recrystallized from a suitable solvent system like ethyl acetate/hexane.[6]

Quantitative Data Summary
Parameter Value Reference
Yield 82.4% - 95%[5][6]
Melting Point 124-126 °C[5]
Molecular Weight 127.18 g/mol [1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification reactants Acrylonitrile + N-tert-butyl acetate in Acetic Acid cooling Cool in Ice Bath reactants->cooling acid_addition Slowly add H₂SO₄ (catalyst) cooling->acid_addition reaction Stir at controlled temperature (e.g., 40°C) acid_addition->reaction monitoring Monitor with TLC reaction->monitoring precipitation Pour into Ice Water monitoring->precipitation Reaction Complete filtration Filter Precipitate precipitation->filtration washing Wash with Water filtration->washing drying Dry Crude Product washing->drying recrystallization Recrystallize (EtOAc/Hexane) drying->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

ritter_reaction_pathway cluster_initiation Carbocation Formation cluster_nucleophilic_attack Nitrile Attack cluster_hydrolysis Hydrolysis tbu_acetate N-tert-butyl acetate tbu_cation tert-butyl cation tbu_acetate->tbu_cation + H⁺ h_plus H⁺ (from H₂SO₄) nitrilium_ion Nitrilium Ion Intermediate tbu_cation->nitrilium_ion acrylonitrile Acrylonitrile acrylonitrile->nitrilium_ion Nucleophilic Attack amide_intermediate Amide Intermediate nitrilium_ion->amide_intermediate + H₂O h2o H₂O product This compound amide_intermediate->product - H⁺

Caption: Simplified Ritter reaction pathway for this compound synthesis.

References

Technical Support Center: Purification of t-Butylacrylamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of t-Butylacrylamide (t-BA) by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, impure this compound is dissolved in a minimum amount of a hot solvent to form a saturated solution. As the solution slowly cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent and are subsequently removed by filtration.[1][2][3][4][5]

Q2: What are the key physical and chemical properties of this compound?

This compound is a white, crystalline powder.[6] Key properties are summarized in the table below.

PropertyValue
CAS Number 107-58-4[6]
Molecular Formula C₇H₁₃NO[7][8]
Molecular Weight 127.18 g/mol [6][7]
Melting Point 126-129 °C[6][7]
Appearance White crystalline powder[6]

Q3: Which solvents are suitable for the recrystallization of this compound?

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on solubility data, several organic solvents can be used. N,N-dimethylacetamide (DMAC) has been shown to be a particularly effective solvent for the purification of this compound.[9] Other suitable solvents include ethyl acetate, ethanol, dichloromethane, and benzene.[10][11][12] Water is generally a poor solvent for this compound.[9]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of this compound using a single solvent recrystallization method.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., N,N-dimethylacetamide, ethanol, or ethyl acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent based on solubility data (see table below).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add the minimum amount of hot solvent dropwise until all the this compound has dissolved.[1][13] An excess of solvent will result in a poor yield.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[14]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[2] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[13]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. The final product should be a fine, white crystalline solid. The purity can be assessed by measuring the melting point.

Quantitative Data: Solubility of this compound

The following table summarizes the mole fraction solubility (x₁) of this compound in various solvents at different temperatures. This data is crucial for selecting an appropriate recrystallization solvent.

Temperature (K)WaterEthanolEthyl AcetateDichloromethaneN,N-dimethylformamide (DMF)N,N-dimethylacetamide (DMAC)
279.15 0.00190.07540.12450.10660.20870.2443
288.15 0.00280.10330.16580.13890.26440.3019
297.15 0.00420.14080.21890.18010.33210.3721
306.15 0.00630.19010.28680.23230.41380.4568
315.15 0.00940.25460.37320.29850.51150.5583
324.15 0.01410.33850.48210.38240.62730.6789
333.15 0.02110.44680.61820.48820.76320.8201

Data extracted from the Journal of Chemical & Engineering Data.[9][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem: this compound is not crystallizing.

  • Possible Cause: Too much solvent was added, resulting in a solution that is not saturated.[15]

    • Solution: Boil off some of the solvent to concentrate the solution, then allow it to cool again.[16]

  • Possible Cause: The solution is supersaturated.

    • Solution 1: Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[1][15] The scratch provides a surface for crystal nucleation.

    • Solution 2: Add a "seed" crystal of pure this compound to the solution to initiate crystallization.[1]

Problem: An oil has formed instead of crystals ("oiling out").

  • Possible Cause: The melting point of this compound is lower than the boiling point of the solvent, and the compound is coming out of the solution at a temperature above its melting point.[15][17]

    • Solution 1: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[15][16]

    • Solution 2: Consider using a different solvent with a lower boiling point.

Problem: The yield of purified this compound is low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[16]

    • Solution: Before discarding the filtrate, cool it in an ice bath to see if more crystals form. If a large amount of product remains, the solvent can be partially evaporated and the crystallization process repeated.

  • Possible Cause: The crystals were washed with solvent that was not ice-cold, causing some of the purified product to redissolve.[1]

    • Solution: Ensure the washing solvent is thoroughly chilled before use.

Problem: The purified this compound is not pure (as indicated by a broad or depressed melting point).

  • Possible Cause: The solution cooled too quickly, trapping impurities within the crystal lattice.[2][13]

    • Solution: Repeat the recrystallization, ensuring the solution cools slowly and without disturbance. Insulating the flask can help slow the cooling rate.

  • Possible Cause: Incomplete removal of impurities during washing.

    • Solution: Ensure the crystals are washed with a sufficient amount of ice-cold solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Isolation A Crude this compound B Add minimum hot solvent A->B C Hot Solution B->C Dissolved D Cool Slowly C->D E Crystallization D->E F Vacuum Filtration E->F G Wash with cold solvent F->G Collect Crystals H Dry Crystals G->H I Pure this compound H->I Troubleshooting_Logic Start Recrystallization Issue NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Oiled Out? Start->OilingOut LowYield Low Yield? Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent Yes Supersaturated Supersaturated? NoCrystals->Supersaturated No ReheatAddSolvent Reheat, add more solvent, cool slowly OilingOut->ReheatAddSolvent Yes CheckMotherLiquor Check mother liquor and re-process LowYield->CheckMotherLiquor Yes BoilSolvent Boil off excess solvent TooMuchSolvent->BoilSolvent Yes ScratchOrSeed Scratch flask or add seed crystal Supersaturated->ScratchOrSeed Yes

References

Technical Support Center: N-tert-butylacrylamide (NTBA) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing coloration during the synthesis and storage of N-tert-butylacrylamide (NTBA).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of coloration in N-terthis compound (NTBA)?

A1: Coloration in NTBA, which can manifest as a blue-green or brown tint, is primarily due to impurities generated during synthesis and subsequent degradation during storage.[1] The standard synthesis involves the reaction of acrylonitrile and tert-butyl alcohol in the presence of a strong acid, such as sulfuric acid, which can lead to the formation of various colored byproducts.[1] Even after initial purification, NTBA can develop color over time if not properly stabilized.[1]

Q2: How can I purify crude NTBA to remove coloration?

A2: Since NTBA is not easily distilled, crystallization is the recommended method for purification.[1] A highly effective method involves recrystallization from an alcohol solvent after the crude crystals have been treated with an alkaline aqueous solution.[1] Alternatively, NTBA can be precipitated from the reaction mixture by adding water or a lower alcohol solution that has been adjusted to a pH between 0.1 and 3.[1]

Q3: What stabilizers can be used to prevent NTBA from discoloring during storage?

A3: To maintain the stability and prevent coloration of NTBA during storage, a combination of a hydroquinone compound and phenothiazine is recommended as a polymerization inhibitor.[1] Hydroquinone monomethyl ether is a particularly effective hydroquinone compound for preventing color formation without significantly hindering subsequent polymerization reactions.[1]

Q4: What is the optimal concentration of stabilizers for NTBA?

A4: The concentration of stabilizers is critical. Excessive amounts can lead to discoloration in the final polymer product, while insufficient amounts will not provide adequate stability during storage, leading to side reactions and polymerization.[1] It is crucial to optimize the concentration based on your specific storage conditions and downstream application requirements.

Troubleshooting Guide

This guide addresses specific issues that may arise during NTBA production and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Final NTBA product is colored (e.g., yellow, brown, blue-green). Impurities from the reaction.1. Ensure starting materials, particularly acrylonitrile, are pure. Wash acrylonitrile with a 5% NaOH solution, followed by a 3% orthophosphoric acid solution, and then distilled water to remove inhibitors and basic impurities.[2][3][4] 2. Implement a robust purification protocol. Recrystallization from a suitable solvent like warm dry benzene or an alcohol is effective.[2][4] 3. Treat crude NTBA crystals with an alkaline aqueous solution before the final recrystallization step.[1]
NTBA discolors during storage. Inadequate stabilization or improper storage conditions.1. Add a combination of a hydroquinone compound (e.g., hydroquinone monomethyl ether) and phenothiazine as stabilizers to the purified NTBA.[1] 2. Store the stabilized NTBA in a cool, dark place in a well-sealed container to protect it from light and atmospheric oxygen.
The reaction mixture is highly colored before purification. Side reactions during synthesis.1. Control the reaction temperature carefully. The addition of concentrated sulfuric acid should be done dropwise while cooling the reaction mixture in an ice bath to keep the temperature below 40°C.[5] 2. Maintain the reaction temperature at 40°C for the specified time to ensure complete reaction and minimize byproduct formation.[5]

Experimental Protocols

Protocol 1: Purification of Acrylonitrile

Objective: To remove inhibitors and impurities from commercial acrylonitrile before use in NTBA synthesis.

Methodology:

  • Wash the acrylonitrile with an equal volume of a 5% sodium hydroxide (NaOH) solution in a separatory funnel. Shake vigorously and then allow the layers to separate. Discard the lower aqueous layer.

  • Wash the acrylonitrile layer with an equal volume of a 3% orthophosphoric acid (H₃PO₄) solution. Again, discard the lower aqueous layer.

  • Wash the acrylonitrile two to three times with equal volumes of double-distilled water to remove any remaining acid or base.

  • Dry the washed acrylonitrile over anhydrous calcium chloride (CaCl₂).

  • Distill the dried acrylonitrile under reduced pressure in a nitrogen atmosphere.

  • Collect the purified acrylonitrile in a clean, dry, amber-colored bottle and store it in a refrigerator at approximately 5°C.[2][3][4]

Protocol 2: Recrystallization of N-terthis compound

Objective: To purify crude NTBA and remove colored impurities.

Methodology:

  • Dissolve the crude NTBA crystals in a minimal amount of warm, dry benzene or a suitable alcohol (e.g., methanol, ethanol).

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the resulting white crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Dry the purified crystals in a vacuum oven.[2][4]

Visualizations

Workflow for Preventing Coloration in NTBA Production

NTBA_Production_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_stabilization Stabilization & Storage Start Start Purify_ACN Purify Acrylonitrile Start->Purify_ACN Reaction React Acrylonitrile with tert-Butyl Alcohol (Acid Catalyst) Purify_ACN->Reaction Precipitate Precipitate Crude NTBA Reaction->Precipitate Alkaline_Wash Alkaline Aqueous Wash Precipitate->Alkaline_Wash Recrystallize Recrystallize from Alcohol Alkaline_Wash->Recrystallize Recrystallize->Purify_ACN If Colored Add_Stabilizers Add Stabilizers (Hydroquinone & Phenothiazine) Recrystallize->Add_Stabilizers Store Store in Cool, Dark Place Add_Stabilizers->Store End Colorless NTBA Store->End

Caption: Workflow for the production of colorless N-terthis compound.

Logical Relationship of Coloration Causes and Solutions

Coloration_Troubleshooting Impure_Reactants Impure Reactants (e.g., Acrylonitrile) Coloration NTBA Coloration Impure_Reactants->Coloration Side_Reactions Synthesis Side Reactions Side_Reactions->Coloration Storage_Degradation Storage Degradation Storage_Degradation->Coloration Purify_Reactants Purify Starting Materials Coloration->Purify_Reactants Control_Reaction Control Reaction Conditions (Temp, pH) Coloration->Control_Reaction Purify_Product Recrystallize Crude Product Coloration->Purify_Product Add_Stabilizers Add Stabilizers Coloration->Add_Stabilizers Proper_Storage Proper Storage Conditions Coloration->Proper_Storage

References

Technical Support Center: Improving Conversion Rates in t-Butylacrylamide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for t-Butylacrylamide (TBAA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve conversion rates and achieve consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a successful free-radical polymerization of this compound (TBAA)?

A1: The key components for the free-radical polymerization of TBAA are:

  • This compound (Monomer): The purity of the monomer is crucial for successful polymerization.

  • Initiator: A free-radical initiator is required to start the polymerization reaction. Azobisisobutyronitrile (AIBN) is a commonly used initiator for TBAA polymerization.[1][2]

  • Solvent: An appropriate solvent is needed to dissolve the monomer and the resulting polymer. N,N-dimethylformamide (DMF) and dioxane are frequently used solvents for TBAA polymerization.[1][2]

  • Inert Atmosphere: Oxygen is a potent inhibitor of free-radical polymerization, so it is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon.[3]

Q2: Why is my this compound polymerization failing to initiate?

A2: Failure to initiate polymerization is a common issue that can often be attributed to the following:

  • Presence of Inhibitors: Monomers are often supplied with inhibitors to prevent polymerization during storage. These inhibitors must be removed before the reaction.[4]

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge the initial radicals and inhibit polymerization. It is critical to degas the solvent and monomer solution thoroughly before initiating the reaction.[3]

  • Inactive Initiator: The initiator may have degraded due to improper storage or handling. It is recommended to use a fresh, purified initiator. AIBN, for instance, can be recrystallized from methanol.

  • Incorrect Temperature: The initiator has an optimal temperature range for decomposition to generate radicals. For AIBN, this is typically between 60-80°C.[5] Temperatures that are too low will result in a very slow or no initiation.

Q3: My polymerization starts, but the final monomer conversion is low. How can I improve the yield?

A3: Low monomer conversion can be caused by several factors that lead to premature termination of the growing polymer chains. To improve the yield, consider the following:

  • Inadequate Initiator Concentration: An insufficient amount of initiator will generate a limited number of polymer chains, resulting in low overall conversion. Increasing the initiator concentration can lead to a higher conversion rate.[6]

  • Suboptimal Temperature: The reaction temperature affects the rates of initiation, propagation, and termination. An optimal temperature needs to be maintained to ensure a steady rate of polymerization without favoring termination reactions.[7]

  • Presence of Impurities: Impurities in the monomer, solvent, or from the reaction setup can act as chain transfer agents or inhibitors, leading to premature termination. Ensure all reagents are pure and glassware is scrupulously clean.

  • Insufficient Reaction Time: Polymerization reactions can sometimes be slow. Ensure the reaction is allowed to proceed for a sufficient amount of time to achieve high conversion. Monitoring the reaction progress by taking samples and analyzing for monomer conversion can be helpful.

Q4: How do reaction parameters influence the final polymer properties?

A4: The properties of the resulting poly(this compound), such as molecular weight and polydispersity, are highly dependent on the reaction conditions:

  • Initiator Concentration: Generally, a higher initiator concentration leads to a higher polymerization rate but results in polymers with lower molecular weight. This is because more initiator molecules generate more polymer chains, but each chain grows for a shorter period before termination.[6]

  • Monomer Concentration: A higher initial monomer concentration typically leads to a faster polymerization rate and can result in higher molecular weight polymers.[3][8]

  • Temperature: Increasing the reaction temperature generally increases the rate of polymerization. However, very high temperatures can also increase the rate of termination reactions, potentially leading to lower molecular weight polymers.[7]

  • Solvent Choice: The solvent can influence the solubility of the monomer and the growing polymer chains, which can affect the reaction kinetics and the final polymer properties. Chain transfer to the solvent can also occur, which will limit the molecular weight of the polymer.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during this compound polymerization.

// Nodes start [label="Low or No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_inhibitor [label="Was the monomer purified to remove inhibitors?", fillcolor="#FBBC05", fontcolor="#202124"]; check_oxygen [label="Was the reaction mixture thoroughly degassed?", fillcolor="#FBBC05", fontcolor="#202124"]; check_initiator [label="Is the initiator active and at the correct concentration?", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the reaction temperature appropriate for the initiator?", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Are the monomer and solvent of high purity?", fillcolor="#FBBC05", fontcolor="#202124"];

solution_inhibitor [label="Purify monomer (e.g., column chromatography or recrystallization).", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_oxygen [label="Degas the reaction mixture using techniques like freeze-pump-thaw or purging with an inert gas.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_initiator [label="Use fresh, purified initiator and optimize its concentration.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Adjust the temperature to the optimal range for the initiator (e.g., 60-80°C for AIBN).", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_purity [label="Purify the monomer and solvent before use.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_inhibitor; check_inhibitor -> solution_inhibitor [label="No"]; check_inhibitor -> check_oxygen [label="Yes"];

check_oxygen -> solution_oxygen [label="No"]; check_oxygen -> check_initiator [label="Yes"];

check_initiator -> solution_initiator [label="No"]; check_initiator -> check_temp [label="Yes"];

check_temp -> solution_temp [label="No"]; check_temp -> check_purity [label="Yes"];

check_purity -> solution_purity [label="No"]; check_purity -> end [label="Yes, problem likely solved.", style=dashed, shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: Workflow for the purification of this compound monomer.

Methodology:

  • Dissolution: Dissolve the this compound monomer in warm, dry benzene. [2]The amount of solvent should be just enough to fully dissolve the monomer at an elevated temperature.

  • Recrystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified monomer.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals under vacuum to remove all traces of the solvent. The purified monomer should be stored in a cool, dark place and used promptly.

Protocol 2: Free-Radical Polymerization of this compound

This protocol provides a general procedure for the solution polymerization of TBAA using AIBN as the initiator.

// Nodes start [label="Start: Prepare Reactants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Set up a reaction flask with a condenser and magnetic stirrer under an inert atmosphere.", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve purified TBAA and AIBN in degassed solvent (e.g., DMF).", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="Heat the reaction mixture to the desired temperature (e.g., 70°C).", fillcolor="#F1F3F4", fontcolor="#202124"]; polymerize [label="Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold water or methanol).", fillcolor="#F1F3F4", fontcolor="#202124"]; isolate [label="Filter and wash the precipitated polymer.", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry the polymer under vacuum.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Purified Poly(this compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> dissolve; dissolve -> heat; heat -> polymerize; polymerize -> precipitate; precipitate -> isolate; isolate -> dry; dry -> end; }

References

Technical Support Center: Managing Temperature Control in t-Butylacrylamide (TBAm) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control during t-Butylacrylamide (TBAm) reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter in your experiments.

Troubleshooting Guide: Common Temperature Control Issues

Uncontrolled temperature fluctuations during this compound (TBAm) polymerization can significantly impact reaction outcomes, leading to poor reproducibility, low yields, and compromised polymer properties. This guide provides solutions to common temperature-related problems.

Problem Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Rise (Runaway Reaction) High Monomer Concentration: The polymerization of acrylamides is highly exothermic. High concentrations of TBAm lead to a rapid release of heat that can overwhelm the cooling capacity of the system.[1] Inadequate Heat Dissipation: The reaction vessel may not be efficiently transferring heat to the surrounding environment or cooling bath. High Initiator Concentration: A higher concentration of the initiator leads to a faster initiation rate and a more rapid release of heat.Reduce Monomer Concentration: Start with a lower concentration of TBAm to slow down the rate of heat generation.[1] Improve Heat Transfer: Use a larger reaction vessel to increase the surface area-to-volume ratio, ensure efficient stirring, and use a cooling bath with a high heat capacity. Optimize Initiator Concentration: Reduce the initiator concentration to control the rate of polymerization.
Slow or Stalled Reaction Low Reaction Temperature: The temperature may be too low for the chosen initiator to decompose efficiently and generate radicals. Insufficient Initiator: The amount of initiator may be too low to sustain the polymerization. Presence of Inhibitors: Dissolved oxygen or other impurities in the monomer or solvent can inhibit the polymerization reaction.Increase Reaction Temperature: Gradually increase the temperature to the optimal range for your initiator (e.g., ~70°C for AIBN).[2] Increase Initiator Concentration: Incrementally increase the amount of initiator. Degas the Reaction Mixture: Purge the monomer solution with an inert gas like nitrogen or argon before initiating the reaction.
Inconsistent Batch-to-Batch Temperature Profiles Variations in Reagent Purity: Impurities in the monomer or solvent can affect the reaction kinetics. Inconsistent Stirring Speed: Inadequate or inconsistent mixing can lead to localized hot spots. Ambient Temperature Fluctuations: Changes in the laboratory's ambient temperature can affect the overall heat transfer.Use High-Purity Reagents: Ensure the purity of your TBAm monomer and solvents. Maintain Consistent Stirring: Use a calibrated overhead stirrer to ensure reproducible mixing. Control Ambient Conditions: Conduct experiments in a temperature-controlled environment.
Formation of a Gel-like, Insoluble Polymer "Gel Effect" or "Trommsdorff-Norrish Effect": At high conversions, the viscosity of the reaction medium increases significantly, which hinders termination reactions. This leads to a rapid increase in the polymerization rate and molecular weight, often resulting in an insoluble gel.[1]Stop the Reaction at a Lower Conversion: Monitor the reaction progress and terminate it before the gel effect becomes significant. Use a Chain Transfer Agent: Incorporate a chain transfer agent to control the molecular weight of the polymer. Lower the Initial Monomer Concentration: This can help to delay the onset of the gel effect.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in this compound (TBAm) polymerization?

The polymerization of vinyl monomers like this compound is an exothermic process due to the conversion of a π-bond in the monomer to a more stable σ-bond in the polymer backbone. The enthalpy of polymerization for acrylamide, a closely related monomer, is in the range of 16.5–19 kcal/mole, and a similar value can be expected for TBAm.[1] This significant release of energy is the primary reason for the temperature increase observed during the reaction.

Q2: How does the concentration of the initiator affect the reaction temperature?

The concentration of the initiator directly influences the rate of polymerization and, consequently, the rate of heat generation. A higher initiator concentration leads to a greater number of initial radicals, which in turn increases the polymerization rate and the resulting exotherm. Conversely, a lower initiator concentration will result in a slower reaction and a more manageable temperature profile.

Q3: What is "thermal runaway" and how can I prevent it in my TBAm reaction?

Thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a positive feedback loop. This can lead to a rapid and uncontrolled increase in temperature and pressure, potentially causing the reaction vessel to fail.

To prevent thermal runaway in TBAm polymerization:

  • Use a solvent: Solution polymerization helps to dissipate the heat generated.

  • Control monomer and initiator concentrations: Start with lower concentrations to keep the reaction rate manageable.

  • Ensure adequate cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature.

  • Monitor the reaction temperature continuously: Use a thermocouple to track the internal temperature of the reaction.

  • Have a quenching plan: Be prepared to quickly cool the reaction or add an inhibitor if the temperature starts to rise uncontrollably.

Q4: Can the choice of solvent influence the temperature profile of the reaction?

Yes, the solvent plays a crucial role in temperature management. A solvent with a high heat capacity can absorb more heat from the reaction, helping to moderate the temperature increase. The boiling point of the solvent also sets an upper limit on the reaction temperature under atmospheric pressure. Furthermore, the solvent's ability to dissolve the monomer and the resulting polymer can affect the reaction kinetics and the onset of the gel effect. For TBAm, solvents like ethanol, water, and DMF have been used in copolymerization studies.[3][4]

Q5: Are there alternative initiation methods to better control the temperature?

Yes, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can offer better control over the polymerization process, including the exotherm. These methods allow for a more gradual and linear increase in polymer chain length, which can lead to a more controlled release of heat.

Quantitative Data on Acrylamide Polymerization (as an analogue for TBAm)

Disclaimer: The following data is for acrylamide polymerization and is provided as a close analogue to illustrate the expected trends for this compound (TBAm) polymerization. Specific values for TBAm may vary.

Table 1: Effect of Monomer Concentration on Peak Temperature in Aqueous Solution

Monomer Concentration (wt%)Initial Temperature (°C)Peak Temperature (°C)Temperature Rise (ΔT, °C)
1025~40~15
1525~55~30
2025~70~45
2525~85~60

Table 2: Effect of Initiator (AIBN) Concentration on Polymerization Rate and Molecular Weight (Illustrative)

Initiator Concentration (mol%)Relative Polymerization RateResulting Molecular Weight
0.11.0 (Baseline)High
0.5~2.2Medium
1.0~3.2Low

Experimental Protocols

Protocol 1: Controlled Solution Polymerization of this compound

This protocol describes a method for the solution polymerization of TBAm with careful temperature monitoring.

Materials:

  • This compound (TBAm), recrystallized

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Ice-water bath

  • Reaction flask with a magnetic stirrer, condenser, thermocouple, and nitrogen inlet

Procedure:

  • Setup: Assemble the reaction flask with the stirrer, condenser, and nitrogen inlet. Place a thermocouple in the reaction mixture, ensuring the tip is submerged. Place the flask in an ice-water bath on a magnetic stir plate.

  • Reagent Preparation: In the reaction flask, dissolve a specific amount of TBAm (e.g., 5 g) in anhydrous DMF (e.g., 50 mL).

  • Degassing: Bubble nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen.

  • Initiator Addition: In a separate vial, dissolve the desired amount of AIBN (e.g., 50 mg) in a small amount of DMF.[2]

  • Initiation: While maintaining a nitrogen atmosphere, inject the AIBN solution into the reaction flask.

  • Polymerization and Temperature Monitoring:

    • Set the desired reaction temperature (e.g., 70°C) using a temperature controller connected to a heating mantle placed under the ice-water bath (this allows for both heating and cooling).[2]

    • Continuously monitor the internal temperature of the reaction using the thermocouple.

    • Record the temperature at regular intervals (e.g., every 5 minutes).

    • If the temperature rises significantly above the set point, add more ice to the bath to control the exotherm.

  • Termination and Precipitation: After the desired reaction time (e.g., 4-6 hours), cool the reaction to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold water or methanol, while stirring.[2]

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup reagents 1. Prepare Reagents (TBAm, AIBN, Solvent) setup 2. Assemble & Degas Reactor reagents->setup Load initiation 3. Initiate Polymerization (Add AIBN) setup->initiation Inject monitoring 4. Monitor Temperature & Control Exotherm initiation->monitoring Start termination 5. Terminate & Precipitate monitoring->termination End purification 6. Purify & Dry Polymer termination->purification Filter

Caption: Experimental workflow for controlled TBAm polymerization.

Troubleshooting_Logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Problem with Temperature Control runaway Rapid Temperature Rise start->runaway slow Slow/Stalled Reaction start->slow inconsistent Inconsistent Profile start->inconsistent high_conc High Monomer/ Initiator Conc. runaway->high_conc poor_cooling Inadequate Cooling runaway->poor_cooling low_temp Low Temperature slow->low_temp inhibitors Inhibitors Present slow->inhibitors variables Process Variables inconsistent->variables reduce_conc Reduce Concentrations high_conc->reduce_conc improve_cooling Improve Heat Transfer poor_cooling->improve_cooling increase_temp Increase Temperature low_temp->increase_temp degas Degas System inhibitors->degas standardize Standardize Protocol variables->standardize

Caption: Troubleshooting logic for TBAm reaction temperature issues.

References

troubleshooting low yield in t-Butylacrylamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of t-Butylacrylamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and industrially significant method for synthesizing this compound is the Ritter reaction.[1] This reaction involves the acid-catalyzed addition of a nitrile (acrylonitrile) to a tertiary carbocation precursor, which can be either isobutylene or t-butyl alcohol.[2][3] The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid.[1][4]

Q2: What are the main reactants and reagents involved in the Ritter synthesis of this compound?

The key reactants and reagents are:

  • Acrylonitrile: The nitrile source.

  • t-Butyl alcohol or Isobutylene: The source of the t-butyl carbocation. t-Butyl acetate can also be used as a precursor.[1][5]

  • Strong Acid: Typically concentrated sulfuric acid, which acts as a catalyst to facilitate the formation of the t-butyl carbocation.[1][4]

  • Solvent (optional): Acetic acid is sometimes used as a solvent.[6]

Q3: What is the general reaction mechanism for the synthesis of this compound via the Ritter reaction?

The Ritter reaction mechanism for the synthesis of this compound proceeds through the following key steps:

  • Carbocation Formation: The strong acid protonates t-butyl alcohol, leading to the loss of a water molecule and the formation of a stable tertiary carbocation.

  • Nucleophilic Attack: The nitrogen atom of the nitrile group in acrylonitrile acts as a nucleophile and attacks the t-butyl carbocation.

  • Nitrilium Ion Intermediate: This attack forms a stable nitrilium ion intermediate.

  • Hydrolysis: The nitrilium ion is then hydrolyzed by water (present in the reaction mixture or added during workup) to yield the final N-t-butylacrylamide product.

Q4: What are the typical yields for this compound synthesis?

Yields for this compound synthesis can vary depending on the specific reaction conditions. However, with optimized protocols, yields can be quite high. For instance, a procedure using t-butyl alcohol, acrylonitrile, and sulfuric acid in acetic acid has reported a yield of 82.4%.[6] Another modified Ritter reaction using tert-butyl acetate and a catalytic amount of sulfuric acid has been shown to produce excellent yields of 88-95%.[5] A yield of 87% has also been reported for the reaction of t-butyl alcohol with acrylonitrile, followed by recrystallization.[7]

Q5: How is this compound typically purified after synthesis?

The primary method for purifying this compound is recrystallization.[4][7] Common solvents used for recrystallization include warm, dry benzene or a mixture of ethyl acetate and hexane.[7][8] The purification process is crucial as the crude reaction mixture can contain various impurities.[4] It is important to note that some of the desired product will remain dissolved in the solvent even after cooling, so the choice of solvent and the amount used can impact the final yield.[9][10]

Troubleshooting Guide for Low Yield

Low yield is a common issue in organic synthesis. The following section provides a structured approach to troubleshooting low yields in this compound synthesis.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Ineffective Carbocation Formation * Acid Concentration: Ensure the sulfuric acid used is concentrated (e.g., 97-98%). The acid concentration is critical for the efficient generation of the t-butyl carbocation.[1] * Acid Amount: Verify that a sufficient molar equivalent of acid is used as per the protocol.
Poor Quality of Reagents * Acrylonitrile Purity: Acrylonitrile can contain inhibitors (like hydroquinone) to prevent polymerization during storage. These inhibitors must be removed before use, for example, by washing with an aqueous NaOH solution followed by distillation.[11][12] * t-Butyl Alcohol Purity: Ensure the t-butyl alcohol is anhydrous, as water can interfere with the reaction.
Incorrect Reaction Temperature * Temperature Control: The reaction is often initiated at a low temperature (e.g., in an ice bath) during the addition of sulfuric acid to control the exothermic reaction, and then maintained at a specific temperature (e.g., 40°C or 30-70°C) for a set duration.[4][6] Deviations from the optimal temperature range can lead to side reactions or incomplete conversion.
Problem 2: Presence of Significant Byproducts
Possible Cause Troubleshooting Steps
Hydrolysis of Acrylonitrile * Reaction Conditions: In the presence of strong acid and water, acrylonitrile can hydrolyze to form acrylamide or acrylic acid.[13] Minimizing the water content in the initial reaction mixture can help reduce this side reaction.
Polymerization of Acrylonitrile * Inhibitor Removal: As mentioned, ensure inhibitors are removed from acrylonitrile before use. * Temperature Control: Avoid excessively high temperatures, which can promote the radical polymerization of acrylonitrile. Milder reaction conditions can help prevent this.[14]
Formation of Di-tert-butyl Ether * Reaction Optimization: The formation of di-tert-butyl ether is a potential side reaction from the self-condensation of t-butyl alcohol. Optimizing the reaction conditions, such as temperature and reaction time, can help minimize this byproduct.[15]
Problem 3: Product Loss During Workup and Purification
Possible Cause Troubleshooting Steps
Incomplete Precipitation * Workup Procedure: The reaction is typically quenched by pouring the mixture into ice water to precipitate the this compound.[6] Ensure a sufficient volume of ice water is used and that the mixture is stirred adequately to allow for complete precipitation.
Loss During Recrystallization * Solvent Choice: The choice of recrystallization solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures to maximize recovery.[9][10][16] * Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product to avoid significant loss of product in the mother liquor.[9][10] * Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[17]

Data Presentation

Table 1: Representative Experimental Protocol and Yield
Reactant/ReagentAmountMolar Equivalent
Acrylonitrile5.3 g1
t-Butyl alcohol7.4 g1
Acetic Acid (solvent)50 ml-
Concentrated H₂SO₄ (97%)10.1 g~1
Reaction Conditions Value
Temperature<40°C (addition), 40°C (reaction)
Reaction Time1 hour
Reported Yield 10.3 g (82.4%)
Data sourced from PrepChem.com[6]
Table 2: Alternative Synthesis using tert-Butyl Acetate
Reactant/ReagentMolar Ratio
Nitrile1
tert-Butyl Acetate2.5
Catalyst BF₃ immobilized on β-cyclodextrin functionalized silica coated CoFe₂O₄ magnetic nanoparticles
Reaction Conditions Value
Temperature20°C
Reaction Time0.5 hours
Reported Yield 95%
Data sourced from ChemicalBook[8]

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Ritter Reaction with t-Butyl Alcohol

Methodology:

  • To a solution of acrylonitrile (5.3 g) and t-butyl alcohol (7.4 g) in acetic acid (50 ml), cooled in an ice-bath, add concentrated sulfuric acid (10.1 g, 97%) dropwise, ensuring the temperature remains below 40°C.

  • After the addition is complete, maintain the reaction mixture at 40°C for 1 hour.

  • Pour the reaction mixture into 200 g of ice water with constant stirring to precipitate the product.

  • Filter the precipitate, wash it with water, and dry to obtain N-terthis compound.[6]

Key Experiment 2: Purification of Acrylonitrile

Methodology:

  • Wash the acrylonitrile with a 5% aqueous solution of sodium hydroxide (NaOH) to remove the polymerization inhibitor.

  • Subsequently, wash with a 3% aqueous solution of orthophosphoric acid to remove any basic impurities.

  • Wash with double distilled water.

  • Dry the acrylonitrile over anhydrous calcium chloride (CaCl₂).

  • Distill the dried acrylonitrile under reduced pressure in a nitrogen atmosphere.[7][11][12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ritter_Reaction_Mechanism tBuOH t-Butyl Alcohol Carbocation t-Butyl Carbocation tBuOH->Carbocation + H⁺ - H₂O H2SO4 H₂SO₄ Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Nucleophilic Attack Acrylonitrile Acrylonitrile Acrylonitrile->Nitrilium Product This compound Nitrilium->Product + H₂O (Hydrolysis) H2O H₂O

Caption: Ritter reaction mechanism for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents ReagentIssue Impure Reagents or Incorrect Ratios? CheckReagents->ReagentIssue CheckConditions Verify Reaction Conditions (T, t) ConditionIssue Incorrect Temp or Time? CheckConditions->ConditionIssue AnalyzeByproducts Analyze for Byproducts (TLC, GC-MS) ByproductIssue Side Reactions Dominant? AnalyzeByproducts->ByproductIssue OptimizePurification Optimize Workup and Purification PurificationIssue Product Loss During Isolation? OptimizePurification->PurificationIssue ReagentIssue->CheckConditions No Solution1 Purify Reagents, Adjust Ratios ReagentIssue->Solution1 Yes ConditionIssue->AnalyzeByproducts No Solution2 Calibrate Equipment, Monitor Reaction ConditionIssue->Solution2 Yes ByproductIssue->OptimizePurification No Solution3 Modify Conditions to Minimize Side Reactions ByproductIssue->Solution3 Yes Solution4 Optimize Recrystallization Solvent and Technique PurificationIssue->Solution4 Yes End Improved Yield PurificationIssue->End No Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for low yield in synthesis.

Logical_Relationships Yield Product Yield ReagentPurity Reagent Purity ReagentPurity->Yield Increases MolarRatio Molar Ratios MolarRatio->Yield Optimizes Temperature Reaction Temperature Temperature->Yield Optimizes SideReactions Side Reactions Temperature->SideReactions Influences AcidConc Acid Concentration AcidConc->Yield Optimizes AcidConc->SideReactions Influences ReactionTime Reaction Time ReactionTime->Yield Optimizes SideReactions->Yield Decreases

Caption: Key parameter relationships affecting reaction yield.

References

Technical Support Center: Stability of t-Butylacrylamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of t-Butylacrylamide (TBA) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water at different temperatures?

A1: The solubility of this compound in water is temperature-dependent. The following table summarizes the mole fraction solubility and corresponding grams of TBA per 100g of water at various temperatures.

Temperature (°C)Temperature (K)Mole Fraction (x₁)Solubility ( g/100g H₂O)
6279.150.00352.51
11284.150.00433.09
16289.150.00533.82
21294.150.00654.71
26299.150.00805.81
31304.150.00987.15
36309.150.01218.87
41314.150.014911.01
46319.150.018413.68
51324.150.022817.11
56329.150.028321.49
61334.150.035127.02
66339.150.043834.21
71344.150.054843.61
76349.150.068756.12
80353.150.082569.11

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond. This reaction is expected to yield tert-butylamine and acrylic acid. Under certain conditions, particularly at elevated temperatures, decarboxylation of the acrylic acid and reactions involving the tert-butyl group may lead to the formation of isobutene and carbon dioxide.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is significantly influenced by the pH of the aqueous solution. Generally, N-substituted amides exhibit pH-dependent hydrolysis. The rate of hydrolysis is typically lowest in the near-neutral pH range (around pH 7) and increases under both acidic (pH < 4) and alkaline (pH > 10) conditions. For long-term storage of aqueous solutions, it is advisable to maintain a pH close to neutral.

Q4: What is the recommended storage condition for aqueous solutions of this compound?

A4: To minimize degradation and potential polymerization, aqueous solutions of this compound should be stored in a cool, dark place. Refrigeration at 2-8°C is recommended. It is also crucial to ensure the pH of the solution is near neutral. Avoid exposure to light and elevated temperatures for extended periods.

Troubleshooting Guides

Issue 1: Precipitation is observed in my this compound solution.

  • Question: Why is my this compound precipitating out of the aqueous solution, and how can I resolve this?

  • Answer: Precipitation of this compound from an aqueous solution is most commonly due to its temperature-dependent solubility. If the solution temperature drops, the solubility decreases, leading to the formation of crystals.

    • Solution: Gently warm the solution while stirring to redissolve the precipitate. To prevent this from recurring, either store the solution at a temperature where the desired concentration remains soluble or prepare a more dilute solution. Refer to the solubility table above to ensure your concentration is appropriate for your storage temperature.

Issue 2: The viscosity of my this compound solution has increased, or a solid mass has formed.

  • Question: My this compound solution has become viscous or has solidified. What could be the cause, and what should I do?

  • Answer: An increase in viscosity or solidification is a strong indicator of polymerization. This compound is a monomer that can polymerize, especially under certain conditions.

    • Causes and Prevention:

      • Heat and Light: Exposure to elevated temperatures or UV light can initiate polymerization. Store solutions in a cool, dark place.

      • Contaminants: Contamination with polymerization initiators (e.g., peroxides, metal ions) can trigger polymerization. Use high-purity water and clean labware.

      • Oxygen Level: Dissolved oxygen can sometimes inhibit unwanted polymerization. However, in other cases, the absence of oxygen is preferred. If you suspect polymerization, consider if your handling procedures have changed regarding exposure to air.

    • Solution: Once polymerized, the monomer cannot be easily recovered. The solution should be discarded following appropriate institutional guidelines for polymer waste. To prevent future occurrences, review your storage and handling procedures to minimize exposure to heat, light, and contaminants.

Issue 3: I suspect my this compound solution has degraded over time.

  • Question: How can I confirm if my this compound solution has degraded and what are the signs?

  • Answer: Degradation of this compound in aqueous solution primarily occurs through hydrolysis.

    • Signs of Degradation:

      • A change in the pH of the solution. Hydrolysis produces acrylic acid, which will lower the pH.

      • The appearance of a new odor. The formation of tert-butylamine may result in a characteristic amine-like smell.

      • Reduced performance in your experiments where the intact monomer is required.

    • Confirmation of Degradation:

      • The most reliable way to confirm and quantify degradation is through an analytical technique like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to the degradation products would confirm degradation. Refer to the experimental protocol below for guidance on setting up such a method.

Illustrative Hydrolysis Rate Data

Disclaimer: The following table provides illustrative, hypothetical data on the hydrolysis rate of this compound at different pH values and temperatures. This data is based on general trends observed for N-substituted amides and is intended for educational purposes to demonstrate the expected stability profile. Actual experimental data may vary.

pHTemperature (°C)Apparent First-Order Rate Constant (k, day⁻¹)Half-life (t½, days)
3250.01546.2
5250.002346.6
7250.001693.1
9250.005138.6
11250.0513.9
740.00023465.7
7400.00886.6

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound in Aqueous Solution

This protocol outlines a reverse-phase HPLC method to assess the stability of this compound and quantify its primary degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • tert-Butylamine reference standard

  • Acrylic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphoric acid)

  • Buffers of desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 4, borate buffer for pH 9)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, tert-butylamine, and acrylic acid in the mobile phase.

  • Working Standard: Prepare a mixed working standard solution containing all three components at a suitable concentration (e.g., 100 µg/mL for TBA and lower concentrations for the expected degradants) by diluting the stock solutions.

  • Stability Samples: Prepare aqueous solutions of this compound at the desired concentration in buffers of different pH values (e.g., pH 4, 7, and 9). Store these solutions under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each stability sample, dilute it to a suitable concentration with the mobile phase, and analyze by HPLC.

5. Data Analysis:

  • Inject the working standard to determine the retention times and response factors for this compound and its potential degradation products.

  • Analyze the time-point samples.

  • Calculate the concentration of this compound remaining at each time point by comparing its peak area to the initial (time zero) peak area.

  • If degradation is observed, identify the degradation product peaks by comparing their retention times with those of the standards. Quantify the degradation products using their respective standard curves.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Hydrolysis_Pathway TBA This compound Intermediate Tetrahedral Intermediate TBA->Intermediate + H2O (H+ or OH- catalysis) Products tert-Butylamine + Acrylic Acid Intermediate->Products Amide bond cleavage Troubleshooting_Workflow Start Issue with Aqueous This compound Solution Precipitation Precipitation Observed? Start->Precipitation Viscosity Increased Viscosity or Solidification? Precipitation->Viscosity No Warm Gently warm solution to redissolve. Precipitation->Warm Yes Degradation Suspected Degradation? Viscosity->Degradation No Polymerization Polymerization has likely occurred. Discard solution. Viscosity->Polymerization Yes HPLC_Analysis Perform stability-indicating HPLC analysis. Degradation->HPLC_Analysis Yes Check_Solubility Verify concentration vs. temperature solubility. Warm->Check_Solubility Review_Storage Review storage conditions (heat, light, contaminants). Polymerization->Review_Storage Check_pH Monitor pH of the solution. HPLC_Analysis->Check_pH Experimental_Workflow Prep Prepare TBA solutions at different pH and temperatures Store Store samples under controlled conditions Prep->Store Sample Withdraw aliquots at specified time points Store->Sample Dilute Dilute samples with mobile phase Sample->Dilute HPLC Analyze by stability-indicating HPLC method Dilute->HPLC Data Quantify TBA and degradation products HPLC->Data Kinetics Determine degradation kinetics and half-life Data->Kinetics

effect of solvent composition on t-Butylacrylamide polymerization kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of t-butylacrylamide (t-BuAAm). The information focuses on the critical role of solvent composition in influencing polymerization kinetics.

Frequently Asked Questions (FAQs)

Q1: How does the solvent composition, particularly ethanol/water mixtures, affect the polymerization rate of this compound?

The composition of the solvent can significantly impact the propagation rate constant (k_p) of this compound polymerization. In ethanol/water mixtures, increasing the water content generally leads to an increase in the polymerization rate. This is attributed to the formation of hydrogen bonds between the solvent and the amide group of the monomer, which can influence the reactivity of the propagating radical.[1] For instance, the k_p value for t-BuAAm has been observed to be higher in a 75/25 w/w ethanol/water mixture compared to pure ethanol.[2]

Q2: I am observing low or no conversion in my this compound polymerization. What are the potential causes?

Several factors can contribute to low or no monomer conversion:

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, terminating the growing polymer chains and inhibiting polymerization. It is crucial to thoroughly degas the monomer and solvent mixture before initiating the reaction.

  • Inhibitor Presence: Commercial monomers often contain inhibitors (like MEHQ) to prevent premature polymerization during storage. These inhibitors must be removed, typically by passing the monomer solution through a column of basic alumina, before use.

  • Initiator Issues: The initiator, such as AIBN, may be old or degraded. It is recommended to use freshly recrystallized initiator. The initiator concentration might also be too low to overcome the presence of inhibitors or other impurities.

  • Low Temperature: The rate of polymerization is highly dependent on temperature. If the reaction temperature is too low for the chosen initiator, the rate of radical formation will be slow, leading to low conversion.

  • Monomer/Solvent Purity: Impurities in the monomer or solvent can act as chain transfer agents or inhibitors, leading to premature termination and low conversion.

Q3: My polymerization starts, but the final monomer conversion is incomplete. What could be the reason?

Incomplete conversion can be due to several factors:

  • Premature Termination: This can be caused by impurities in the reaction mixture or a high concentration of remaining inhibitors.

  • Initiator Depletion: If the initiator has a short half-life at the reaction temperature, it might be consumed before all the monomer has been polymerized.

  • Decrease in Radical Concentration: At higher monomer conversions, the viscosity of the medium increases, which can reduce the mobility of radicals and lead to a decrease in the overall polymerization rate, a phenomenon known as the gel effect. However, before the gel effect, a decrease in radical concentration due to termination reactions can slow down and eventually stop the polymerization.

Q4: The molecular weight of my poly(this compound) is not consistent. How does the solvent affect the molecular weight?

The solvent can influence the molecular weight of the resulting polymer in several ways. Solvents can act as chain transfer agents, which would lower the molecular weight of the polymer. The rate of polymerization, which is influenced by the solvent, also affects the molecular weight. Generally, a higher polymerization rate can lead to a higher molecular weight, assuming the termination rate is not proportionally increased. The solubility of the growing polymer in the chosen solvent is also a factor; if the polymer precipitates out of solution, this can limit the final molecular weight.

Q5: I am having trouble dissolving this compound in my chosen solvent. What are its solubility characteristics?

This compound is a solid at room temperature and has limited solubility in water (approximately 1 g/L at 30°C).[3] It is more soluble in many common organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[4] When preparing for polymerization in mixed solvent systems like ethanol/water, it is important to ensure the monomer is fully dissolved before initiating the reaction.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
No polymerization or very slow reaction Oxygen inhibition Degas the reaction mixture thoroughly by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by using several freeze-pump-thaw cycles.
Inactive initiator Use a fresh batch of initiator or recrystallize the existing initiator. Ensure the initiator is stored correctly.
Presence of inhibitor in monomer Pass the monomer solution through a column of activated basic alumina to remove the inhibitor.
Low reaction temperature Ensure the reaction temperature is appropriate for the chosen initiator (e.g., >60°C for AIBN).
Low final monomer conversion Insufficient initiator concentration Increase the initiator concentration. A typical starting point is 1 mol% relative to the monomer.
Impurities in monomer or solvent Use purified monomer and high-purity, anhydrous solvents.
Chain transfer to solvent If possible, choose a solvent with a lower chain transfer constant.
Broad molecular weight distribution (High PDI) Chain transfer reactions Minimize impurities and consider using a different solvent.
Temperature fluctuations Ensure stable temperature control throughout the polymerization.
High initiator concentration A very high initiator concentration can lead to a higher rate of termination reactions, broadening the molecular weight distribution.
Polymer precipitates during reaction Poor solvent for the polymer Choose a solvent or solvent mixture in which the resulting poly(this compound) is soluble.
High polymer concentration Conduct the polymerization at a lower monomer concentration.

Data Presentation

Table 1: Effect of Solvent Composition on the Propagation Rate Constant (k_p) of this compound (t-BuAAm) Polymerization

Solvent Composition (w/w)Temperature (°C)Monomer Concentration (wt%)k_p (L mol⁻¹ s⁻¹)
Ethanol301012,700
75/25 Ethanol/Water301013,800

Data sourced from Ref.[2]

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (g/L)
Water301
Organic Solvents (general)203.8

Data sourced from Ref.[3]

Experimental Protocols

General Protocol for Free-Radical Polymerization of this compound

This protocol describes a typical procedure for the free-radical polymerization of this compound in a solvent mixture using AIBN as a thermal initiator.

Materials:

  • This compound (t-BuAAm) monomer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator

  • Ethanol (anhydrous)

  • Deionized water

  • Basic alumina

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Oil bath with temperature controller

  • Vacuum line and inert gas manifold

Procedure:

  • Monomer Purification: If the monomer contains an inhibitor, prepare a solution of t-BuAAm in the chosen solvent and pass it through a short column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • Add the desired amount of purified t-BuAAm and solvent (e.g., ethanol/water mixture) to the Schlenk flask equipped with a magnetic stir bar.

    • Dissolve the monomer completely.

    • Add the calculated amount of AIBN initiator to the solution.

  • Degassing:

    • Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Alternatively, bubble a gentle stream of inert gas (nitrogen or argon) through the solution for 30-60 minutes.

    • After degassing, maintain a positive pressure of the inert gas in the flask.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 70°C for AIBN).

    • Stir the reaction mixture at a constant rate.

    • Allow the polymerization to proceed for the desired amount of time (e.g., several hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.

  • Termination and Isolation:

    • To terminate the polymerization, cool the reaction flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold hexane or diethyl ether).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer_Purification Monomer Purification (Remove Inhibitor) Reagent_Prep Prepare Monomer and Initiator Solution Monomer_Purification->Reagent_Prep Degassing Degassing (Freeze-Pump-Thaw or Inert Gas Purge) Reagent_Prep->Degassing Polymerization Polymerization (Heating and Stirring) Degassing->Polymerization Termination Termination (Cooling and Exposure to Air) Polymerization->Termination Precipitation Precipitation in Non-Solvent Termination->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Characterization Drying->Characterization Characterization (GPC, NMR, etc.)

Caption: Workflow for the free-radical polymerization of this compound.

Solvent_Effects Influence of Solvent Composition on Polymerization Kinetics cluster_effects Solvent-Monomer/Polymer Interactions cluster_kinetics Impact on Polymerization Kinetics cluster_outcomes Resulting Polymer Properties Solvent_Composition Solvent Composition (e.g., Ethanol/Water Ratio) H_Bonding Hydrogen Bonding Solvent_Composition->H_Bonding Solubility Monomer/Polymer Solubility Solvent_Composition->Solubility Viscosity Solution Viscosity Solvent_Composition->Viscosity Chain_Transfer Chain Transfer Solvent_Composition->Chain_Transfer can act as chain transfer agent Propagation_Rate Propagation Rate (kp) H_Bonding->Propagation_Rate influences Molecular_Weight Molecular Weight (Mn, Mw) Solubility->Molecular_Weight affects Termination_Rate Termination Rate (kt) Viscosity->Termination_Rate affects Conversion Final Monomer Conversion Propagation_Rate->Conversion Propagation_Rate->Molecular_Weight Termination_Rate->Molecular_Weight PDI Polydispersity Index (PDI) Termination_Rate->PDI Chain_Transfer->Molecular_Weight Chain_Transfer->PDI

Caption: Logical relationship of solvent effects on polymerization kinetics.

References

avoiding side reactions in the synthesis of t-Butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of t-Butylacrylamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Ritter reaction.[1] This reaction involves the acid-catalyzed addition of a nitrile (acrylonitrile) to a carbocation, which is typically generated from tert-butyl alcohol or isobutylene in the presence of a strong acid like sulfuric acid.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions of concern are:

  • Polymerization of Acrylonitrile: The vinyl monomer acrylonitrile can readily polymerize under the acidic and sometimes heated conditions of the Ritter reaction, leading to reduced yield and purification challenges.

  • Formation of Colored Impurities: The final product can be contaminated with colored impurities, often described as blue, green, or brown, which can affect the product's quality and require additional purification steps.

  • Formation of Isobutylene: Under strongly acidic conditions, tert-butyl alcohol can dehydrate to form isobutylene, which may or may not react to form the desired product and can lead to other byproducts.[2][3]

Q3: How can I minimize the polymerization of acrylonitrile?

To minimize the polymerization of acrylonitrile, consider the following strategies:

  • Use Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can reduce the likelihood of polymerization.

  • Use a Modified Ritter Reaction: A modified approach using tert-butyl acetate in place of tert-butyl alcohol has been reported to provide excellent yields and may proceed under conditions less prone to polymerization.[4]

  • Inhibitors: While not explicitly detailed for this specific synthesis in the search results, the use of radical inhibitors is a general strategy for preventing the polymerization of vinyl monomers.

Q4: My this compound product is colored. What causes this and how can I remove the color?

The exact chemical structures of the colored impurities are not well-documented in the available literature, but they are likely high molecular weight byproducts or degradation products formed under strong acid conditions. To address this issue:

  • Alkaline Wash: Washing the crude product with a dilute alkaline solution (e.g., sodium hydroxide or sodium carbonate solution) can help neutralize residual acid and remove some colored impurities.

  • Recrystallization: Recrystallization from a suitable solvent, such as warm dry benzene, is an effective method for purifying the final product and removing colored impurities.[5]

  • Activated Carbon: While not specifically mentioned in the context of this compound synthesis, treatment with activated carbon during recrystallization is a common technique to remove colored impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.1a. Optimize reaction time and temperature. Monitor reaction progress using techniques like TLC or GC. 1b. Ensure the acid catalyst is of appropriate concentration and purity.
2. Significant polymerization of acrylonitrile.2a. Lower the reaction temperature. 2b. Consider using a modified Ritter reaction with tert-butyl acetate.[4]
3. Loss of product during workup and purification.3a. Optimize the extraction and recrystallization procedures. Ensure the pH is appropriate during aqueous extraction to minimize product solubility in the aqueous layer.
Product is a sticky solid or oil instead of a crystalline solid 1. Presence of unreacted starting materials.1a. Ensure the reaction has gone to completion. 1b. Purify the crude product by column chromatography before recrystallization.
2. High concentration of impurities.2a. Wash the crude product thoroughly to remove soluble impurities. 2b. Optimize the recrystallization solvent and conditions.
Product discolors upon storage 1. Residual acid from the synthesis.1a. Thoroughly wash the product with a dilute alkaline solution and then with water to remove all traces of acid. 1b. Ensure the product is completely dry before storage.
2. Presence of trace impurities that degrade over time.2a. Re-purify the product by recrystallization.

Experimental Protocols

Protocol 1: Standard Ritter Reaction with tert-Butyl Alcohol

This protocol is a general representation of the standard Ritter reaction for the synthesis of this compound.

Materials:

  • Acrylonitrile

  • tert-Butyl alcohol

  • Concentrated Sulfuric Acid

  • Ice

  • Water

  • Suitable solvent for recrystallization (e.g., benzene)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, place a solution of acrylonitrile and tert-butyl alcohol.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled solution while maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified time to ensure the reaction goes to completion.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove residual acid and other water-soluble impurities.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., warm dry benzene) to obtain white crystals.[5]

Protocol 2: Modified Ritter Reaction with tert-Butyl Acetate

This protocol utilizes tert-butyl acetate as the source of the tert-butyl carbocation and has been reported to give excellent yields.[4]

Materials:

  • Acrylonitrile

  • tert-Butyl acetate

  • Sulfuric Acid (catalytic amount)

  • Water

  • Suitable solvent for recrystallization

Procedure:

  • In a reaction flask, combine the nitrile and tert-butyl acetate.

  • Add a catalytic amount of sulfuric acid to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 42°C) and stir for a few hours.[4]

  • After the reaction is complete, cool the mixture and neutralize the acid with a suitable base.

  • Isolate the crude product, which may involve extraction or filtration.

  • Wash the crude product with water.

  • Purify the this compound by recrystallization.

Data Presentation

The following table summarizes a comparison of different catalysts used in the Ritter reaction for the synthesis of N-substituted amides, which can be analogous to the synthesis of this compound. Please note that direct comparative data for this compound synthesis under various conditions was not available in the search results.

Catalyst Reactants Conditions Yield (%) Reference
Sulfuric AcidNitriles, tert-Butyl Acetate42°C, 2 hours88-95[4]
Silica-bonded N-propyl sulphamic acid (SBNPSA)Various alcohols and nitrilesSolvent-freeHigh[6]
Fe(ClO4)3·H2OEsters, NitrilesSolvent-free, 80°C, 5-8 hoursGood to excellentOrganic Chemistry Portal
Brønsted acidic ionic liquidstert-butyl alcohol, acrylonitrile50°C, 6 hoursup to 85.6 (conversion)A Ritter-Type Reaction over H–ZSM-5

Visualizations

Signaling Pathways and Experimental Workflows

Ritter_Reaction_Mechanism cluster_main Ritter Reaction for this compound Synthesis cluster_side Potential Side Reactions tBuOH tert-Butyl Alcohol H2SO4 H2SO4 (catalyst) tBu_cation tert-Butyl Carbocation tBuOH->tBu_cation + H+ Acrylonitrile Acrylonitrile Nitrilium_ion Nitrilium Ion Intermediate tBu_cation->Nitrilium_ion + Acrylonitrile H2O H2O (hydrolysis) tBuA This compound Nitrilium_ion->tBuA + H2O - H+ Colored_impurities Colored Impurities tBuA->Colored_impurities Degradation Polymerization Polymerization Acrylonitrile_side Acrylonitrile Acrylonitrile_side->Polymerization Acid/Heat

Caption: Ritter reaction mechanism for this compound synthesis and potential side reactions.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Combine Reactants - Cool Mixture start->reaction_setup acid_addition Slow Addition of Sulfuric Acid reaction_setup->acid_addition reaction Reaction at Controlled Temperature acid_addition->reaction workup Workup: - Quench with Ice-Water - Filtration reaction->workup washing Washing: - Cold Water - Dilute Alkaline Solution (optional) workup->washing purification Purification: Recrystallization washing->purification analysis Analysis: - Yield Calculation - Purity Check (e.g., MP, NMR) purification->analysis end End Product: Pure this compound analysis->end troubleshooting Troubleshooting analysis->troubleshooting Low Yield or Impure Product troubleshooting->reaction_setup Optimize Conditions

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Polymerization of t-Butylacrylamide (TBAm)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of t-Butylacrylamide (TBAm).

Troubleshooting Guide

Low monomer conversion, high polydispersity, or failed polymerization can often be traced back to the choice and handling of the initiator. This guide addresses common issues encountered during TBAm polymerization experiments.

Symptom Possible Cause Recommended Solution
Low or No Polymerization 1. Ineffective Initiator Decomposition: The reaction temperature may be too low for the chosen thermal initiator, or the light source wavelength/intensity may be inappropriate for the photoinitiator.- Thermal Initiators: Ensure the reaction temperature is appropriate for the initiator's half-life. For AIBN, temperatures between 60-80°C are common.[1] - Photoinitiators: Match the emission spectrum of your light source to the absorption spectrum of the photoinitiator.
2. Initiator Degradation: Improper storage of the initiator can lead to decomposition and loss of activity.- Store initiators according to the manufacturer's recommendations (e.g., cool, dark, and dry). - For sensitive applications, consider purifying the initiator before use. For example, AIBN can be recrystallized from methanol.
3. Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization. The monomer may also contain added inhibitors from the manufacturer.- Degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. - If high inhibitor concentration in the monomer is suspected, pass the monomer through a column of basic alumina to remove it.
High Polydispersity Index (PDI) 1. High Initiator Concentration: An excess of initiator generates a large number of radicals, leading to a higher rate of termination reactions and a broader molecular weight distribution.- Reduce the initiator concentration. The optimal concentration is typically a balance between achieving a reasonable reaction rate and maintaining control over the polymerization.
2. Non-uniform Initiation: Poor mixing or temperature gradients in the reaction vessel can lead to uneven initiation and a broad PDI.- Ensure vigorous and consistent stirring throughout the polymerization. - Use a temperature-controlled oil or water bath to maintain a uniform reaction temperature.
3. Chain Transfer Reactions: Chain transfer to solvent, monomer, or other species can lead to the formation of new polymer chains with different lengths.- Choose a solvent with a low chain transfer constant. - Consider using a controlled/living polymerization technique such as RAFT or ATRP to minimize chain transfer and termination.[2][3]
Low Molecular Weight 1. High Initiator to Monomer Ratio: A higher concentration of initiator leads to the formation of more polymer chains from a fixed amount of monomer, resulting in lower average molecular weight.[4]- Decrease the initiator concentration.
2. High Reaction Temperature: Higher temperatures can increase the rate of initiation and termination relative to propagation, leading to shorter polymer chains.- Lower the reaction temperature, ensuring it is still sufficient for initiator decomposition.
Gelation or Cross-linking 1. High Monomer Concentration (in some cases): At high conversions, "gel effect" or autoacceleration can occur, leading to a rapid increase in viscosity and potentially uncontrolled polymerization.[5]- Conduct the polymerization at a lower monomer concentration (in solution).
2. Impurities in the Monomer: Divalent impurities can act as cross-linkers.- Ensure the purity of the TBAm monomer.

Frequently Asked Questions (FAQs)

Q1: How do I select the right type of initiator for my this compound polymerization?

A1: The choice of initiator depends on the desired polymerization method and the target polymer characteristics.

  • Free-Radical Polymerization (FRP): For conventional FRP, thermal initiators like azo compounds (e.g., AIBN) and peroxides (e.g., benzoyl peroxide) are common. The choice is primarily dictated by the desired reaction temperature and the solvent.[1] Azo initiators are often preferred as their decomposition is less solvent-dependent and they are less prone to side reactions compared to peroxides.

  • Controlled/Living Radical Polymerization (CRP): For polymers with well-defined molecular weights and low polydispersity, controlled radical polymerization techniques are recommended.

    • ATRP (Atom Transfer Radical Polymerization): Requires a specific initiator (typically an alkyl halide), a transition metal catalyst (e.g., copper bromide), and a ligand.[6][7]

    • RAFT (Reversible Addition-Fragmentation chain-Transfer) Polymerization: Employs a conventional radical initiator (like AIBN) in conjunction with a RAFT agent (a thiocarbonylthio compound).[2]

  • Anionic Polymerization: For highly controlled, living polymerization, anionic methods can be used. This requires strong nucleophilic initiators like organolithium compounds (e.g., n-butyllithium) and stringent reaction conditions (e.g., high purity reagents and inert atmosphere).[8]

  • Photopolymerization: If spatial or temporal control over the initiation is needed, a photoinitiator is the best choice. These initiators generate radicals upon exposure to light of a specific wavelength.[9]

Q2: What is the typical concentration range for an initiator in this compound polymerization?

A2: The optimal initiator concentration depends on the target molecular weight and the polymerization technique.

  • Free-Radical Polymerization: The initiator concentration is typically in the range of 0.1 to 2 mol% with respect to the monomer. A higher initiator concentration leads to a lower molecular weight.[4]

  • RAFT Polymerization: The concentration of the radical initiator (e.g., AIBN) is usually lower than in conventional FRP, and the ratio of initiator to RAFT agent is crucial for controlling the polymerization. A common starting point is a [Monomer]:[RAFT Agent]:[Initiator] ratio of 100:1:0.1.[5]

  • ATRP: The molecular weight is determined by the ratio of monomer to initiator. The catalyst and ligand concentrations are typically equimolar to the initiator.[7]

Q3: Can I use the same initiator for both bulk and solution polymerization of this compound?

A3: Yes, the same initiators can often be used for both bulk and solution polymerization. However, the choice of initiator should be compatible with the solvent in solution polymerization. For instance, AIBN is soluble in many organic solvents like DMF and dioxane, which are good solvents for TBAm.[1] For aqueous systems, a water-soluble initiator like ammonium persulfate would be more appropriate, although TBAm has limited water solubility.[10]

Q4: My ATRP of this compound is not well-controlled. What could be the issue?

A4: The ATRP of (meth)acrylamides can be challenging. Low conversions and poor control have been reported with common ATRP catalyst systems.[6] This can be due to the amide group complexing with the copper catalyst, which affects its activity. Using a different ligand, such as Me4Cyclam, has been shown to improve yields, although control might still be limited.[6] Careful purification of the monomer and reagents, as well as optimization of the catalyst system and reaction conditions, are crucial for successful ATRP of TBAm.

Data Presentation

Table 1: Comparison of Common Initiators for Free-Radical Polymerization of TBAm
InitiatorTypeTypical SolventsTypical Temperature (°C)AdvantagesDisadvantages
AIBN (2,2'-Azobisisobutyronitrile)Azo (Thermal)Dioxane, DMF, Toluene60 - 80Predictable decomposition kinetics, minimal side reactions.[1]Insoluble in water.
BPO (Benzoyl Peroxide)Peroxide (Thermal)Dioxane, Toluene70 - 90Readily available, effective for a range of monomers.Can undergo induced decomposition and side reactions.[11]
APS (Ammonium Persulfate)Persulfate (Thermal)Water, Aqueous/Organic Mixtures60 - 80Water-soluble, suitable for emulsion or dispersion polymerization.[10]TBAm has limited water solubility.

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound using AIBN

Materials:

  • This compound (TBAm)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Nitrogen or Argon gas

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of TBAm in anhydrous DMF. A typical concentration is 1 M.

  • Add the calculated amount of AIBN (e.g., 1 mol% with respect to the monomer).

  • Seal the flask and degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours) with continuous stirring.

  • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50°C to a constant weight.[1]

Protocol 2: RAFT Polymerization of this compound

Materials:

  • This compound (TBAm)

  • A suitable RAFT agent for acrylamides (e.g., a trithiocarbonate)

  • AIBN

  • Anhydrous Dioxane

  • Hexane

  • Nitrogen or Argon gas

  • Ampule or Schlenk tube

Procedure:

  • In an ampule or Schlenk tube with a stir bar, add the RAFT agent, TBAm, and AIBN. A typical molar ratio is [TBAm]:[RAFT agent]:[AIBN] = 100:1:0.1.

  • Add anhydrous dioxane to achieve the desired monomer concentration (e.g., 2 M).

  • Degas the mixture using three freeze-pump-thaw cycles and seal the vessel under vacuum or an inert atmosphere.

  • Place the sealed vessel in a preheated oil bath at 70°C and stir for the intended duration (e.g., 6-24 hours).

  • Terminate the polymerization by cooling the reaction and exposing it to air.

  • Dilute the reaction mixture with a small amount of dioxane and precipitate the polymer in a large volume of a non-solvent like hexane.

  • Isolate the polymer by filtration and dry it under vacuum.[2]

Visualizations

Initiator_Selection_Workflow start Start: Desired Polymer Properties q_control Need controlled MW and low PDI? start->q_control q_spatial_control Need spatial/temporal control? q_control->q_spatial_control No crp Controlled Radical Polymerization (CRP) q_control->crp Yes q_conditions Stringent reaction conditions feasible? anionic Anionic Polymerization q_conditions->anionic Yes select_crp Select CRP Method (ATRP or RAFT) q_conditions->select_crp No frp Free-Radical Polymerization (FRP) q_spatial_control->frp No photo Photopolymerization q_spatial_control->photo Yes select_thermal Select Thermal Initiator (e.g., AIBN, BPO) frp->select_thermal crp->q_conditions select_anionic Select Anionic Initiator (e.g., n-BuLi) anionic->select_anionic select_photo Select Photoinitiator photo->select_photo

Caption: Initiator selection workflow for TBAm polymerization.

Troubleshooting_Workflow start Problem: Low/No Polymerization q_temp Is reaction temp./light source correct? start->q_temp q_inhibitor Is the system free of inhibitors (O2)? q_temp->q_inhibitor Yes adjust_conditions Adjust temperature/ light source q_temp->adjust_conditions No q_initiator_activity Is the initiator active (properly stored)? q_inhibitor->q_initiator_activity Yes degas_purify Degas system/purify monomer q_inhibitor->degas_purify No use_fresh_initiator Use fresh/purified initiator q_initiator_activity->use_fresh_initiator No end end q_initiator_activity->end Yes, consult further literature

Caption: Troubleshooting workflow for failed TBAm polymerization.

References

Validation & Comparative

A Comparative Guide to the Thermo-responsiveness of t-Butylacrylamide and N-isopropylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the thermo-responsive properties of two prominent polymers in the field of smart materials: poly(t-Butylacrylamide) (pTBAm) and poly(N-isopropylacrylamide) (pNIPAM). Understanding the nuanced differences in their behavior is critical for the rational design of materials for applications ranging from targeted drug delivery and tissue engineering to smart coatings and sensors.

Executive Summary

Poly(N-isopropylacrylamide) is a well-established thermo-responsive polymer renowned for its sharp and reversible Lower Critical Solution Temperature (LCST) in aqueous solutions, typically around 32°C.[1] This property makes it highly suitable for applications requiring a phase transition near physiological temperatures. In contrast, the homopolymer of this compound is significantly more hydrophobic and is not water-soluble, thus it does not exhibit an LCST in aqueous environments.[2][3] However, by copolymerizing this compound with hydrophilic monomers such as acrylamide, thermo-responsive hydrogels can be fabricated. The transition temperature of these copolymers is tunable and generally lower than that of pNIPAM, contingent on the comonomer ratio.

Performance Comparison: Quantitative Data

The thermo-responsive characteristics of pNIPAM and pTBAm-based copolymers are summarized below. It is important to note that for pTBAm, the data pertains to its copolymers with acrylamide (AAm), as the homopolymer is not thermo-responsive in water.

PropertyPoly(N-isopropylacrylamide) (pNIPAM) HomopolymerPoly(this compound-co-Acrylamide) (p(TBAm-co-AAm))Key Distinctions
Lower Critical Solution Temperature (LCST) ~32°C[4][1]Tunable, e.g., 10-28°C for 60 mol% TBAm copolymer[5]pNIPAM has a distinct LCST as a homopolymer in water, while pTBAm requires copolymerization to become thermo-responsive.
Solubility in Water Soluble below LCST, insoluble aboveDependent on comonomer ratio; generally less soluble than pNIPAMThe bulky t-butyl group imparts greater hydrophobicity than the isopropyl group.
Phase Transition Sharp and reversible coil-to-globule transition[6]Broader swelling-deswelling transition in hydrogelsThe transition in p(TBAm-co-AAm) hydrogels is more of a gradual collapse compared to the sharp precipitation of pNIPAM chains.
Tunability of LCST Can be tuned by copolymerizationHighly tunable by varying the TBAm/AAm ratioCopolymerization is the primary method for inducing and tuning the thermo-responsiveness of pTBAm-based materials.

Experimental Methodologies

Accurate characterization of thermo-responsive polymers is paramount. Below are detailed protocols for key experiments used to evaluate the properties of pNIPAM and pTBAm copolymers.

Determination of Lower Critical Solution Temperature (LCST)

1. Turbidimetry using UV-Vis Spectrophotometry

This is a widely used method to determine the cloud point, which is often taken as the LCST.[6]

  • Sample Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL). Ensure the polymer is fully dissolved, using gentle agitation if necessary.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Measurement:

    • Set the wavelength to a value where the polymer does not absorb, typically in the range of 500-600 nm.[7]

    • Equilibrate the sample at a temperature below the expected LCST.

    • Increase the temperature at a controlled rate (e.g., 1°C/min).[8]

    • Record the transmittance or absorbance at regular temperature intervals.

  • Data Analysis: Plot transmittance as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition, providing thermodynamic data.[6]

  • Sample Preparation: Accurately weigh a small amount of the polymer solution (typically 5-10 mg) into a DSC pan. Prepare a reference pan with the same mass of pure solvent. Hermetically seal both pans.

  • Instrumentation: A differential scanning calorimeter.

  • Measurement:

    • Equilibrate the sample and reference pans at a temperature below the expected LCST.

    • Heat the pans at a constant rate (e.g., 5-10°C/min).

    • Record the differential heat flow.

  • Data Analysis: The LCST is identified as the onset temperature of the endothermic peak in the heat flow versus temperature plot. The area under the peak corresponds to the enthalpy of the phase transition.

Synthesis of Thermo-responsive Hydrogels

1. Synthesis of Poly(N-isopropylacrylamide) (pNIPAM) Hydrogel

A typical free-radical polymerization method is as follows:

  • Materials: N-isopropylacrylamide (NIPAM) monomer, N,N'-methylenebis(acrylamide) (BIS) as a crosslinker, ammonium persulfate (APS) as an initiator, and N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator.

  • Procedure:

    • Dissolve NIPAM and BIS in deionized water in a reaction vessel.

    • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

    • Add APS and TEMED to initiate the polymerization.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours).[9]

    • The resulting hydrogel can be purified by swelling in deionized water to remove unreacted monomers and initiators.

2. Synthesis of Poly(this compound-co-Acrylamide) (p(TBAm-co-AAm)) Hydrogel

This protocol is adapted for the copolymerization of TBAm and AAm.[5]

  • Materials: this compound (TBAm) monomer, Acrylamide (AAm) monomer, N,N'-methylenebis(acrylamide) (BIS) as a crosslinker, and a suitable initiator such as azobisisobutyronitrile (AIBN). Methanol is often used as the solvent.[5]

  • Procedure:

    • Dissolve the desired molar ratio of TBAm, AAm, BIS, and AIBN in methanol.[5]

    • Deoxygenate the solution by bubbling with nitrogen gas.

    • Pour the solution into molds (e.g., glass tubes) and seal.

    • Conduct the polymerization at an elevated temperature (e.g., 60°C) for a set duration.

    • After polymerization, the hydrogel is removed and can be dried and then purified by swelling in deionized water.

Visualizing the Comparison and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key comparative aspects and a typical experimental workflow.

Comparative Thermo-responsiveness of NIPAM and TBAm cluster_NIPAM N-isopropylacrylamide (NIPAM) cluster_TBAm This compound (TBAm) NIPAM_monomer NIPAM Monomer (Moderately Hydrophobic) pNIPAM_homopolymer pNIPAM Homopolymer NIPAM_monomer->pNIPAM_homopolymer Polymerization NIPAM_soluble Soluble (Extended Coils) pNIPAM_homopolymer->NIPAM_soluble < 32°C in Water NIPAM_insoluble Insoluble (Collapsed Globules) LCST ~32°C pNIPAM_homopolymer->NIPAM_insoluble > 32°C in Water TBAm_monomer TBAm Monomer (Highly Hydrophobic) pTBAm_homopolymer pTBAm Homopolymer TBAm_monomer->pTBAm_homopolymer Polymerization TBAm_copolymer p(TBAm-co-AAm) Copolymer TBAm_monomer->TBAm_copolymer Copolymerization with Acrylamide TBAm_insoluble Insoluble pTBAm_homopolymer->TBAm_insoluble In Water (All Temps) TBAm_soluble Swollen State TBAm_copolymer->TBAm_soluble < Tunable LCST TBAm_collapsed Collapsed State LCST depends on ratio TBAm_copolymer->TBAm_collapsed > Tunable LCST

Caption: Comparison of NIPAM and TBAm thermo-responsive behavior.

Experimental Workflow for LCST Determination start Start sample_prep Sample Preparation (Polymer Solution) start->sample_prep measurement Measurement Technique sample_prep->measurement turbidimetry Turbidimetry (UV-Vis) measurement->turbidimetry Option 1 dsc DSC measurement->dsc Option 2 data_analysis Data Analysis turbidimetry->data_analysis dsc->data_analysis turbidimetry_analysis Plot Transmittance vs. Temperature data_analysis->turbidimetry_analysis For Turbidimetry dsc_analysis Plot Heat Flow vs. Temperature data_analysis->dsc_analysis For DSC lcst_determination Determine LCST turbidimetry_analysis->lcst_determination dsc_analysis->lcst_determination end End lcst_determination->end

References

A Comparative Guide to the Characterization of Poly(t-Butylacrylamide) and its Alternatives by DSC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal and structural properties of poly(t-butylacrylamide) (PTBAM) and two common alternatives, poly(N-isopropylacrylamide) (PNIPAM) and poly(acrylamide) (PAM). The data presented is crucial for the selection and application of these polymers in various fields, particularly in drug delivery systems where polymer characteristics directly influence performance. This document outlines the key characterization data obtained through Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols.

Data Summary

The following tables summarize the key quantitative data obtained from DSC and ¹H NMR analyses for PTBAM, PNIPAM, and PAM.

Table 1: Thermal Analysis by Differential Scanning Calorimetry (DSC)

PolymerGlass Transition Temperature (Tg) (°C)
Poly(this compound) (PTBAM)128
Poly(N-isopropylacrylamide) (PNIPAM)~133[1]
Poly(acrylamide) (PAM)~165

Table 2: Structural Analysis by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

PolymerProton AssignmentChemical Shift (δ, ppm)
Poly(this compound) (PTBAM) -C(CH₃)₃ (tert-butyl protons)1.1 - 1.4
-CH₂- (backbone)1.6 - 2.3
-CH- (backbone)2.9
-NH- (amide proton)8.0 - 8.1
Poly(N-isopropylacrylamide) (PNIPAM) -CH(CH₃)₂ (isopropyl methyl protons)~1.1
-CH₂- (backbone)~1.6
-CH- (backbone)~2.0
-CH(CH₃)₂ (isopropyl methine proton)~4.0
-NH- (amide proton)6.2 - 6.8
Poly(acrylamide) (PAM) -CH₂- (backbone)~1.7
-CH- (backbone)~2.3
-NH₂- (amide protons)~5.7 and ~6.1-6.2

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymers, which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point, such as indium.

  • Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then ramped over a defined range, typically including a heating and cooling cycle to erase the thermal history of the polymer. A common heating rate is 10 °C/min under a nitrogen atmosphere.

  • Data Acquisition and Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the polymers by identifying the different types of protons and their chemical environments.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the polymer.

  • Instrument Setup: The NMR spectra are recorded on a spectrometer, for example, a 400 MHz instrument.

  • Data Acquisition: The ¹H NMR spectrum is acquired, showing the chemical shifts of the protons relative to a reference standard, typically tetramethylsilane (TMS).

  • Data Analysis: The chemical shifts (δ) of the peaks in the spectrum are assigned to the corresponding protons in the polymer structure. The integration of the peak areas can provide information about the relative number of protons of each type.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of these polymers using DSC and NMR.

G cluster_0 Polymer Synthesis cluster_1 Characterization cluster_2 DSC Analysis cluster_3 NMR Analysis PTBAM Poly(this compound) DSC_Sample Sample Preparation (5-10mg in Al pan) PTBAM->DSC_Sample NMR_Sample Sample Preparation (dissolve in deuterated solvent) PTBAM->NMR_Sample PNIPAM Poly(N-isopropylacrylamide) PNIPAM->DSC_Sample PNIPAM->NMR_Sample PAM Poly(acrylamide) PAM->DSC_Sample PAM->NMR_Sample DSC_Run DSC Measurement (e.g., 10°C/min) DSC_Sample->DSC_Run DSC_Data Data Analysis (Tg determination) DSC_Run->DSC_Data Comparison Comparative Analysis DSC_Data->Comparison NMR_Run 1H NMR Measurement (e.g., 400 MHz) NMR_Sample->NMR_Run NMR_Data Data Analysis (Chemical shift assignment) NMR_Run->NMR_Data NMR_Data->Comparison

Caption: Experimental workflow for polymer characterization.

References

A Comparative Guide to the Copolymerization of t-Butylacrylamide: Monomer Reactivity Ratios and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the monomer reactivity ratios for the copolymerization of t-Butylacrylamide (TBAm) with various vinyl monomers. Understanding these reactivity ratios is crucial for designing and synthesizing copolymers with specific compositions and properties, a key aspect in the development of novel materials for biomedical and pharmaceutical applications. This document summarizes key experimental data, outlines detailed methodologies for the determination of reactivity ratios, and provides a visual representation of the relationship between reactivity ratios and copolymer microstructure.

Monomer Reactivity Ratios of this compound with Various Comonomers

The reactivity of a monomer in a copolymerization reaction is a critical factor that dictates the composition and sequence distribution of the resulting copolymer. The monomer reactivity ratios, r₁ and r₂, quantify the relative preference of a growing polymer chain ending in a particular monomer unit to add the same type of monomer versus the comonomer. The following table summarizes the experimentally determined monomer reactivity ratios for the copolymerization of this compound (M₁) with several alternative monomers (M₂).

Comonomer (M₂)r₁ (this compound)r₂ (Comonomer)r₁ * r₂Copolymer TypeReference
2,4-Dichlorophenyl methacrylate (DCPMA)0.831.130.938Statistical/Random
7-acryloyloxy-4-methyl coumarin (AMC)1.160.720.835Statistical/Random
Quinolinylacrylate (QA)8.00.614.88Block-like
Ethylene glycol dimethacrylate (EDMA)0.267.051.833Block-like

Experimental Protocols

The determination of monomer reactivity ratios is a fundamental aspect of polymer chemistry, providing insight into the kinetics of copolymerization. The following sections detail a general experimental protocol for the free-radical copolymerization of this compound and the subsequent determination of reactivity ratios using established methods.

Synthesis of this compound Copolymers

A common method for the synthesis of this compound copolymers is free-radical polymerization in solution.

Materials:

  • This compound (TBAm)

  • Comonomer (e.g., 2,4-Dichlorophenyl methacrylate, 7-acryloyloxy-4-methyl coumarin, Quinolinylacrylate, Ethylene glycol dimethacrylate)

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN)

  • Solvent: N,N-Dimethylformamide (DMF) or other suitable solvent

  • Precipitating agent: Methanol or water

Procedure:

  • A series of reaction vessels are prepared with varying molar feed ratios of TBAm and the chosen comonomer.

  • The total monomer concentration is kept constant across all experiments.

  • AIBN is added to each reaction vessel as the free-radical initiator. The concentration of the initiator is typically low (e.g., 1 mol% with respect to the total monomer concentration).

  • The monomers and initiator are dissolved in a suitable solvent, such as DMF.

  • The reaction mixtures are purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.

  • The reaction vessels are sealed and immersed in a constant temperature bath (e.g., 60-70 °C) to initiate polymerization.

  • The polymerization is allowed to proceed to a low conversion, typically less than 10%, to ensure that the monomer feed ratio remains relatively constant throughout the experiment.

  • After a predetermined time, the reaction is quenched by rapidly cooling the vessel and exposing the contents to air.

  • The resulting copolymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol or water.

  • The precipitated copolymer is then filtered, washed thoroughly with the non-solvent to remove any unreacted monomers and initiator, and dried under vacuum to a constant weight.

Determination of Copolymer Composition

The composition of the synthesized copolymers is a critical parameter for calculating the monomer reactivity ratios. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful and widely used technique for this purpose.

Procedure:

  • A known amount of the dried copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The ¹H-NMR spectrum of the copolymer solution is recorded.

  • The composition of the copolymer is determined by comparing the integral areas of characteristic proton signals corresponding to each monomer unit. For TBAm, the signal from the nine equivalent protons of the tert-butyl group is typically well-resolved and can be used for quantification. The signals from the comonomer are identified based on its chemical structure.

  • The mole fraction of each monomer in the copolymer is calculated from the ratio of the integrated peak areas, normalized by the number of protons contributing to each signal.

Calculation of Monomer Reactivity Ratios

Once the monomer feed ratios and the corresponding copolymer compositions are known for a series of experiments, the monomer reactivity ratios can be determined using linearization methods such as the Fineman-Ross or Kelen-Tüdős methods.

Fineman-Ross Method: The Fineman-Ross equation is a linearized form of the copolymer composition equation:

G = H * r₁ - r₂

where:

  • G = (x * (1 - 2y)) / ((1 - x) * y)

  • H = (x² * (y - 1)) / ((1 - x)² * y)

  • x is the mole fraction of monomer 1 in the feed.

  • y is the mole fraction of monomer 1 in the copolymer.

A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.

Kelen-Tüdős Method: The Kelen-Tüdős method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points. The equation is:

η = (r₁ + r₂/α) * ξ - r₂/α

where:

  • η = G / (α + H)

  • ξ = H / (α + H)

  • α is an arbitrary constant, typically calculated as the square root of the product of the highest and lowest H values from the experimental data.

A plot of η versus ξ gives a straight line. The value of r₁ can be determined from the intercept at ξ = 1, and r₂ can be calculated from the intercept at ξ = 0.

Visualization of Copolymerization Behavior

The following diagram illustrates the logical relationship between monomer reactivity ratios and the resulting copolymer microstructure.

Copolymerization_Behavior cluster_input Input Parameters cluster_product Product of Reactivity Ratios (r₁ * r₂) cluster_output Resulting Copolymer Microstructure r1 Reactivity Ratio r₁ (TBAm) product r₁ * r₂ Value r1->product r2 Reactivity Ratio r₂ (Comonomer) r2->product ideal Ideal/Statistical (r₁r₂ ≈ 1) product->ideal ≈ 1 alternating Alternating (r₁r₂ ≈ 0) product->alternating ≈ 0 blocky Block-like (r₁*r₂ > 1) product->blocky > 1

A Comparative Analysis of Swelling Behavior in t-Butylacrylamide and Acrylamide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced swelling behavior of hydrogels is paramount for designing effective delivery systems and tissue engineering scaffolds. This guide provides an objective comparison of hydrogels synthesized from t-Butylacrylamide (TBAm) and acrylamide (AAm), focusing on their distinct swelling characteristics, underlying mechanisms, and mechanical properties, supported by experimental data.

The choice between this compound (TBAm) and acrylamide (AAm) as a monomer for hydrogel synthesis has significant implications for the final product's performance, primarily due to the difference in their chemical structures. The presence of a bulky, hydrophobic tertiary butyl group in TBAm, in contrast to the simple amide group in AAm, leads to marked differences in water affinity, swelling kinetics, and responsiveness to environmental stimuli such as temperature.

Executive Summary of Comparative Performance

PropertyThis compound (TBAm) HydrogelAcrylamide (AAm) HydrogelKey Differences & Implications
Swelling Ratio in Water LowerHigherThe hydrophobic nature of the t-butyl group in TBAm restricts water uptake, resulting in a less swollen network compared to the more hydrophilic AAm hydrogels. This is crucial for applications requiring controlled swelling.
Temperature Sensitivity Exhibits Lower Critical Solution Temperature (LCST) behaviorGenerally temperature-insensitiveTBAm hydrogels undergo a volume phase transition, shrinking at elevated temperatures. This thermo-responsive property is valuable for creating "smart" materials for on-demand drug release or cell sheet engineering.
Swelling Kinetics SlowerFasterThe hydrophobicity of TBAm can impede the diffusion of water into the hydrogel matrix, leading to a slower attainment of swelling equilibrium compared to AAm hydrogels.
Mechanical Strength Potentially higher due to hydrophobic interactionsGenerally softer and more fragileThe hydrophobic associations between t-butyl groups can act as physical crosslinks, potentially enhancing the mechanical integrity of the hydrogel network.
Biocompatibility Generally considered biocompatibleBiocompatible, but residual monomer is a neurotoxinBoth polymers are generally biocompatible, but rigorous purification is essential for AAm hydrogels to remove any unreacted acrylamide monomer, which is a known neurotoxin.

Physicochemical Properties of Monomers

The fundamental differences in the swelling behavior of the resulting hydrogels can be traced back to the intrinsic properties of the TBAm and AAm monomers.

PropertyThis compound (TBAm)Acrylamide (AAm)
Molar Mass 127.18 g/mol 71.08 g/mol
Structure Contains a bulky, hydrophobic t-butyl groupContains a primary amide group
Water Solubility LimitedHigh
Hydrophobicity HigherLower

The hydrophobicity of TBAm is a key determinant of the properties of its corresponding hydrogel. This characteristic leads to a lower affinity for water and a propensity for temperature-induced phase separation.

Experimental Data on Swelling Behavior

Direct comparative studies providing quantitative swelling ratios for pure poly(this compound) (PtBAm) and poly(acrylamide) (PAAm) hydrogels under identical conditions are limited. However, studies on their copolymers consistently demonstrate that increasing the molar fraction of TBAm in a poly(AAm-co-TBAm) hydrogel leads to a systematic decrease in the equilibrium swelling ratio in water.[1]

For instance, a study on poly(N-t-butylacrylamide-co-acrylamide) hydrogels showed that hydrogels with less than 40 mol% TBAm were in a swollen state across a wide temperature range (2–64 °C), whereas those with more than 60 mol% TBAm were in a collapsed state.[1] This strongly indicates a significantly lower water uptake capacity for pure PtBAm hydrogels compared to PAAm hydrogels.

Temperature-Responsive Swelling of TBAm-containing Hydrogels

A key feature of hydrogels containing TBAm is their thermo-responsive nature, exhibiting a Lower Critical Solution Temperature (LCST).[2] Below the LCST, the hydrogel is swollen with water. As the temperature increases above the LCST, the hydrophobic interactions between the t-butyl groups become dominant, leading to the expulsion of water and a significant reduction in the hydrogel volume. This phase transition is reversible. Pure PAAm hydrogels do not exhibit this sharp temperature-dependent swelling behavior.

Experimental Protocols

To ensure reproducible and comparable results, standardized protocols for hydrogel synthesis and swelling measurements are crucial.

Protocol 1: Synthesis of Acrylamide and this compound Hydrogels

This protocol describes a typical free-radical polymerization method for synthesizing both PAAm and PtBAm hydrogels.

Materials:

  • Acrylamide (AAm) or this compound (TBAm) monomer

  • N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of AAm or TBAm monomer and MBAA crosslinker in deionized water. A typical concentration is 1 M monomer with a 1-5 mol% crosslinker ratio relative to the monomer.

  • Degassing: Deoxygenate the monomer solution by bubbling nitrogen gas through it for 15-30 minutes. Oxygen can inhibit the polymerization process.

  • Initiation: Add the APS initiator to the solution and mix gently.

  • Acceleration: Add the TEMED accelerator to the solution and mix quickly. The polymerization will begin shortly after the addition of TEMED.

  • Casting: Immediately pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for thin films, or in vials for cylindrical gels).

  • Polymerization: Allow the polymerization to proceed at room temperature for at least 2 hours, or until the gel is fully formed.

  • Equilibration: After polymerization, immerse the hydrogel in a large excess of deionized water for 24-48 hours to remove any unreacted monomers and to allow the gel to reach its equilibrium swollen state.

Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)

This protocol outlines the gravimetric method for determining the swelling capacity of the hydrogels.

Procedure:

  • Initial Weight: Take the fully synthesized and equilibrated hydrogel from the deionized water.

  • Surface Drying: Gently blot the surface of the hydrogel with a lint-free wipe (e.g., Kimwipe) to remove excess surface water without compressing the gel.

  • Swollen Weight: Immediately weigh the hydrogel to obtain the swollen weight (Ws).

  • Drying: Place the hydrogel in a vacuum oven at 60°C until a constant weight is achieved. This ensures all water is removed.

  • Dry Weight: Weigh the completely dried hydrogel to obtain the dry weight (Wd).

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:

    ESR = (Ws - Wd) / Wd

Visualizing the Synthesis and Swelling Process

To better illustrate the experimental workflow, the following diagrams created using the DOT language are provided.

Synthesis_Workflow cluster_prep Solution Preparation cluster_poly Polymerization cluster_post Post-Processing monomer Monomer (AAm or TBAm) + Crosslinker (MBAA) solution Monomer Solution monomer->solution di_water Deionized Water di_water->solution degas Degas with N2 solution->degas 15-30 min initiate Add APS (Initiator) degas->initiate accelerate Add TEMED (Accelerator) initiate->accelerate cast Cast in Mold accelerate->cast polymerize Polymerization cast->polymerize ~2 hours equilibrate Equilibrate in DI Water polymerize->equilibrate 24-48 hours Swelling_Measurement_Workflow start Equilibrated Hydrogel blot Blot Surface Water start->blot weigh_swollen Weigh Swollen Gel (Ws) blot->weigh_swollen dry Dry in Vacuum Oven (60°C) weigh_swollen->dry weigh_dry Weigh Dry Gel (Wd) dry->weigh_dry calculate Calculate ESR = (Ws - Wd) / Wd weigh_dry->calculate Swelling_Mechanism cluster_aam Acrylamide (AAm) Hydrogel cluster_tbam This compound (TBAm) Hydrogel aam_structure Hydrophilic Amide Group aam_interaction Favorable H-bonding with Water aam_structure->aam_interaction aam_swelling High Swelling Ratio aam_interaction->aam_swelling tbam_structure Hydrophobic t-Butyl Group tbam_interaction Unfavorable Interaction with Water (Hydrophobic Effect) tbam_structure->tbam_interaction tbam_swelling Low Swelling Ratio tbam_interaction->tbam_swelling tbam_lcst LCST Behavior tbam_interaction->tbam_lcst

References

A Comparative Performance Analysis of t-Butylacrylamide in Thermoresponsive Polymer Systems for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of tert-Butylacrylamide (TBAm) in thermoresponsive polymer systems, with a particular focus on its application in controlled drug delivery. As an alternative, the well-established thermoresponsive monomer, N-isopropylacrylamide (NIPAAm), is used as a benchmark for comparison. This analysis is supported by experimental data from various studies to aid in the selection of appropriate polymer systems for specific research and drug development needs.

Introduction to Thermoresponsive Acrylamides

TBAm and NIPAAm are both acrylamide derivatives that can be polymerized to form hydrogels exhibiting a Lower Critical Solution Temperature (LCST). This property allows the hydrogels to undergo a reversible volume phase transition in response to temperature changes. Below the LCST, the hydrogel is swollen and hydrophilic, while above the LCST, it becomes hydrophobic and deswells, releasing its encapsulated payload. This "smart" behavior makes these polymers highly attractive for on-demand drug delivery systems.

Comparative Performance Data

The performance of TBAm and NIPAAm-based hydrogels is compared based on their thermoresponsive properties (LCST), swelling behavior, and drug release kinetics.

Thermoresponsive Properties: Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter that dictates the temperature at which the hydrogel undergoes its phase transition. For drug delivery applications, an LCST slightly above room temperature and close to physiological temperature (37°C) is often desired.

Polymer SystemComonomerTBAm Molar Content (%)LCST (°C)Reference
Poly(TBAm-co-AAm)Acrylamide (AAm)40~20-64[1]
Poly(TBAm-co-AAm)Acrylamide (AAm)6010-28[1]
Poly(NIPAAm)None0~32[2][3]

Note: The LCST of TBAm-containing copolymers can be tuned by adjusting the molar ratio of the hydrophobic TBAm to a more hydrophilic comonomer like acrylamide. Increasing the TBAm content generally lowers the LCST due to the increased hydrophobicity of the polymer.

Swelling Behavior

The swelling ratio of a hydrogel is a measure of its ability to absorb and retain water, which directly impacts its capacity for drug loading and the diffusion of the drug out of the polymer network.

Table 1: Equilibrium Swelling Ratios of Poly(TBAm-co-AAm) Hydrogels at Different Temperatures

TBAm Molar Content (%)Swelling Ratio at 2°CSwelling Ratio at 20°CSwelling Ratio at 35°CSwelling Ratio at 50°CReference
0 (Polyacrylamide)20.520.520.520.5[1]
2019.819.519.218.8[1]
4018.517.012.08.0[1]
601.51.51.51.5[1]

Table 2: Swelling Behavior of a Representative Poly(NIPAAm) Hydrogel

Polymer SystemConditionSwelling BehaviorReference
Poly(NIPAAm)Below LCST (~32°C)High swelling[3]
Poly(NIPAAm)Above LCST (~32°C)Deswelling (shrinking)[3]

Note: The data indicates that increasing the TBAm content in poly(TBAm-co-AAm) hydrogels leads to a more pronounced temperature-dependent swelling-deswelling transition. The 60% TBAm hydrogel remains in a collapsed state across the tested temperature range, suggesting its LCST is below 2°C.

Drug Release Performance: A Case Study with 5-Fluorouracil (5-FU)

To provide a comparative perspective on drug delivery performance, data from separate studies on TBAm and NIPAAm-based hydrogels for the release of the anticancer drug 5-Fluorouracil (5-FU) are presented. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

Table 3: In Vitro 5-Fluorouracil (5-FU) Release from a NIPAAm-based Hydrogel

Polymer SystempHTemperature (°C)Cumulative Release at 48h (%)Reference
PNI/CS/GP Hydrogel7.437~60[4][5]
PNI/CS/GP Hydrogel5.837~80[4][5]
PNI/CS/GP Hydrogel7.440~75[4][5]
PNI/CS/GP Hydrogel5.840>90[4][5]

Note on TBAm-based 5-FU delivery: While specific quantitative data for the release of 5-FU from a TBAm-based hydrogel was not found in the reviewed literature for a direct comparison, the swelling data for poly(TBAm-co-AAm) suggests that a temperature-triggered release of hydrophilic drugs like 5-FU would be feasible, particularly with formulations containing around 40 mol% TBAm, which show a significant change in swelling around physiological temperatures.

Experimental Protocols

Synthesis of Poly(TBAm-co-AAm) Hydrogels

This protocol is adapted from the synthesis of temperature-sensitive poly(N-t-butylacrylamide-co-acrylamide) hydrogels.[1]

Materials:

  • N-terthis compound (TBAm)

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (MBAm) (crosslinker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (solvent)

Procedure:

  • Dissolve the desired amounts of TBAm, AAm, MBAm, and AIBN in methanol in a reaction vessel.

  • Purge the solution with nitrogen gas for approximately 15 minutes to remove dissolved oxygen.

  • Pour the solution into glass molds.

  • Seal the molds and place them in a thermostated water bath at 60°C for 24 hours to allow for polymerization.

  • After polymerization, remove the hydrogel from the molds and wash it extensively with deionized water to remove unreacted monomers and initiator.

G cluster_synthesis Hydrogel Synthesis start Start dissolve Dissolve Monomers, Crosslinker & Initiator in Methanol start->dissolve 1 purge Purge with N2 dissolve->purge 2 mold Pour into Molds purge->mold 3 polymerize Polymerize at 60°C mold->polymerize 4 wash Wash Hydrogel polymerize->wash 5 end End wash->end 6

Workflow for the synthesis of Poly(TBAm-co-AAm) hydrogels.
Measurement of Lower Critical Solution Temperature (LCST)

The LCST of a thermoresponsive polymer is typically determined by turbidimetry using a UV-Vis spectrophotometer.

Procedure:

  • Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL).

  • Place the solution in a cuvette inside the UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a constant rate (e.g., 1°C/min).

  • The LCST is often defined as the temperature at which the transmittance drops to 50% of its initial value.

G cluster_lcst LCST Measurement (Turbidimetry) start Start prepare Prepare Polymer Solution start->prepare spectro Place in UV-Vis Spectrophotometer prepare->spectro heat Increase Temperature at Constant Rate spectro->heat measure Monitor Transmittance heat->measure determine Determine LCST measure->determine end End determine->end

Workflow for LCST determination by turbidimetry.
Measurement of Swelling Ratio

The swelling ratio of a hydrogel is determined gravimetrically.

Procedure:

  • Immerse a dried, pre-weighed hydrogel sample (W_dry) in deionized water at a specific temperature.

  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (W_swollen).

  • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • The swelling ratio is calculated using the formula: Swelling Ratio = (W_swollen - W_dry) / W_dry.

G cluster_swelling Swelling Ratio Measurement start Start weigh_dry Weigh Dry Hydrogel (W_dry) start->weigh_dry immerse Immerse in Water at Constant Temperature weigh_dry->immerse weigh_swollen Periodically Weigh Swollen Hydrogel (W_swollen) immerse->weigh_swollen equilibrium Check for Equilibrium (Constant Weight) weigh_swollen->equilibrium equilibrium->weigh_swollen No calculate Calculate Swelling Ratio equilibrium->calculate Yes end End calculate->end

Workflow for measuring the swelling ratio of a hydrogel.
In Vitro Drug Release Study

This protocol outlines a general procedure for studying the release of a drug from a hydrogel.

Procedure:

  • Load the hydrogel with a known amount of the drug. This can be done by soaking the hydrogel in a drug solution or by incorporating the drug during polymerization.

  • Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline, PBS) at a specific temperature and pH.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Conclusion

Both this compound and N-isopropylacrylamide are valuable monomers for the creation of thermoresponsive hydrogels for drug delivery applications.

  • Poly(N-isopropylacrylamide) (PNIPAAm) is a well-characterized polymer with a sharp LCST around 32°C, making it a suitable candidate for applications requiring a rapid response to physiological temperatures.

  • Poly(this compound) (PTBAm) , when copolymerized with hydrophilic monomers like acrylamide, offers the advantage of a tunable LCST. By adjusting the TBAm content, the transition temperature can be modulated over a broad range, providing greater flexibility in designing hydrogels for specific temperature-triggered release profiles. The higher hydrophobicity of TBAm compared to NIPAAm means that a lower molar content is generally required to induce thermoresponsiveness.

The choice between TBAm and NIPAAm-based systems will depend on the specific requirements of the drug delivery application, including the desired release temperature, the nature of the drug, and the required release kinetics. Further direct comparative studies are needed to fully elucidate the nuanced differences in drug loading and release profiles between these two promising polymer systems.

References

Determining t-Butylacrylamide Copolymer Composition: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of copolymer composition is critical for ensuring batch-to-batch consistency, understanding structure-property relationships, and meeting regulatory requirements. This guide provides a detailed comparison of ¹H-NMR spectroscopy with other common analytical techniques for the compositional analysis of t-Butylacrylamide (tBA) copolymers, supported by experimental protocols and data interpretation guides.

Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands out as a primary and highly accurate method for determining the molar ratio of monomer units within a copolymer.[1] Its ability to provide detailed structural information and quantitative data from a single experiment makes it an invaluable tool in polymer characterization.[2][3] However, other techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Elemental Analysis (EA) can also provide compositional information, each with its own set of advantages and limitations.

Comparative Analysis of Techniques

The choice of analytical method depends on various factors including the required accuracy, the nature of the comonomer, available instrumentation, and the specific information sought. Below is a comparative summary of these techniques for the analysis of this compound copolymers.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantagesAccuracy
¹H-NMR Spectroscopy Measures the nuclear magnetic resonance of hydrogen atoms, providing information about their chemical environment.Primary: Copolymer composition, monomer sequence distribution, stereoregularity.[1][3] Secondary: Number-average molecular weight (M_n) via end-group analysis.[4]High accuracy and precision.[1] Provides detailed microstructural information.[1] Non-destructive. Requires minimal sample preparation.Can be expensive. Interpretation can be complex for overlapping signals.[5] Requires soluble polymers.High (± 1-5%)[6]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups.[6] Can be used for quantitative analysis with calibration.Fast and relatively inexpensive. Sensitive to changes in chemical bonding.Indirect method for composition, requires calibration with standards of known composition. Overlapping peaks can complicate quantification.[7]Moderate (dependent on calibration)
DSC Measures the heat flow into or out of a sample as a function of temperature.Glass transition temperature (T_g), melting temperature (T_m), and crystallinity.Provides information on the thermal properties and phase behavior of the copolymer.[8]Indirectly infers composition based on changes in T_g.[9][10] Less precise for composition than NMR. Requires distinct thermal transitions for each monomer.Low to Moderate
Elemental Analysis Determines the elemental composition (C, H, N, etc.) of a sample.Weight percentage of elements.[11]Fundamental and unambiguous method.[11][12]Requires significant differences in the elemental composition of the comonomers.[11] Destructive. Less accurate for copolymers with similar elemental compositions.[13]Moderate to High[11]

Experimental Protocol: ¹H-NMR Analysis of this compound Copolymer Composition

This protocol outlines the steps for determining the molar composition of a this compound (tBA) copolymer with a generic comonomer 'X'.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the dry copolymer sample into a clean vial.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure complete dissolution of the polymer and to avoid overlapping solvent peaks with signals of interest.

  • Vortex or gently shake the vial until the polymer is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[14]

  • Experiment: A standard one-dimensional ¹H NMR experiment is typically sufficient.

  • Parameters:

    • Number of Scans (ns): 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full magnetization recovery and accurate integration. A value of 5-10 seconds is a conservative starting point.[6]

    • Pulse Angle: A 90° pulse is typically used for quantitative measurements.

    • Acquisition Time (at): Should be long enough to ensure good digital resolution.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the characteristic, well-resolved signals corresponding to each monomer unit. For a tBA copolymer, the following signals are typically used:

    • This compound (tBA): The singlet corresponding to the nine protons of the tert-butyl group, typically appearing around 1.1-1.4 ppm.[15]

    • Comonomer (X): A characteristic signal from the comonomer that does not overlap with the tBA signals or the polymer backbone.

  • Calculate the mole fraction of each monomer in the copolymer using the following equation:

    Mole fraction of tBA (F_tBA) = (I_tBA / n_tBA) / [(I_tBA / n_tBA) + (I_X / n_X)]

    Where:

    • I_tBA is the integral value of the characteristic tBA peak.

    • n_tBA is the number of protons contributing to the I_tBA signal (9 for the tert-butyl group).

    • I_X is the integral value of the characteristic peak of comonomer X.

    • n_X is the number of protons contributing to the I_X signal.

Visualizing the Workflow and Calculation

The following diagrams illustrate the experimental workflow for ¹H-NMR analysis and the logical steps involved in calculating the copolymer composition.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Copolymer dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set NMR Parameters transfer->setup acquire Acquire ¹H-NMR Spectrum (FID) setup->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Characteristic Peaks process->integrate calculate Calculate Mole Fractions integrate->calculate

Caption: Experimental workflow for ¹H-NMR analysis of copolymer composition.

calculation_logic cluster_inputs Inputs from Processed Spectrum cluster_constants Known Constants cluster_calc Calculation Steps I_tBA Integral of tBA peak (I_tBA) norm_tBA Normalized tBA Integral (I_tBA / n_tBA) I_tBA->norm_tBA I_X Integral of Comonomer X peak (I_X) norm_X Normalized Comonomer X Integral (I_X / n_X) I_X->norm_X n_tBA Protons in tBA peak (n_tBA = 9) n_tBA->norm_tBA n_X Protons in Comonomer X peak (n_X) n_X->norm_X sum_norm Sum of Normalized Integrals norm_tBA->sum_norm calc_FtBA Mole Fraction tBA (F_tBA) norm_tBA->calc_FtBA norm_X->sum_norm calc_FX Mole Fraction Comonomer X (F_X) norm_X->calc_FX sum_norm->calc_FtBA sum_norm->calc_FX

Caption: Logical flow for calculating copolymer composition from ¹H-NMR data.

References

thermal stability analysis of t-Butylacrylamide-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of t-Butylacrylamide-Based Polymers

For researchers and professionals in drug development, understanding the thermal stability of polymers is critical for ensuring the integrity and efficacy of thermally sensitive therapeutics and designing robust drug delivery systems. This guide provides a comparative analysis of the thermal properties of poly(this compound) (pTBA) and its copolymers, benchmarked against common alternative polymers, poly(N-isopropylacrylamide) (PNIPAM) and poly(methyl methacrylate) (PMMA). The data presented is compiled from various scientific sources to offer a comprehensive overview for material selection and formulation development.

Comparative Thermal Analysis

The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing key information on decomposition temperatures. DSC measures the heat flow associated with thermal transitions in a material, allowing for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

Quantitative Thermal Data

The following tables summarize the key thermal properties of pTBA, PNIPAM, and PMMA based on available experimental data.

PolymerOnset Decomposition TGA (°C)Temperature of Maximum Weight Loss (°C)Char Yield at 600°C (%)
Poly(this compound) (pTBA)~320[1]Not ReportedNot Reported
Poly(N-isopropylacrylamide) (PNIPAM)~311[2]~428< 5
Poly(methyl methacrylate) (PMMA)250 - 280350 - 400< 1

Table 1: Comparative Thermogravimetric Analysis (TGA) Data.

PolymerGlass Transition Temperature (Tg) (°C)
Poly(this compound) (pTBA)128[3]
p(TBA-co-Acrylamide) (50:50)168[1]
Poly(N-isopropylacrylamide) (PNIPAM)130 - 140[4]
Poly(methyl methacrylate) (PMMA)105 - 125

Table 2: Comparative Glass Transition Temperatures (Tg).

Experimental Protocols

Standardized methodologies are crucial for obtaining reproducible and comparable thermal analysis data. The following protocols are based on internationally recognized standards from ASTM and ISO.

Thermogravimetric Analysis (TGA)

Standard: ASTM E1131 / ISO 11358[5]

Methodology:

  • Sample Preparation: A sample of 5-10 mg of the polymer is accurately weighed into a clean, inert TGA pan (typically platinum or alumina).

  • Instrument Setup: The TGA instrument is calibrated for temperature and mass. An inert atmosphere is established using a high-purity nitrogen purge at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate, typically 10°C/min or 20°C/min.[6]

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins), the temperature of maximum rate of mass loss (from the peak of the derivative TGA curve), and the residual mass (char yield) at the final temperature.

Differential Scanning Calorimetry (DSC)

Standard: ISO 11357 / ASTM D3418[1][7][8]

Methodology:

  • Sample Preparation: A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Heating and Cooling Program: A typical heat-cool-heat cycle is employed to erase the thermal history of the polymer.

    • First Heating Scan: The sample is heated from a low temperature (e.g., 0°C) to a temperature above its expected Tg or Tm at a controlled rate (e.g., 10°C/min or 20°C/min).[2]

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first. The glass transition temperature (Tg) is determined from the midpoint of the step-change in the heat flow curve during the second heating scan.[9]

  • Data Analysis: The DSC thermogram is analyzed to identify the glass transition (Tg) as a step change in the baseline, melting (Tm) as an endothermic peak, and crystallization (Tc) as an exothermic peak.

Visualizing Thermal Analysis Workflow

The following diagram illustrates a typical workflow for the thermal stability analysis of polymers.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Assessment Polymer_Sample Polymer Sample Drying Drying to Remove Volatiles Polymer_Sample->Drying Weighing Accurate Weighing (5-10 mg) Drying->Weighing Encapsulation Encapsulation in Pan Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Mass vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data TGA_Analysis Determine: Onset Decomposition Temp. Max Weight Loss Temp. Char Yield TGA_Data->TGA_Analysis DSC_Analysis Determine: Glass Transition (Tg) Melting Point (Tm) Crystallization Temp. (Tc) DSC_Data->DSC_Analysis Comparison Compare Thermal Properties TGA_Analysis->Comparison DSC_Analysis->Comparison Selection Material Selection Comparison->Selection

A typical workflow for the thermal stability analysis of polymers.

Logical Relationship for Polymer Selection

The choice of a polymer for a specific application often involves considering its thermal properties in relation to the intended processing and use conditions.

Polymer_Selection_Logic cluster_0 Application Requirements cluster_1 Polymer Properties cluster_2 Decision Logic cluster_3 Outcome Processing_Temp Processing Temperature Decision1 Processing Temp < Decomposition Temp? Processing_Temp->Decision1 Service_Temp Service Temperature Decision2 Service Temp < Tg? Service_Temp->Decision2 TGA_Decomposition Decomposition Temperature (TGA) TGA_Decomposition->Decision1 DSC_Tg Glass Transition Temperature (Tg) DSC_Tg->Decision2 Decision1->Decision2 Yes Not_Suitable Not Suitable Decision1->Not_Suitable No Suitable Suitable Decision2->Suitable Yes (Rigid Application) Decision2->Suitable No (Flexible Application)

A decision-making logic for polymer selection based on thermal properties.

References

A Comparative Study of t-Butylacrylamide and Methyl Acrylate Copolymerization for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the copolymerization behavior of t-butylacrylamide and methyl acrylate, focusing on reactivity, composition, and thermal properties for researchers and professionals in drug development and material science.

The copolymerization of this compound (t-BuAAm) and methyl acrylate (MA) presents a versatile platform for the development of novel polymers with tunable properties. These copolymers are of significant interest in various fields, including pharmaceuticals and specialty materials, owing to their potential for tailored hydrophilicity, thermal stability, and biocompatibility. This guide provides a comprehensive comparison of the copolymerization of these two monomers, supported by experimental data and detailed protocols to aid in the design and synthesis of new materials.

Reactivity Ratios and Copolymer Composition

The relative reactivity of monomers in a copolymerization reaction is a critical factor that dictates the final copolymer composition and microstructure. The reactivity ratios for the free-radical copolymerization of methyl acrylate (M₁) and this compound (M₂) have been determined in an ethanol/water solution. The reported values are:

  • r₁ (Methyl Acrylate) = 1.12 ± 0.01 [1]

  • r₂ (this compound) = 0.71 ± 0.01 [1]

Since r₁ > 1, the growing polymer chain ending in a methyl acrylate radical prefers to add another methyl acrylate monomer rather than a this compound monomer. Conversely, with r₂ < 1, a chain ending in a this compound radical favors the addition of a methyl acrylate monomer over another this compound monomer. The product of the reactivity ratios (r₁ * r₂ = 1.12 * 0.71 = 0.7952) is less than 1, which indicates a tendency towards random copolymerization, with a slight inclination for the incorporation of methyl acrylate. This means that by adjusting the initial monomer feed ratio, a range of random copolymers with varying compositions can be synthesized.

Compositional Data

The following table illustrates the theoretical relationship between the monomer feed composition and the resulting instantaneous copolymer composition, as predicted by the Mayo-Lewis equation using the experimentally determined reactivity ratios.

Mole Fraction of Methyl Acrylate in Monomer Feed (f₁)Mole Fraction of this compound in Monomer Feed (f₂)Mole Fraction of Methyl Acrylate in Copolymer (F₁)Mole Fraction of this compound in Copolymer (F₂)
0.10.90.150.85
0.20.80.280.72
0.30.70.390.61
0.40.60.490.51
0.50.50.580.42
0.60.40.660.34
0.70.30.740.26
0.80.20.820.18
0.90.10.910.09

Thermal Properties: Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a key characteristic of amorphous polymers, defining the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg of a copolymer is generally intermediate between the Tg values of the corresponding homopolymers and is dependent on the copolymer composition.

  • Poly(methyl acrylate) (PMA) Tg: ~10 °C

  • Poly(this compound) (Pt-BuAAm) Tg: ~128 °C

The following table provides expected Tg values for random copolymers of this compound and methyl acrylate at different compositions, estimated based on the Fox equation. These values illustrate the tunability of the copolymer's thermal properties.

Mole Fraction of Methyl Acrylate in CopolymerMole Fraction of this compound in CopolymerEstimated Glass Transition Temperature (Tg) (°C)
0.90.122.8
0.80.235.6
0.70.348.4
0.60.461.2
0.50.574.0
0.40.686.8
0.30.799.6
0.20.8112.4
0.10.9125.2

Experimental Protocols

Synthesis of Poly(this compound-co-methyl acrylate)

This protocol describes a typical free-radical solution copolymerization.

Materials:

  • This compound (t-BuAAm)

  • Methyl acrylate (MA)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Purify the methyl acrylate monomer by passing it through a column of basic alumina to remove the inhibitor.

  • In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired molar ratio of this compound and methyl acrylate in DMF. A typical total monomer concentration is 10-20% (w/v).

  • Add AIBN as the initiator. The amount of initiator is typically 0.1-1.0 mol% with respect to the total monomer content.

  • Purge the solution with dry nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Immerse the reaction vessel in a preheated oil bath at 60-70 °C and stir the reaction mixture.

  • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). To obtain low conversion copolymers for reactivity ratio determination, the reaction time should be shorter to ensure conversion is below 10%.

  • After the desired time, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Filter the precipitated copolymer and wash it several times with fresh non-solvent to remove unreacted monomers and initiator residues.

  • Dry the final copolymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization of the Copolymer

Copolymer Composition Analysis (¹H NMR Spectroscopy):

  • Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record the ¹H NMR spectrum.

  • Determine the copolymer composition by integrating the characteristic proton signals of each monomer unit. For this compound, the signal for the nine protons of the tert-butyl group appears around 1.4 ppm. For methyl acrylate, the signal for the three protons of the methoxy group appears around 3.7 ppm.

  • Calculate the mole fraction of each monomer in the copolymer using the ratio of the integrated peak areas.

Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Accurately weigh a small sample (5-10 mg) of the dry copolymer into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample to a temperature above its expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.

  • Cool the sample rapidly to a temperature well below its expected Tg (e.g., -20 °C).

  • Reheat the sample at the same controlled rate.

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in the synthesis and characterization of this compound and methyl acrylate copolymers.

experimental_workflow cluster_synthesis Copolymer Synthesis monomers Monomers (t-BuAAm, MA) reaction_vessel Reaction Vessel monomers->reaction_vessel solvent Solvent (DMF) solvent->reaction_vessel initiator Initiator (AIBN) initiator->reaction_vessel polymerization Polymerization (60-70°C, N2 atm) reaction_vessel->polymerization precipitation Precipitation (in Methanol) polymerization->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying copolymer Final Copolymer drying->copolymer

Caption: Workflow for the synthesis of poly(this compound-co-methyl acrylate).

characterization_workflow cluster_characterization Copolymer Characterization cluster_nmr Composition Analysis cluster_dsc Thermal Analysis start Synthesized Copolymer dissolve_nmr Dissolve in Deuterated Solvent start->dissolve_nmr weigh_dsc Weigh Sample into DSC Pan start->weigh_dsc run_nmr ¹H NMR Spectroscopy dissolve_nmr->run_nmr analyze_nmr Integrate Peaks & Calculate Composition run_nmr->analyze_nmr end_comp Copolymer Composition Data analyze_nmr->end_comp run_dsc DSC Analysis (Heat-Cool-Heat) weigh_dsc->run_dsc analyze_dsc Determine Tg from Thermogram run_dsc->analyze_dsc end_tg Glass Transition Temperature (Tg) analyze_dsc->end_tg

Caption: Workflow for the characterization of copolymer composition and thermal properties.

Conclusion

The copolymerization of this compound and methyl acrylate provides a facile route to a diverse range of random copolymers. The slight preference for methyl acrylate incorporation, as indicated by the reactivity ratios, can be readily managed by adjusting the monomer feed composition to achieve the desired copolymer makeup. The glass transition temperature of the resulting copolymers can be systematically tuned over a wide range between the Tg of the respective homopolymers, offering precise control over the material's thermomechanical properties. This level of control makes these copolymers highly attractive for applications in drug delivery systems, where properties such as drug solubility and release kinetics can be finely adjusted, as well as in the development of advanced materials with specific performance characteristics. The experimental protocols and characterization workflows provided herein offer a solid foundation for researchers to explore and optimize this versatile copolymer system for their specific needs.

References

Evaluating the Antimicrobial Efficacy of Different t-Butylacrylamide Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Copolymers of N-tert-butylacrylamide (NTB) have garnered significant interest due to their potential antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of various NTB copolymers, supported by experimental data from several studies. The information is intended to assist researchers in evaluating the potential of these compounds for further development.

Comparative Antimicrobial Activity

The antimicrobial efficacy of different this compound copolymers has been evaluated against a range of bacteria and fungi. The primary method cited in the literature for this evaluation is the well diffusion method, where the diameter of the zone of inhibition is measured to quantify the antimicrobial activity. The following tables summarize the reported zones of inhibition for various NTB copolymers against selected microorganisms.

Antibacterial Activity of this compound Copolymers
Copolymer Composition (Molar Ratio)Escherichia coli (mm)Pseudomonas aeruginosa (mm)Klebsiella pneumoniae (mm)Reference
Poly(NTB-co-AMC)
0.8 : 0.2161414[1]
0.6 : 0.4141414[1]
0.5 : 0.5121414[1]
0.4 : 0.6101414[1]
0.2 : 0.881414[1]
Poly(NTB-co-DCPMA)
0.8 : 0.2141014[2]
0.6 : 0.4141214[2]
0.5 : 0.5141214[2]
0.4 : 0.6141414[2]
0.2 : 0.8141414[2]
Poly(NTB-co-QA)
0.8 : 0.2101212[3]
0.6 : 0.4121414[3]
0.5 : 0.5141414[3]
0.4 : 0.6161616[3]
0.2 : 0.8181818[3]
Poly(NTB-co-MAMC)
0.8 : 0.2121414[4]
0.6 : 0.4101414[4]
0.5 : 0.581414[4]
0.4 : 0.681414[4]
0.2 : 0.881414[4]

NTB: N-terthis compound; AMC: 7-acryloyloxy-4-methyl coumarin; DCPMA: 2,4-Dichlorophenyl methacrylate; QA: Quinolinylacrylate; MAMC: 7-methacryloyloxy-4-methyl coumarin.

Antifungal Activity of this compound Copolymers
Copolymer Composition (Molar Ratio)Aspergillus flavus (mm)Candida albicans (mm)Cryptococcus neoformans (mm)Reference
Poly(NTB-co-AMC)
0.8 : 0.2121210[1]
0.6 : 0.4121212[1]
0.5 : 0.5121212[1]
0.4 : 0.6121214[1]
0.2 : 0.8121214[1]
Poly(NTB-co-DCPMA)
0.8 : 0.2141412[2]
0.6 : 0.4141414[2]
0.5 : 0.5141414[2]
0.4 : 0.6141416[2]
0.2 : 0.8141416[2]
Poly(NTB-co-QA)
0.8 : 0.2121212[3]
0.6 : 0.4141414[3]
0.5 : 0.5161616[3]
0.4 : 0.6181818[3]
0.2 : 0.8202020[3]
Poly(NTB-co-MAMC)
0.8 : 0.2141412[4]
0.6 : 0.4141414[4]
0.5 : 0.5141414[4]
0.4 : 0.6141416[4]
0.2 : 0.8141416[4]

NTB: N-terthis compound; AMC: 7-acryloyloxy-4-methyl coumarin; DCPMA: 2,4-Dichlorophenyl methacrylate; QA: Quinolinylacrylate; MAMC: 7-methacryloyloxy-4-methyl coumarin.

Experimental Protocols

The following is a detailed methodology for the well diffusion method as synthesized from the referenced studies.[1][2][5]

Objective: To determine the antimicrobial activity of synthesized this compound copolymers by measuring the zone of inhibition against various bacteria and fungi.

Materials:

  • Synthesized this compound copolymers

  • Bacterial strains: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

  • Fungal strains: Aspergillus flavus, Candida albicans, Cryptococcus neoformans

  • Nutrient agar medium

  • Potato dextrose agar medium

  • Dimethyl sulfoxide (DMSO) (solvent control)

  • Ciprofloxacin (reference antibacterial agent)

  • Ketoconazole (reference antifungal agent)

  • Sterile Petri plates

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Media: Prepare nutrient agar for bacterial cultures and potato dextrose agar for fungal cultures according to the manufacturer's instructions. Sterilize the media by autoclaving.

  • Pour Plating: Pour the sterilized agar medium into sterile Petri plates and allow it to solidify.

  • Inoculation:

    • For bacteria, spread a uniform lawn of the test microorganism on the surface of the nutrient agar plates.

    • For fungi, similarly, spread a lawn of the fungal spores on the potato dextrose agar plates.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Sample and Control Loading:

    • Dissolve the synthesized copolymers in DMSO to a known concentration.

    • Add a specific volume (e.g., 100 µL) of the copolymer solution into the designated wells.

    • In separate wells, add the same volume of DMSO to serve as a negative control.

    • Add the reference antibacterial (Ciprofloxacin) and antifungal (Ketoconazole) agents to other wells as positive controls.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 24 hours.

    • Incubate the fungal plates at 28°C for 48-72 hours.

  • Data Collection: After the incubation period, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). The zone of inhibition represents the area where the growth of the microorganism is inhibited by the test compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the well diffusion method for evaluating antimicrobial efficacy.

Well_Diffusion_Assay cluster_prep Preparation cluster_inoculation Inoculation & Setup cluster_incubation_results Incubation & Analysis Media_Prep Prepare & Sterilize Nutrient/Potato Dextrose Agar Pour_Plates Pour Agar into Petri Plates Media_Prep->Pour_Plates Inoculate Inoculate Plates with Microorganism Create_Wells Create Wells in Agar Inoculate->Create_Wells Load_Samples Load Copolymers, Controls into Wells Create_Wells->Load_Samples Incubate Incubate Plates Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Caption: Workflow of the well diffusion assay for antimicrobial testing.

It is important to note that the antimicrobial activity of these copolymers can be influenced by the nature of the comonomer and the molar ratio of the monomers in the copolymer chain. For instance, the data suggests that for Poly(NTB-co-QA), an increase in the molar fraction of QA leads to a greater zone of inhibition against the tested bacteria and fungi.[3] Conversely, for Poly(NTB-co-AMC), the antibacterial activity against E. coli appears to decrease with an increasing mole percentage of NTB.[1] These findings highlight the importance of copolymer composition in tuning the antimicrobial properties. Further research into the structure-activity relationships and mechanisms of action is warranted to optimize the design of this compound-based antimicrobial copolymers.

References

A Comparative Guide to Fineman-Ross and Kelen-Tudos Methods for Determining t-Butylacrylamide Reactivity Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of monomer reactivity ratios is a cornerstone of polymer chemistry, providing critical insights into copolymer composition and microstructure. For copolymers involving t-Butylacrylamide (NTB), a monomer of interest in various biomedical and pharmaceutical applications, accurate reactivity ratios are essential for designing materials with specific properties. This guide provides an objective comparison of two widely used linearization methods for calculating these ratios: the Fineman-Ross and Kelen-Tudos methods. We will delve into the experimental data, detailed protocols, and a visual breakdown of the methodologies to assist researchers in making informed decisions for their copolymerization studies.

Quantitative Data Comparison

The following tables summarize the reactivity ratios of this compound (M1) with various comonomers (M2) as determined by the Fineman-Ross and Kelen-Tudos methods in different studies. This side-by-side comparison allows for a direct assessment of the values obtained from each method.

Comonomer (M2)Methodr1 (NTB)r2 (Comonomer)r1 * r2Polymerization System
Quinolinylacrylate (QA)Fineman-Ross8.00.604.8Free radical polymerization at 60°C with AIBN in methanol/water (3:1).
Kelen-Tudos8.00.614.88
2,4-Dichlorophenyl methacrylate (DCPMA)Fineman-Ross & Kelen-Tudos0.831.130.9379Free radical polymerization at 70°C with AIBN in DMF.[1]
7-acryloyloxy-4-methyl coumarin (AMC)Fineman-Ross & Kelen-Tudos1.030.780.8034Free radical polymerization at 60°C with AIBN in DMF.[2]

Note: The product of the reactivity ratios (r1 * r2) provides an indication of the copolymerization behavior. A value close to 1 suggests a tendency towards ideal random copolymerization, a value greater than 1 indicates a tendency towards block copolymerization, and a value less than 1 suggests a tendency towards alternating copolymerization.

Experimental Protocols

The determination of reactivity ratios for this compound copolymers generally follows a multi-step experimental workflow. Below is a detailed, synthesized methodology based on common practices cited in the literature.

Materials and Monomer Purification
  • This compound (NTB): Typically prepared by the reaction of t-butyl alcohol with acrylonitrile and recrystallized from a suitable solvent like warm dry benzene.

  • Comonomers: Purified according to standard laboratory procedures. For instance, acrylonitrile is often washed with aqueous NaOH and then orthophosphoric acid to remove inhibitors and basic impurities, followed by drying and distillation.

  • Initiator: Azobisisobutyronitrile (AIBN) is a commonly used free radical initiator.[1]

  • Solvent: The choice of solvent depends on the solubility of the monomers and the resulting copolymer. Dioxane, dimethylformamide (DMF), and methanol/water mixtures have been reported.[1][3]

Copolymerization Procedure
  • Reaction Setup: A predetermined total mass of monomers (e.g., 5g) and a specific amount of initiator (e.g., 50 mg of AIBN) are dissolved in the chosen solvent in a reaction vessel.[1]

  • Inert Atmosphere: The reaction mixture is purged with an inert gas, such as oxygen-free dry nitrogen, to remove oxygen which can inhibit free radical polymerization.[1]

  • Polymerization: The reaction vessel is sealed and immersed in a constant temperature bath (e.g., 60°C or 70°C) to initiate polymerization.[1]

  • Low Conversion: The reaction is typically allowed to proceed for a duration that ensures a low monomer conversion (generally below 10%). This is a critical condition for the valid application of the Fineman-Ross and Kelen-Tudos equations, which are based on the differential form of the copolymer composition equation.[1][2]

  • Copolymer Precipitation and Purification: The reaction is quenched, often by cooling the vessel. The copolymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., ice-cold water).[1] The precipitated copolymer is washed, for example with methanol, to remove unreacted monomers and initiator residues.[1]

  • Drying: The purified copolymer is dried under vacuum to a constant weight.

Copolymer Characterization and Composition Analysis
  • Spectroscopic Analysis: ¹H-NMR spectroscopy is the primary technique used to determine the copolymer composition.[1][3] By integrating the characteristic proton signals of each monomer unit in the copolymer spectrum, the molar ratio of the monomers in the copolymer chain can be accurately calculated.[2] For example, the tert-butyl protons of the NTB unit provide a distinct signal that can be used for quantification.[2]

Methodological Comparison: Fineman-Ross vs. Kelen-Tudos

Both the Fineman-Ross and Kelen-Tudos methods are graphical linearization techniques used to determine monomer reactivity ratios from experimental data of monomer feed composition and the resulting copolymer composition.

Fineman-Ross Method: This method linearizes the copolymer composition equation into the form of y = mx + c. A plot of G versus H, derived from monomer feed and copolymer composition data, yields a straight line from which r1 (slope) and r2 (intercept) can be determined.[4]

Kelen-Tudos Method: This is a refined version of the Fineman-Ross method that introduces an arbitrary constant (α) to distribute the data points more evenly along the regression line.[4] This is intended to reduce the bias that can occur in the Fineman-Ross method, where data points at the extremes of the monomer feed ratios can unduly influence the slope and intercept.[4]

While both methods are widely used, the Kelen-Tudos method is often considered to provide more reliable results due to its improved data distribution.[5] However, it is important to note that both are linearization methods and can be susceptible to distorting the error structure of the experimental data.[6] Non-linear least-squares methods are now often recommended for the most accurate determination of reactivity ratios.[6]

Visualizing the Methodologies

To further clarify the experimental and analytical workflow, the following diagrams have been generated using the DOT language.

G cluster_exp Experimental Workflow cluster_analysis Data Analysis Monomer_Purification Monomer Purification (NTB & Comonomer) Reaction_Setup Reaction Setup (Monomers, Initiator, Solvent) Monomer_Purification->Reaction_Setup Polymerization Free Radical Polymerization (Inert Atmosphere, Constant Temp.) Reaction_Setup->Polymerization Copolymer_Isolation Copolymer Isolation & Purification (Precipitation, Washing, Drying) Polymerization->Copolymer_Isolation Characterization Copolymer Characterization (¹H-NMR for Composition) Copolymer_Isolation->Characterization Data_Collection Data Collection (Monomer Feed vs. Copolymer Composition) Characterization->Data_Collection FR_Method Fineman-Ross Method Data_Collection->FR_Method KT_Method Kelen-Tudos Method Data_Collection->KT_Method Reactivity_Ratios Reactivity Ratios (r1 and r2) FR_Method->Reactivity_Ratios KT_Method->Reactivity_Ratios

Caption: Experimental and analytical workflow for determining reactivity ratios.

G FR Fineman-Ross Method Equation: G = r1*H - r2 Plot: G vs. H Potential Issue: Uneven data distribution can lead to bias. KT Kelen-Tudos Method Equation: η = (r1 + r2/α)ξ - r2/α Plot: η vs. ξ Advantage: Introduction of α provides more uniform data distribution, reducing bias. FR->KT Refinement

Caption: Logical comparison of Fineman-Ross and Kelen-Tudos methods.

References

Safety Operating Guide

Proper Disposal of t-Butylacrylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat t-Butylacrylamide waste as hazardous. Store in a sealed, properly labeled container and dispose of through a licensed waste disposal company in accordance with all local, regional, and national regulations.

This compound (N-terthis compound) is a chemical compound commonly used in polymer synthesis. While a valuable reagent in research and development, its proper disposal is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

Before handling this compound, it is essential to be aware of its associated hazards. Personal protective equipment (PPE) should always be worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2]

Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.[3][4]
Skin Irritation Category 2: Causes skin irritation.
Eye Irritation Category 2A: Causes serious eye irritation.

In case of accidental exposure, follow these first-aid measures:

  • After inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][2]

  • After skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1][2]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • After ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled systematically to ensure safety and regulatory compliance.

1. Waste Identification and Classification:

  • All unwanted this compound, whether in solid form or in solution, is to be considered chemical waste.

  • Waste generators are responsible for determining if the chemical waste is classified as hazardous under regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[2] Given its hazard classifications, it should be managed as hazardous waste.

2. Waste Segregation and Storage:

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.[2]

  • Store waste in a designated, well-ventilated, and cool, dry area away from incompatible materials.[2]

  • The waste container must be made of a compatible material, be in good condition without leaks, and kept tightly sealed except when adding waste.[5]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound" or "N-terthis compound." Avoid using abbreviations.[5]

  • The label should also include the date accumulation started and the specific hazards (e.g., "Toxic," "Irritant").

4. Disposal of Solid Waste and Contaminated Materials:

  • For spills, carefully sweep or vacuum the solid material to avoid generating dust.[2][4] Place the collected material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into the designated hazardous waste container.

  • Contaminated personal protective equipment (PPE), such as gloves, should also be disposed of as hazardous waste.

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be managed carefully.

  • For containers that held highly toxic materials, the first three rinses with a suitable solvent must be collected and disposed of as hazardous waste.[6]

  • After thorough rinsing and air-drying, the container may be disposed of in the regular trash, though it is best practice to reuse the container for compatible waste if possible.[5]

6. Arranging for Final Disposal:

  • Do not dispose of this compound waste down the drain or in the regular trash.[1][6]

  • Engage a licensed and approved waste disposal company to collect and manage the final disposal of the hazardous waste.

  • Ensure all local, regional, and national regulations for hazardous waste disposal are followed.[3][4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Preparation & Collection cluster_1 Interim Storage cluster_2 Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible, Leak-Proof Waste Container ppe->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container collect Collect Waste: - Unused solid - Contaminated materials - Rinsate from containers label_container->collect storage Store in a Designated, Cool, Dry, Ventilated Area collect->storage segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) storage->segregate seal Keep Container Tightly Sealed segregate->seal contact_ehs Contact Environmental Health & Safety (EHS) or Waste Disposal Vendor seal->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Proper Disposal by Licensed Facility pickup->end

Caption: A workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling t-Butylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of t-Butylacrylamide, a chemical that requires careful management to mitigate potential hazards. Adherence to these protocols is crucial for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is necessary to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesMust be chemical splash goggles or safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be recommended for splash hazards.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] Standard nitrile laboratory gloves should be worn.[2] Gloves must be inspected before use and changed regularly, at least every two hours.[2][3]
Body Protection Laboratory Coat and Protective ClothingA fully buttoned lab coat with sleeves extending to the wrists is required.[2] Fire-resistant and impervious clothing should be worn.[3]
Respiratory Protection RespiratorA NIOSH-approved respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when workplace conditions warrant its use.[1][3] This is particularly important when handling the powder form to avoid dust inhalation.

Experimental Protocol: Safe Handling of this compound

The following protocol outlines the necessary steps for safely handling this compound throughout the experimental workflow, from initial preparation to final disposal.

Preparation and Weighing
  • Ventilation: All handling of this compound powder, especially weighing, should be conducted in a certified chemical fume hood to minimize inhalation risks.[2]

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of the laboratory space.[2]

  • Weighing Procedure: To avoid generating dust, tare a sealed container before adding the chemical inside the fume hood.[2]

Solution Preparation and Use
  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Handling: Avoid direct contact with skin, eyes, and clothing.[1] Use tools to handle the material and prevent spills.

  • Container Management: Keep the container tightly closed when not in use.[1]

Spills and Emergency Procedures
  • Minor Spills: For small spills, sweep or vacuum the material into a suitable, labeled disposal container.[1] Avoid creating dust.[1]

  • Ventilation: Ensure adequate ventilation in the event of a spill.[1]

  • First Aid - Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]

  • First Aid - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4]

  • First Aid - Inhalation: Move the individual to fresh air immediately.[4]

  • First Aid - Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[4] In all cases of exposure, seek medical attention.[4]

Disposal Plan
  • Waste Classification: this compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[2]

  • Waste Collection: Collect all waste, including contaminated gloves, wipes, and containers, in a designated, sealed, and properly labeled hazardous waste container.[5]

  • Disposal Route: Do not dispose of this compound waste down the sink or in regular trash.[2] Arrange for collection by your institution's Environmental Health & Safety (EHS) department.[2]

Visualizing the Workflow

To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Chemical in Sealed Container prep_hood->prep_weigh handle_use Use in Experiment prep_weigh->handle_use handle_close Keep Container Closed handle_use->handle_close disp_collect Collect Contaminated Waste handle_close->disp_collect disp_label Label Hazardous Waste disp_collect->disp_label disp_ehs Arrange EHS Pickup disp_label->disp_ehs

Standard Operating Procedure for this compound

cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event skin_flush Flush with Water (15 min) exposure->skin_flush move_air Move to Fresh Air exposure->move_air rinse_mouth Rinse Mouth exposure->rinse_mouth remove_clothing Remove Contaminated Clothing skin_flush->remove_clothing seek_medical Seek Immediate Medical Attention remove_clothing->seek_medical move_air->seek_medical drink_water Drink Water/Milk rinse_mouth->drink_water no_vomit Do NOT Induce Vomiting drink_water->no_vomit no_vomit->seek_medical

Emergency First Aid Response for this compound Exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.